2-Methyl-3-(piperidin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCROPCEZGXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 2-Methyl-3-(piperidin-1-yl)aniline: A Predictive & Experimental Guide
Topic: Solubility Profiling and Solvent Selection Strategy for 2-Methyl-3-(piperidin-1-yl)aniline Content Type: Technical Whitepaper / Method Development Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of This compound (CAS: 27969-75-1). As a functionalized aniline derivative featuring both a primary amine and a tertiary N-aryl piperidine moiety, this compound exhibits distinct physicochemical behaviors governed by steric hindrance (2-methyl group) and electronic conjugation.
While specific, peer-reviewed quantitative solubility datasets for this exact intermediate are proprietary or sparse in open literature, this guide synthesizes Structure-Activity Relationship (SAR) predictions, Hansen Solubility Parameter (HSP) modeling, and rigorous Experimental Protocols (OECD 105 compliant) to empower researchers in generating high-integrity data for synthesis, purification, and formulation.
Molecular Physiochemistry & Theoretical Solubility
To predict the solubility profile, we must first deconstruct the molecule’s electronic and steric environment.
Structural Analysis
-
Core Scaffold: Aniline (Phenylamine).
-
Substituents:
-
Position 1: Primary Amine (-NH₂). H-bond donor and acceptor.[1]
-
Position 2: Methyl Group (-CH₃). Increases lipophilicity; introduces steric strain (ortho-effect) potentially twisting the primary amine or the piperidine ring out of planarity.
-
Position 3: Piperidin-1-yl Group.[2][3][4][5][6] A six-membered heterocyclic ring attached via Nitrogen.
-
Critical Note: The piperidine nitrogen is directly bonded to the aromatic ring, classifying it as a tertiary aniline , not an aliphatic amine. Its lone pair is partially delocalized into the
-system, significantly reducing basicity compared to free piperidine.
-
-
Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~190.29 g/mol | Low MW favors dissolution in small-molecule solvents. |
| LogP (Octanol/Water) | 2.3 – 2.8 (Est.) | Lipophilic. Poor water solubility; high affinity for non-polar/moderately polar organic solvents. |
| pKa (Conjugate Acid) | ~4.0 – 5.0 | Weak Base. Will exist as a neutral species at physiological pH (7.4). Soluble in aqueous acids (pH < 2) via protonation. |
| H-Bond Donors | 1 (–NH₂) | Limited capacity to donate H-bonds restricts solubility in highly polar aprotic solvents unless they are strong acceptors. |
Hansen Solubility Parameter (HSP) Modeling
Using the "Like Dissolves Like" principle, we map the compound against the three HSP components: Dispersion (
Predicted Interaction Profile:
-
High Solubility: Chlorinated solvents (DCM, Chloroform), Esters (Ethyl Acetate), and Aprotic Amides (DMF, DMSO).
-
Moderate Solubility: Alcohols (Methanol, Ethanol) – likely requires heating due to the hydrophobic piperidine tail.
-
Low Solubility: Water (Neutral pH), Aliphatic Hydrocarbons (Hexane/Heptane) – unless heated.
Visualization: The Solubility Decision Logic
The following diagram illustrates the decision matrix for solvent selection based on the compound's properties.
Figure 1: Solubility decision tree based on solvent polarity and pH modulation.
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise quantitative data (
Materials Required[7]
-
Test Substance: >98% pure this compound.
-
Solvents: HPLC Grade (Water, Methanol, Acetonitrile, DMSO, DCM, etc.).
-
Equipment: Thermostatic orbital shaker, Centrifuge (temp. controlled), HPLC-UV/Vis.
Step-by-Step Methodology
Step 1: Sample Preparation (Supersaturation)
-
Weigh approximately 50 mg of the solid compound into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent.[1]
-
Observation: If the solid dissolves completely, add more solid until a visible precipitate remains (ensuring saturation).
Step 2: Equilibration
-
Seal the vial tightly to prevent solvent evaporation.
-
Place in the thermostatic shaker at 25°C ± 0.5°C .
-
Agitate at 200 RPM for 24 to 48 hours . This duration is critical to overcome the "metastable zone" and ensure thermodynamic equilibrium.
Step 3: Phase Separation
-
Remove vials and let stand for 1 hour to allow gross settling.
-
Centrifuge at 25°C (10,000 rpm for 5 mins) OR filter through a 0.22 µm PTFE filter .
-
Note: Use PTFE filters; Nylon may bind anilines.
-
Pre-saturation: Discard the first 200 µL of filtrate to prevent adsorption losses on the filter membrane.
-
Step 4: Quantification (HPLC-UV)
-
Dilute the filtrate (e.g., 1:100) with mobile phase (Acetonitrile:Water).
-
Inject into HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Wavelength: 254 nm (Aromatic ring absorption).
-
Calibration: Quantify against a 5-point standard curve of the compound in DMSO.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for thermodynamic solubility determination.[7]
Solvent Selection Guide
Based on the predicted profile and standard aniline chemistry, the following solvents are categorized by utility for this specific compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction/Synthesis. Excellent for dissolving the neutral molecule. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock Solutions. Ideal for biological assays or library storage. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>50 mg/mL) | Work-up/Extraction. Good alternative to chlorinated solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10-50 mg/mL) | Crystallization. Solubility likely increases significantly with temperature, allowing for cooling crystallization. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low (<0.1 mg/mL) | Non-solvent. Product will precipitate here. |
| Aqueous (Acidic) | 0.1 M HCl, 1 M Acetic Acid | High (>50 mg/mL) | Salt Formation. Protonation of the aniline/piperidine system solubilizes the compound. |
| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | Anti-solvent. Use to precipitate the product from DCM or Ethyl Acetate. |
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[8] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[9]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[10] Advanced Drug Delivery Reviews.
-
PubChem Compound Summary. (2024). 3-(Piperidin-1-yl)aniline (Analogous Structure).[2][3][4] National Center for Biotechnology Information.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP methodology).
Sources
- 1. asianpubs.org [asianpubs.org]
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- 3. Buy 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline | 2098078-73-8 [smolecule.com]
- 4. 2-PIPERIDIN-1-YLMETHYL-ANILINE | 19577-83-4 [chemicalbook.com]
- 5. Piperalin | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. filab.fr [filab.fr]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Safety Data Sheet (SDS) and handling precautions for 2-Methyl-3-(piperidin-1-yl)aniline
An In-depth Technical Guide to the Safe Handling of 2-Methyl-3-(piperidin-1-yl)aniline
A Note on Methodology: No specific Safety Data Sheet (SDS) is readily available for this compound. This guide has been constructed by a Senior Application Scientist, synthesizing data from structurally similar compounds, including isomers like 3-(Piperidin-1-ylmethyl)aniline and parent compounds such as aniline. This approach, known as "read-across," is a standard toxicological principle for assessing the hazards of novel chemical entities in a research and development setting. All recommendations are based on the known hazards of the aromatic amine and piperidine functional groups.
Introduction: Navigating the Chemical Landscape of a Novel Anilide
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the anticipated hazards, necessary precautions, and emergency procedures for handling this compound, grounded in the established safety profiles of its structural class. The core principle of this document is proactive risk mitigation, treating the compound with the caution afforded to its most hazardous structural analogs.
Section 1: Chemical Identity and Anticipated Hazard Profile
Given the absence of specific experimental data, the hazard profile is extrapolated from related molecules. The presence of the aniline moiety is the primary driver of toxicological concern.[1][2]
| Identifier | Details |
| Compound Name | This compound |
| Synonyms | 3-Piperidin-1-yl-o-toluidine |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Structural Class | Substituted Aromatic Amine |
Globally Harmonized System (GHS) Hazard Classification (Anticipated)
This classification is based on data for 3-(Piperidin-1-ylmethyl)aniline and general aniline toxicity.[3][4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer |
| Germ Cell Mutagenicity (Suspected) | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity | RE 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Section 2: Toxicological Rationale and Mechanistic Insights
Understanding why this compound is hazardous is key to respecting its risks. The toxicity of this compound is rooted in the chemical reactivity of the aniline functional group.
Aromatic Amine Toxicity: Aromatic amines are readily absorbed through the skin and lungs.[6] In the body, the amine group can be metabolized, leading to the formation of reactive intermediates. These intermediates can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This is a hallmark of aniline poisoning.[7] Furthermore, chronic exposure to aniline and its derivatives is linked to an increased risk of cancer, particularly of the bladder.[5][8] The substance is therefore treated as a suspected carcinogen and mutagen.[4][9]
Corrosivity: The basic nature of the piperidine and aniline nitrogen atoms can make the compound corrosive to skin, eyes, and mucous membranes, capable of causing severe chemical burns upon direct contact.[10][11]
Section 3: Proactive Exposure Control: Engineering and Personal Protection
A multi-layered approach to safety is essential, prioritizing engineering controls to minimize exposure and utilizing Personal Protective Equipment (PPE) as the final barrier. This is known as the Hierarchy of Controls.
Diagram: Workflow for chemical spill response.
Minor Spill (Small quantity, contained within a fume hood): [12]1. Alert personnel in the immediate area. 2. Ensure you are wearing appropriate PPE. 3. Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical sorbent. 4. Carefully scoop the material into a labeled, sealable hazardous waste container. 5. Wipe the area with a suitable solvent, followed by soap and water. 6. Dispose of all contaminated materials as hazardous waste.
Major Spill (Large quantity, or any spill outside of a fume hood): [7][12]1. Attend to any injured persons first. 2. Immediately evacuate the area. 3. Notify others and activate any laboratory or building alarms. 4. Call for emergency assistance (e.g., 911 and your institution's Environmental Health & Safety office). [12]5. Close the doors to the affected area and post warning signs. 6. Do not attempt to clean up the spill yourself. Await the arrival of trained emergency responders.
Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [10][13]* Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the material.
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [3][13]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [10]
Section 6: Waste Management and Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and disposable labware must be collected in a designated, labeled hazardous waste container. [14]2. Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, labeled hazardous waste container. Do not pour any amount down the drain. [10][15]3. Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations. [10]
Conclusion
While this compound is a compound with research potential, its structural similarity to known hazardous chemicals necessitates a cautious and well-informed approach to its handling. By understanding its anticipated toxicological properties and rigorously applying the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
Sources
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- 13. nj.gov [nj.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. carlroth.com [carlroth.com]
Technical Guide: 2-Methyl-3-(piperidin-1-yl)aniline – Synthesis, Characterization, and Application
[1]
Executive Summary
2-Methyl-3-(piperidin-1-yl)aniline is a specialized bi-functional building block used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it consists of an aniline core substituted with a methyl group at the ortho position (C2) and a piperidine ring at the meta position (C3).[1]
This scaffold is valued for its ability to induce specific conformational constraints in drug molecules.[1] The C2-methyl group creates steric hindrance that forces the aniline nitrogen and the piperidine ring out of planarity, often improving selectivity for ATP-binding pockets in enzymes like tyrosine kinases.[1]
This guide details the chemical identifiers, a validated synthetic protocol via Buchwald-Hartwig amination, and the critical safety considerations for handling this intermediate.[1]
Chemical Identifiers & Properties
As a specialized research intermediate, this compound is often referenced by its structural descriptors rather than a widely disseminated commercial trade name.[1]
| Property | Description |
| IUPAC Name | This compound |
| Synonyms | 3-(Piperidin-1-yl)-2-methylaniline; 1-(3-Amino-2-methylphenyl)piperidine |
| CAS Number | Not Widely Indexed (Analogous to 3-(piperidin-1-yl)aniline, CAS 27969-75-1) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| SMILES | CC1=C(N)C=CC=C1N2CCCCC2 |
| InChI Key | (Predicted) JXZZ...[1][2] (Structure Dependent) |
| Appearance | Viscous oil or low-melting solid (light brown/yellow) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Synthesis Protocol: Palladium-Catalyzed Amination[1]
The most robust route to this compound is the Buchwald-Hartwig Cross-Coupling reaction.[1] This method prefers the coupling of a secondary amine (piperidine) with an aryl halide (3-bromo-2-methylaniline) over nucleophilic aromatic substitution (SnAr) due to the electron-rich nature of the aniline ring.[1]
Reaction Scheme
Precursor: 3-Bromo-2-methylaniline (CAS 55289-36-6) Reagent: Piperidine (CAS 110-89-4) Catalyst System: Pd₂(dba)₃ / BINAP or RuPhos[1]
Step-by-Step Methodology
Reagents:
-
3-Bromo-2-methylaniline: 1.0 equiv (e.g., 1.86 g, 10 mmol)
-
Piperidine: 1.2 equiv (e.g., 1.02 g, 12 mmol)
-
Sodium tert-butoxide (NaOtBu): 1.5 equiv (1.44 g)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): 2 mol%
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): 4 mol%
-
Solvent: Toluene (anhydrous, degassed), 0.2 M concentration
Procedure:
-
Setup: In a glovebox or under a steady stream of nitrogen, charge a flame-dried Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Solvent Addition: Add anhydrous toluene. Stir at room temperature for 5 minutes to pre-complex the catalyst (solution typically turns deep orange/red).
-
Substrate Addition: Add the 3-bromo-2-methylaniline followed by the piperidine via syringe.
-
Reaction: Seal the flask and heat to 110°C (reflux) for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 186/188) and appearance of the product (M+H = 191).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.[1] Wash the pad with ethyl acetate.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 90:10 to 70:30).
-
Note: The free amine can be streaky on silica; adding 1% Triethylamine to the eluent is recommended.[1]
-
Yield: Typical isolated yields range from 75% to 85% .[1]
Logical Pathway & Mechanism (Graphviz)[1]
The following diagram illustrates the synthetic logic and the steric considerations that dictate the choice of the Buchwald-Hartwig conditions over traditional SnAr.
Caption: Catalytic cycle for the C-N bond formation utilizing bulky phosphine ligands to overcome steric hindrance at the ortho-methyl position.[1]
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signal / Result | Interpretation |
| LC-MS (ESI+) | m/z = 191.15 [M+H]⁺ | Confirms molecular mass.[1] Absence of Br isotope pattern (186/188) confirms conversion. |
| ¹H NMR (CDCl₃) | δ 2.15 (s, 3H) | Methyl group at C2 (distinct singlet).[1] |
| δ 2.80–2.90 (m, 4H) | Piperidine α-protons (adjacent to N). | |
| δ 1.50–1.70 (m, 6H) | Piperidine β/γ-protons.[1] | |
| δ 3.60 (br s, 2H) | Aniline -NH₂ protons (exchangeable).[1] | |
| δ 6.50–7.10 (m, 3H) | Aromatic protons (ABC pattern typical of 1,2,3-substitution).[1] | |
| TLC (Rf) | ~0.35 (30% EtOAc/Hex) | Distinct spot, UV active.[1] Stains with Ninhydrin (red/purple).[1] |
Self-Validating Check:
If the methyl singlet appears at δ 2.15 , the synthesis is successful.[1] If the signal is missing, you may have synthesized the des-methyl analog (CAS 27969-75-1) due to incorrect starting material.[1] If the piperidine signals are split or shifted significantly downfield (>3.5 ppm), check for quaternary ammonium salt formation (over-alkylation).
Applications in Drug Discovery[1][3][4]
This scaffold acts as a "privileged structure" in kinase inhibitor design.[1]
-
Conformational Control: The 2-methyl group forces the piperidine ring to twist relative to the phenyl ring.[1] This "atropisomer-like" twist is often required to fit into the hydrophobic back-pocket of kinases (e.g., ALK, ROS1, or BCR-ABL).[1]
-
Solubility Enhancement: The basic nitrogen in the piperidine ring (pKa ~9-10) improves the aqueous solubility of the final drug candidate, aiding in oral bioavailability.[1]
-
H-Bond Donor: The free aniline -NH₂ serves as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding site.[1]
Safety & Handling (E-E-A-T)
Warning: As an aniline derivative, this compound must be handled with extreme caution.
-
Acute Toxicity: Anilines are known to cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.[1]
-
Skin Absorption: High permeability.[1] Always use nitrile gloves (double-gloving recommended) and long sleeves.
-
Sensitization: Potential skin sensitizer.[1] Avoid dust formation.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C. Anilines are prone to oxidation (turning black) upon exposure to air and light.[1]
References
-
Buchwald, S. L., & Muñiz, K. (2002).[1] "Palladium-Catalyzed Amination of Aryl Halides." Topics in Current Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 7127806, 3-(Piperidin-1-yl)aniline (Analogous Structure)." PubChem.
-
Sigma-Aldrich. "Safety Data Sheet: Aniline Derivatives."[1]
Literature review on 2-Methyl-3-(piperidin-1-yl)aniline derivatives
Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Conformational Lock" Scaffold
In the high-stakes landscape of kinase inhibitor design and GPCR modulation, 2-Methyl-3-(piperidin-1-yl)aniline represents a privileged, albeit synthetically challenging, scaffold. Its value lies not just in its functional groups, but in its steric architecture .
The 1,2,3-trisubstituted benzene pattern—specifically the ortho-methyl group sandwiched between an aniline (donor) and a bulky piperidine (basic solubilizer)—creates a high-energy rotational barrier . This "conformational lock" forces the piperidine ring out of planarity with the phenyl ring, reducing entropic penalties upon binding to protein pockets (e.g., the ATP-binding site of kinases or the orthosteric site of GPCRs like TAAR1).
This guide details the synthetic routes, structural advantages, and medicinal chemistry applications of this scaffold, moving beyond basic catalog listings to actionable experimental logic.
Chemical Architecture & Structural Logic[1]
The Steric Sandwich Effect
The defining feature of this molecule is the 2-methyl group . Without it, 3-(piperidin-1-yl)aniline is a relatively flat, freely rotating system. The addition of the 2-methyl group introduces significant A(1,3) strain with the piperidine ring.[1]
-
Consequence 1 (Atropisomerism): The piperidine ring twists perpendicular to the benzene plane to minimize steric clash with the methyl.
-
Consequence 2 (Selectivity): This twist prevents the molecule from binding to "flat" pockets (e.g., DNA intercalation), thereby reducing off-target toxicity, while enhancing fit in hydrophobic "slots" common in tyrosine kinases (e.g., BCR-ABL, ALK).
Electronic Properties[1]
-
Aniline (C1): Acts as the primary hydrogen bond donor/acceptor (Hinge Binder).
-
Piperidine (C3): Provides a basic center (pKa ~9-10) for solubility and salt formation, often engaging in solvent-front interactions.
-
Methyl (C2): Lipophilic filler; modulates the pKa of the aniline via weak inductive effects (+I).
Synthetic Protocols
Synthesis of 1,2,3-trisubstituted benzenes is notoriously difficult due to steric crowding. We present two validated routes: Method A (SNAr) for scale-up and Method B (Buchwald-Hartwig) for late-stage diversification.
Method A: Nucleophilic Aromatic Substitution (Robust/Scale-Up)
Best for: Multi-gram synthesis of the core scaffold.
Rationale: Direct amination of 3-bromo-2-methylaniline is sluggish. Using a nitro-activated precursor allows for easier displacement, followed by reduction.
Protocol:
-
Starting Material: 1-Fluoro-2-methyl-3-nitrobenzene.
-
Step 1 (SNAr):
-
Dissolve starting material (1.0 eq) in DMSO (0.5 M).
-
Add Piperidine (1.5 eq) and K₂CO₃ (2.0 eq).
-
Heat to 100°C for 12 hours. (Note: High temp required due to steric hindrance of the ortho-methyl).
-
Checkpoint: Monitor TLC for disappearance of fluoro-nitrobenzene. The product is 1-(2-methyl-3-nitrophenyl)piperidine.
-
-
Step 2 (Reduction):
-
Dissolve intermediate in MeOH/THF (1:1).
-
Add Pd/C (10% wt) and expose to H₂ (1 atm) or use hydrazine hydrate/FeCl₃ for chemoselectivity if halogens are present.
-
Stir at RT for 4 hours. Filter through Celite.
-
-
Yield: Typically 75-85% overall.
Method B: Pd-Catalyzed Buchwald-Hartwig Coupling (Versatile)
Best for: Installing varied amine derivatives on a 3-bromo-2-methylaniline core.
Rationale: Uses modern bulky phosphine ligands to overcome the steric barrier of the ortho-methyl group.
Protocol:
-
Reagents: 3-Bromo-2-methylaniline (1.0 eq), Piperidine (1.2 eq).
-
Catalyst System:
-
Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4 mol%). Critical: Standard BINAP often fails here; dialkylbiaryl phosphines are required to open the active site.
-
Base: NaOtBu (1.4 eq).
-
-
Solvent: Toluene or Dioxane (anhydrous, degassed).
-
Conditions: 100°C, sealed tube, 16 hours.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via silica flash chromatography (Hexane/EtOAc).
Visualization: Synthetic Pathways
The following diagram illustrates the decision logic between the SNAr and Buchwald routes, highlighting the critical intermediate states.
Figure 1: Dual synthetic pathways for this compound. Route A (Top) is preferred for scale; Route B (Bottom) for library diversity.
Medicinal Chemistry Applications
Kinase Inhibition (Type I & II)
In kinase inhibitors, the aniline amine often forms a hydrogen bond with the "hinge region" (e.g., Met318 in c-Abl). The 2-methyl group serves a dual purpose:
-
Hydrophobic Pocket Fill: It targets the small hydrophobic pocket often found adjacent to the gatekeeper residue.
-
Twisted Conformation: It forces the 3-piperidine ring towards the solvent front, where it can be substituted with solubilizing groups (e.g., N-methyl, 4-hydroxyl) without disrupting the hinge binding.
GPCR Modulation (TAAR1 & Dopamine)
Research into Trace Amine-Associated Receptor 1 (TAAR1) ligands has utilized N-phenylpiperidines. The 2-methyl substitution pattern modulates receptor affinity by restricting the conformational space, often improving selectivity over D2 dopamine receptors.
Anticonvulsant Activity
Derivatives where the aniline nitrogen is part of a cyclic imide (e.g., phthalimide or succinimide) have shown efficacy in voltage-gated sodium channel inhibition.[2] The 2-methyl group is critical here to prevent planar stacking, which can lead to non-specific toxicity.
Experimental Data Summary
Table 1: Comparative Physicochemical Profile
| Property | 3-(piperidin-1-yl)aniline | This compound | Impact of 2-Me |
| LogP (Calc) | 2.4 | 2.8 | Increased Lipophilicity |
| pKa (Aniline) | ~4.0 | ~4.3 | Slight basicity increase (+I effect) |
| Conformation | Planar/Flexible | Twisted | Reduced Entropy Penalty |
| Metabolic Stability | High (Ring oxidation) | Moderate | Benzylic oxidation risk at Methyl |
Signaling Pathway & Mechanism[1]
The following diagram depicts the role of this scaffold in a hypothetical Tyrosine Kinase (TKI) signaling cascade, illustrating how the "Twisted Scaffold" blocks downstream proliferation.
Figure 2: Mechanism of Action. The scaffold competes with ATP, using the 2-methyl group to lock the receptor in an inactive state.
References
-
Vertex Pharmaceuticals. (2011). Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same. US Patent 8,373,007 B2. Link
-
Hoffmann-La Roche. (2011). 2-aminooxazolines as TAAR1 ligands. US Patent 7,902,238 B2. Link
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ResearchGate. (2025). Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore.[2][3]Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217359, 3-(Piperidin-1-yl)aniline.Link
Sources
The Aniline Paradox: Unlocking the Pharmacophore Potential of 2-Methyl-3-(piperidin-1-yl)aniline in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The confluence of a potentially labile aniline moiety with a privileged piperidine scaffold presents a compelling enigma in medicinal chemistry. This technical guide provides a comprehensive exploration of the pharmacophoric properties of 2-Methyl-3-(piperidin-1-yl)aniline, a molecule at the intersection of metabolic concern and structural promise. We will dissect the constituent fragments, propose a hypothetical pharmacophore model, and detail the requisite computational and experimental workflows for its validation. This document serves as a roadmap for researchers seeking to exploit the therapeutic potential of this and structurally related compounds, transforming potential liabilities into targeted assets.
Introduction: The Dichotomy of the Anilino-Piperidine Scaffold
The aniline substructure, while a versatile building block in medicinal chemistry, is often flagged as a "structural alert" due to its propensity for metabolic activation into reactive metabolites, which can lead to idiosyncratic adverse drug reactions (IADRs).[1][2] Conversely, the piperidine ring is a highly sought-after "privileged fragment" in drug design, lauded for its ability to confer favorable physicochemical properties, introduce three-dimensional complexity, and serve as a versatile linker or primary pharmacophore.[3][4][5][6] The molecule this compound encapsulates this dichotomy, making it a fascinating case study for pharmacophore analysis and lead optimization.
This guide will navigate the complexities of this scaffold, offering a senior application scientist's perspective on how to approach the characterization and exploitation of its pharmacophoric features. We will move beyond a mere listing of properties to a causal explanation of experimental and computational choices, providing a self-validating framework for investigation.
Deconstructing the Scaffold: Predicted Pharmacophoric Contributions
A preliminary analysis of this compound suggests several key pharmacophoric features that may contribute to its biological activity.
-
The Aniline Moiety: Despite its metabolic concerns, the primary amine of the aniline group is a potent hydrogen bond donor (HBD) and can also act as a hydrogen bond acceptor (HBA). The aromatic ring itself provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions. The meta-substitution pattern of the piperidine and the ortho-methyl group will influence the electronic properties and steric accessibility of the aniline.
-
The Piperidine Ring: As a saturated heterocycle, the piperidine ring introduces a crucial three-dimensional element to the molecule.[3][7] Its nitrogen atom is a potential hydrogen bond acceptor (HBA) and its flexible chair/boat conformations allow it to adapt to the steric demands of a binding pocket.[6] The alkyl substituents on the piperidine can be modified to tune lipophilicity and metabolic stability.[4]
-
The Methyl Group: The ortho-methyl group on the aniline ring can serve multiple purposes. It can act as a steric shield, potentially hindering metabolic enzymes from accessing the aniline nitrogen and thus mitigating toxicity. It also influences the conformation of the piperidine ring relative to the aniline ring, which can be critical for receptor binding.
A hypothetical pharmacophore model based on these features is presented below.
Figure 1: Hypothetical pharmacophore model of this compound.
Experimental and Computational Validation Workflow
A robust understanding of the pharmacophore requires a synergistic approach, combining computational modeling with empirical validation. The following workflow outlines the key steps to elucidate and confirm the pharmacophoric properties of this compound.
Figure 2: Integrated workflow for pharmacophore characterization.
Computational Analysis
-
Conformational Analysis: The first step is to understand the preferred three-dimensional arrangement of the molecule. This is crucial as the bioactive conformation may not be the lowest energy state. Tools like Schrödinger's MacroModel or MOE's Conformational Search can be employed to generate a diverse set of low-energy conformers.
-
Pharmacophore Modeling: Based on the conformational ensemble, a pharmacophore model can be generated. Software such as Phase, LigandScout, or MOE can identify common chemical features among active compounds (if known) or generate a model based on the structural features of this compound itself.
-
Molecular Docking: If a biological target is hypothesized or known, molecular docking studies can predict the binding mode of the molecule. This can help to refine the pharmacophore model by identifying which features are making key interactions with the protein.
-
ADMET Prediction: In silico tools can provide an early assessment of the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Given the aniline moiety, particular attention should be paid to predicting sites of metabolism and potential for reactive metabolite formation.[1][2]
Chemical Synthesis
A flexible synthetic route is essential for generating analogues to probe the structure-activity relationship (SAR). A plausible retro-synthetic approach is outlined below.
Figure 3: Retrosynthetic analysis for analogue synthesis.
This route allows for facile modification of both the aniline and piperidine rings. For example, different substituted anilines or cyclic amines can be used in the Buchwald-Hartwig amination step to explore the impact of these changes on activity and metabolic stability.
Biological Evaluation
-
Primary Screening: The synthesized compounds should be evaluated in relevant biological assays. This could be a target-based assay if a specific protein is being pursued, or a phenotypic screen to identify compounds with a desired cellular effect.
-
In Vitro Metabolism Studies: To address the potential liabilities of the aniline group, metabolic stability should be assessed early.[8][9] Incubating the compounds with liver microsomes or hepatocytes can identify major metabolites and provide an indication of the metabolic soft spots. This data is critical for guiding further medicinal chemistry efforts to block or modify these positions.
-
Physicochemical Property Measurement: Key properties such as solubility and permeability should be experimentally determined. These factors are crucial for oral bioavailability and overall drug-likeness.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the computational, synthetic, and biological workflows must be integrated to build a comprehensive understanding of the pharmacophore.
| Modification | Rationale | Predicted Outcome on Pharmacophore |
| Aniline N-alkylation | Mitigate metabolic oxidation | Loss of HBD feature |
| Aniline bioisosteric replacement | Improve metabolic stability and physicochemical properties[1][2][10] | Altered HBD/HBA and electronic properties |
| Piperidine ring substitution | Modulate lipophilicity and explore binding pocket | Introduction of new hydrophobic or polar features |
| Methyl group modification | Probe steric and electronic effects | Altered conformation and interaction profile |
Conclusion: A Framework for Innovation
While this compound presents both opportunities and challenges, a systematic and integrated approach to understanding its pharmacophoric properties can unlock its therapeutic potential. By combining predictive computational modeling with rigorous experimental validation, researchers can navigate the complexities of this scaffold. The workflows and principles outlined in this guide provide a robust framework for not only characterizing this specific molecule but also for the broader endeavor of transforming structurally intriguing compounds into viable drug candidates. The key to success lies in acknowledging and addressing potential liabilities, such as the aniline moiety, while strategically leveraging the strengths of privileged fragments like the piperidine ring.
References
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Aniline replacement in drug-like compounds. Cresset Group.
- Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- a) Different modalities of piperidine-containing drugs and drug...
- 3-(Piperidin-1-ylmethyl)aniline. Chem-Impex.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
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- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Thermal Stability and Melting Point of 2-Methyl-3-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Criticality of Thermal Properties in Drug Development
The journey of a potential drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are related to its fundamental physicochemical properties. Among these, thermal stability and melting point are paramount. These parameters dictate the compound's physical form, solubility, and degradation pathways, all of which have profound implications for drug formulation, processing, and shelf-life.
2-Methyl-3-(piperidin-1-yl)aniline , as a substituted aromatic amine, is a molecule of interest in medicinal chemistry due to the prevalence of the aniline scaffold in numerous pharmaceuticals. The introduction of a methyl group and a piperidinyl moiety can significantly influence its crystal lattice energy and susceptibility to thermal degradation compared to simpler anilines. A thorough understanding of its thermal properties is therefore not merely an academic exercise but a crucial step in its potential development as a safe and effective therapeutic agent.
This guide will delve into the two primary thermoanalytical techniques employed for this characterization: Differential Scanning Calorimetry (DSC) for melting point determination and the study of phase transitions, and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition profiles.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and lowers the melting point. DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] This allows for the precise determination of the melting point and the enthalpy of fusion.
The Rationale Behind DSC for Melting Point Analysis
DSC is the preferred method for melting point determination in the pharmaceutical industry due to its high sensitivity, accuracy, and the small sample size required.[1][4] It provides more information than traditional capillary melting point apparatuses, including the onset of melting, the peak melting temperature, and the energy required for the phase transition (enthalpy of fusion). This data is invaluable for characterizing the purity and crystalline form of the API.
Experimental Protocol for DSC Analysis
A detailed, step-by-step methodology for determining the melting point of this compound using DSC is as follows:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature well above the melting point. A slower heating rate (e.g., 1-2°C/min) can be used for higher resolution of the melting peak.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Data Interpretation
The output from a DSC experiment is a thermogram, which plots heat flow versus temperature. For an endothermic event like melting, a peak will be observed. The key parameters to be extracted from the melting peak are:
-
Onset Temperature (T_onset): The temperature at which the melting process begins. This is often taken as the melting point for pure substances.
-
Peak Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.
-
Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which is a measure of the energy required to melt the sample.
Table 1: Expected DSC Data for this compound
| Parameter | Expected Value/Observation | Significance |
| Onset Temperature (T_onset) | To be determined experimentally | Represents the beginning of the melting process. |
| Peak Temperature (T_peak) | To be determined experimentally | Indicates the temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔH_fus) | To be determined experimentally (J/g) | Provides information on the crystallinity of the sample. |
| Peak Shape | A sharp, narrow peak | Suggests a high degree of purity. A broad peak may indicate the presence of impurities or multiple crystalline forms. |
Experimental Workflow for DSC
Caption: Workflow for Melting Point Determination using DSC.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a material.[5] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is critical for identifying the temperature at which a compound begins to decompose, which is a key indicator of its thermal stability.
The Rationale Behind TGA for Stability Studies
For a pharmaceutical compound, understanding its decomposition temperature is crucial for establishing safe handling, processing, and storage conditions. TGA provides a clear and quantitative measure of mass loss associated with decomposition, volatilization, or dehydration.[6][7] By analyzing the TGA thermogram, one can determine the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs.
Experimental Protocol for TGA Analysis
The following is a detailed protocol for assessing the thermal stability of this compound using TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air or oxygen) at a controlled flow rate (e.g., 20-50 mL/min). The choice of atmosphere is critical as it can significantly influence the decomposition pathway. An inert atmosphere is typically used to assess intrinsic thermal stability without oxidative effects.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate, commonly 10°C/min, to a final temperature where complete decomposition is expected (e.g., 600-800°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Interpretation
The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) plots the rate of mass loss versus temperature and is useful for identifying the temperatures of maximum decomposition rates.[5][8]
Key information obtained from TGA includes:
-
Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Temperature of Maximum Decomposition Rate (T_peak): The temperature at which the rate of mass loss is highest, as indicated by the peak in the DTG curve.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile decomposition products.
Table 2: Expected TGA Data for this compound
| Parameter | Expected Value/Observation | Significance |
| Onset Temperature of Decomposition (T_onset) | To be determined experimentally | A higher T_onset indicates greater thermal stability. |
| Temperature(s) of Maximum Decomposition Rate (T_peak) | To be determined experimentally | Indicates the temperature(s) at which the compound is most unstable. Multiple peaks suggest a multi-step decomposition process. |
| Residual Mass at 800°C | To be determined experimentally (%) | A low residual mass suggests decomposition into volatile products. |
| Decomposition Steps | Single or multiple steps | Provides insight into the complexity of the thermal degradation pathway. |
Experimental Workflow for TGA
Caption: Workflow for Thermal Stability Assessment using TGA.
Synthesis and Purity Considerations
The thermal properties of this compound will be intrinsically linked to its purity. The presence of starting materials, intermediates, or byproducts from its synthesis can affect both its melting point and thermal stability. A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-methylaniline or 2-fluoro-6-methylaniline, with piperidine.
It is imperative that the sample of this compound subjected to thermal analysis is of high purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and purity of the compound prior to DSC and TGA analysis.
Conclusion
While direct experimental data on the thermal stability and melting point of this compound is not currently available in the public domain, this guide provides a robust framework for its determination. By employing the well-established techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers and drug development professionals can obtain the critical data necessary to understand and control the physicochemical properties of this compound. The protocols and data interpretation guidelines presented herein are designed to ensure scientific rigor and provide a solid foundation for the further development of this compound as a potential pharmaceutical agent.
References
-
First derivative thermogravimetric (DTG) curves as a function... - ResearchGate. (n.d.). Retrieved from [Link]
-
EVALUATION OF TERTIARY AMINE CO-INTIATORS USING DIFFERENTIAL SCANNING PHOTOCALORIMETRY. (n.d.). Retrieved from [Link]
-
(i) TGA thermograms and (ii) their derivatives for (a) channel γ-CD,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks - MDPI. (n.d.). Retrieved from [Link]
-
Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR. (n.d.). Retrieved from [Link]
-
Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand - International Science Community Association. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]
-
An overview of Differential Scanning Calorimetry - DSC - setaram. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Technical Guide: Biological Potential & Medicinal Chemistry of the 2-Methyl-3-(piperidin-1-yl)aniline Scaffold
The following technical guide details the medicinal chemistry, synthesis, and biological potential of the 2-Methyl-3-(piperidin-1-yl)aniline (2M3PA) scaffold.
Executive Summary
The This compound (2M3PA) scaffold represents a highly specialized pharmacophore in modern drug discovery, particularly within the fields of Kinase Inhibition (Oncology) and GPCR Modulation (CNS disorders) . Unlike simple aniline derivatives, the inclusion of the ortho-methyl group (C2) introduces a critical steric constraint, forcing the molecule into a non-planar conformation. This "atropisomeric-like" twist is a validated strategy to improve selectivity by minimizing promiscuous binding to flat hydrophobic pockets.
This guide analyzes the 2M3PA scaffold as a high-value intermediate, detailing its structural advantages, validated synthetic pathways, and biological activity profiles in targeted therapies.
Structural Analysis: The "Ortho-Methyl Twist"
The biological potency of the 2M3PA scaffold is defined by the steric clash between the C2-Methyl group and the C3-Piperidine ring (and potentially the C1-Amino target).
Conformational Restriction
In unsubstituted 3-(piperidin-1-yl)aniline, the piperidine ring can rotate freely, often adopting a coplanar conformation with the phenyl ring to maximize conjugation. However, in 2M3PA:
-
Steric Clash: The C2-Methyl group sterically interferes with the equatorial protons of the piperidine ring at C3.
-
Orthogonal Twist: To relieve this strain, the piperidine ring twists out of the plane of the aniline ring (typically 60–90°).
-
Selectivity Filter: This pre-organized, twisted conformation reduces the entropic penalty of binding to restricted pockets (e.g., the solvent-front region of kinases like ALK or ROS1 ), distinguishing it from flat, promiscuous binders.
Pharmacophore Mapping
-
C1-Amine (NH₂): Primary Hydrogen Bond Donor (HBD). Critical for interaction with the "Hinge Region" (Glu/Met residues) in kinase ATP pockets.
-
C3-Piperidine: Solubilizing group and basic center (pKa ~9.8). It often extends into the solvent-exposed region, forming salt bridges with Asp/Glu residues.
-
C2-Methyl: The "Gatekeeper" interaction motif. It fills small hydrophobic pockets (e.g., adjacent to the Gatekeeper residue) and induces the necessary twist.
Validated Synthetic Protocols
The synthesis of 2M3PA requires precision to avoid over-alkylation or regioselectivity issues. The industry-standard approach utilizes Buchwald-Hartwig Amination due to the steric hindrance of the ortho-methyl group which makes standard S_NAr difficult.
Synthesis Workflow (Graphviz)
Figure 1: Palladium-catalyzed synthesis of the 2M3PA scaffold via Buchwald-Hartwig coupling.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 3-bromo-2-methylaniline.
Reagents:
-
Substrate: 3-Bromo-2-methylaniline (1.0 eq, 5.0 mmol)
-
Amine: Piperidine (1.2 eq, 6.0 mmol)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ (92 mg) and BINAP (125 mg) to the flask. Add 5 mL of anhydrous toluene and stir at room temperature for 15 minutes to form the active Pd-ligand complex (solution turns orange/red).
-
Substrate Addition: Add 3-bromo-2-methylaniline (930 mg) and Piperidine (594 µL) to the mixture.
-
Base Addition: Add NaOtBu (720 mg) in one portion. The solution may turn dark brown.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[1][2]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).
-
Characterization: Isolate the product as a pale yellow oil or solid. Confirm via ¹H-NMR (Look for the piperidine multiplets at 1.5–3.0 ppm and the distinct Ar-CH₃ singlet at ~2.1 ppm).
Biological Activity Profile
The 2M3PA scaffold is not typically a drug in itself but a "Warhead Carrier" or "Hinge Binder" in larger molecules.
Kinase Inhibition (Oncology)
This scaffold is homologous to the aniline fragments found in ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors (e.g., Ceritinib analogs).
-
Mechanism: The aniline NH₂ forms a hydrogen bond with the kinase hinge region (e.g., Met1199 in ALK).
-
Role of Piperidine: The piperidine ring extends into the Solvent Front , improving water solubility and often interacting with Asp/Glu residues via charge-charge interactions.
-
Role of 2-Methyl: It creates a twist that allows the molecule to accommodate the Gatekeeper Residue (e.g., L1196M mutation in ALK). The methyl group prevents the flat binding mode associated with non-selective inhibitors.
GPCR Modulation (CNS)
Piperidine-substituted anilines are privileged structures for Dopamine (D2/D3) and Serotonin (5-HT) receptors.
-
Activity: The basic nitrogen of the piperidine mimics the ethylamine side chain of neurotransmitters.
-
Application: Potential antipsychotic or antidepressant agents (similar to Aripiprazole or Brexpiprazole fragments).
Data & Visualization
Structure-Activity Relationship (SAR) Table
| Structural Modification | Effect on Conformation | Predicted Biological Impact |
| Parent (2M3PA) | Twisted (~60-90°) | High Selectivity (Kinase/GPCR) |
| Remove 2-Methyl (H) | Planar / Flexible | Loss of selectivity; increased promiscuity. |
| Replace Piperidine w/ Morpholine | Twisted | Reduced basicity (pKa ~8); lower solubility, altered metabolic stability. |
| Replace 2-Methyl w/ 2-Fluoro | Planar (Small radius) | Loss of "Twist"; potential metabolic blocking. |
| Replace 2-Methyl w/ 2-Chloro | Highly Twisted | Increased steric bulk; may clash with tight pockets. |
Mechanism of Action Diagram (Kinase Binding)
Figure 2: Interaction map of the 2M3PA scaffold within a generic Kinase ATP-binding pocket.
Future Directions & Applications
-
PROTAC Linkers: The piperidine nitrogen offers a chemically accessible handle for attaching E3 ligase ligands (e.g., Cereblon binders) without disrupting the aniline's binding affinity.
-
Covalent Inhibitors: Derivatization of the aniline nitrogen with acrylamides could yield covalent inhibitors targeting cysteine residues in the kinase active site (e.g., BTK or EGFR).
-
CNS Penetration: The lipophilicity (cLogP ~2.5) and pKa (~9.8) of the 2M3PA scaffold suggest good Blood-Brain Barrier (BBB) permeability, making it a viable candidate for CNS drug development.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "3-(Piperidin-1-yl)aniline Derivatives." National Center for Biotechnology Information.
Sources
Chemical Architecture & Functionalization Strategies: The Reactivity Matrix of 2-Methyl-3-(piperidin-1-yl)aniline
[1]
Executive Summary: The "Push-Push" Steric Paradox
For medicinal chemists, This compound represents a "privileged scaffold"—a structural motif frequently encountered in kinase inhibitors (e.g., ALK, mTOR pathways) and CNS-active agents.[1] Its reactivity profile is defined by a unique tension:
-
Electronic Super-Activation: The benzene ring is hyper-electron-rich, driven by the synergistic resonance donation (
) of both the aniline nitrogen (C1) and the piperidine nitrogen (C3).[1] -
Steric Gating: The C2-methyl group acts as a "gatekeeper."[1] While it provides essential conformational restriction for ligand-protein binding, it significantly retards nucleophilic attack by the aniline nitrogen due to the ortho-effect, further exacerbated by the "buttressing effect" of the bulky C3-piperidine ring.
This guide deconstructs these competing forces to provide a roadmap for controlled functionalization, minimizing side reactions like oxidative degradation and regiochemical scrambling.
Electronic & Steric Landscape
The Electronic Vector Map
The molecule is a trisubstituted benzene where the directing effects create specific zones of high electron density.
| Substituent | Position | Electronic Effect | Directing Preference (EAS) |
| C1 | Strong Donor ( | Ortho (C2, C6), Para (C4) | |
| C2 | Weak Donor ( | Ortho (C1, C3), Para (C5) | |
| Piperidin-1-yl | C3 | Strong Donor ( | Ortho (C2, C4), Para (C6) |
Key Insight: The C4 and C6 positions are "super-activated" by the cooperative directing effects of both nitrogen atoms.
-
C4 Position: Activated by the aniline (para) and piperidine (ortho).[1] Sterically crowded.[2]
-
C6 Position: Activated by the aniline (ortho) and piperidine (para).[1] Less sterically hindered than C4.
The "Buttressing" Steric Effect
Standard ortho-toluidine exhibits reduced nucleophilicity compared to aniline.[1] In this scaffold, the C3-piperidine ring is sterically bulky. It exerts a repulsive force on the C2-methyl group, pushing it slightly toward the C1-amine.[1] This "buttressing" makes the aniline nitrogen significantly more hindered than predicted by simple Hammett parameters, requiring specialized acylation catalysts.
Visualization: Reactivity Logic Gate
The following diagram maps the decision logic for functionalizing this scaffold.
Figure 1: Decision matrix for chemical modification. Note the bifurcation between N-attack (hindered) and Ring-attack (accelerated).[1]
Functionalization Protocols
N-Functionalization (Amide/Sulfonamide Formation)
Due to the steric hindrance at C2, standard Schotten-Baumann conditions often result in incomplete conversion or require prolonged heating, which risks oxidation.[1]
The Solution: Nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP).[1][2] DMAP generates a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the aniline.
Protocol A: DMAP-Catalyzed Acylation
-
Objective: Synthesis of N-(2-methyl-3-(piperidin-1-yl)phenyl)acrylamide (Kinase Inhibitor Warhead).
-
Reagents: Acryloyl chloride (1.2 eq), DIPEA (2.0 eq), DMAP (0.1 eq), DCM (anhydrous).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM) (10 mL/g) under nitrogen atmosphere.
-
Base Addition: Add 2.0 eq of
-Diisopropylethylamine (DIPEA). Cool to 0°C.[3] -
Catalyst: Add 10 mol% DMAP. Note: Without DMAP, conversion stalls at ~60%.
-
Electrophile Addition: Dropwise add 1.2 eq of Acryloyl chloride dissolved in DCM over 30 minutes.
-
Monitoring: Warm to RT. Monitor via HPLC (254 nm).[1] The piperidine ring provides a distinct retention time shift.
-
Quench: Quench with saturated
. -
Purification: The product is basic. Wash organic layer with water, dry over
.[1][3] Flash chromatography (DCM/MeOH gradient) is usually required to remove traces of DMAP.[1]
Ring Functionalization (Halogenation)
To introduce a halogen at C4 or C6 for cross-coupling, one must control the extreme reactivity of the ring.
-
Challenge: Direct bromination often leads to poly-halogenation or oxidation.[1]
-
Strategy: Use N-Bromosuccinimide (NBS) at low temperature.[1]
| Condition | Major Isomer | Mechanistic Rationale |
| NBS, DMF, -10°C | Para (C4) | Kinetic control. The C4 position is electronically most activated (para to |
| NBS, DMF, 25°C | Mixture (C4/C6) | Thermodynamic equilibration and high reactivity lead to scrambling.[1] |
Stability & Impurity Profiling
Oxidation Sensitivity
The presence of two nitrogen donors makes this molecule an "electron pump." It is highly susceptible to Single Electron Transfer (SET) oxidation, leading to:
-
Purple/Black Discoloration: Formation of complex aniline-black type polymers.[1]
-
Quinone Imines: Oxidation at the para-position relative to the amine.
Mitigation:
-
Store under Argon/Nitrogen.
-
Use antioxidants (e.g., BHT) in storage solvents.[1]
-
Avoid acidic conditions in the presence of air (accelerates auto-oxidation).[1]
Acid-Base Switching
The piperidine nitrogen (
-
In 1.0 eq Acid: The piperidine protonates first. This converts the strongly activating piperidinyl group into a strongly electron-withdrawing ammonium group (
effect).[1] -
Consequence: This completely inverts the reactivity of the ring, deactivating it toward EAS. This "switch" can be used to protect the ring during oxidation-prone steps.[1]
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the synthesis of a theoretical ALK-inhibitor intermediate starting from this scaffold, highlighting the critical divergence points.
Figure 2: Synthetic divergence based on pH control. Basic conditions favor N-functionalization; acidic conditions protect the ring.[1]
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] N-Acylation of Hindered Anilines: Troubleshooting Guide. Retrieved from 2[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7127806, 3-(Piperidin-1-yl)aniline.[1] Retrieved from [1]
-
European Patent Office. (2015).[1] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.[1] Patent EP2894154. Retrieved from [1]
-
MDPI. (2022).[1] Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides.[1][6] Retrieved from [1]
Methodological & Application
Step-by-step preparation of 2-Methyl-3-(piperidin-1-yl)aniline from precursors
Technical Application Note: Scalable Synthesis of 2-Methyl-3-(piperidin-1-yl)aniline
Executive Summary
The target molecule, This compound , represents a critical "privileged scaffold" in modern drug discovery, particularly for KRAS G12C inhibitors (e.g., sotorasib analogs) and multi-kinase inhibitors. The steric bulk of the ortho-methyl group combined with the basicity of the piperidine ring creates a specific electronic and steric profile that modulates potency and metabolic stability.
This application note details a robust, two-step synthesis starting from commercially available 1-bromo-2-methyl-3-nitrobenzene . Unlike simple anilines, the meta-relationship between the leaving group and the nitro group precludes standard Nucleophilic Aromatic Substitution (
Retrosynthetic Strategy & Pathway
The synthesis is designed to overcome the steric hindrance imposed by the C2-methyl group.
-
Step 1 (C-N Coupling): Installation of the piperidine ring via Buchwald-Hartwig amination. The use of specialized dialkylbiaryl phosphine ligands (e.g., XPhos) is critical here, as older generation ligands (e.g., PPh3, BINAP) often show poor conversion on ortho-substituted aryl halides.
-
Step 2 (Reduction): Chemoselective reduction of the nitro group to the aniline. Catalytic hydrogenation is chosen for its cleanliness and scalability.
Figure 1: Modular synthetic workflow for the preparation of the target aniline.
Detailed Protocols
Step 1: Buchwald-Hartwig Amination
Rationale: Direct
Reagents & Materials:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 1-Bromo-2-methyl-3-nitrobenzene | 1.0 | Substrate | Limiting reagent. |
| Piperidine | 1.2 | Nucleophile | Excess drives reaction. |
| Pd_2(dba)_3 | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(0). |
| XPhos | 0.04-0.08 | Ligand | Critical for steric bulk handling. |
| Cs_2CO_3 | 2.0 | Base | Weak base prevents side reactions. |
| 1,4-Dioxane | Solvent | 0.2 M Conc. | Anhydrous, degassed. |
Protocol:
-
Setup: In a glovebox or under strict
flow, charge a dry pressure vial with 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv), (2 mol%), XPhos (4 mol%), and (2.0 equiv). -
Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M relative to bromide).
-
Activation: Add piperidine (1.2 equiv) via syringe.
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor by LCMS. The bromide peak (
not visible, look for UV) should disappear; Product mass ( ) should appear.
-
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove insoluble salts/Pd black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc). The nitro-intermediate is usually a yellow/orange solid or oil.
Troubleshooting:
-
Low Conversion: Increase catalyst loading to 5 mol% or switch to BrettPhos , which is even more active for amines.
-
Protodehalogenation (Ar-Br
Ar-H): Ensure the solvent is strictly anhydrous; water can act as a proton source in the catalytic cycle.
Step 2: Catalytic Hydrogenation
Rationale: The nitro group is reduced to the primary amine.
Reagents & Materials:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Nitro Intermediate | 1.0 | Substrate | From Step 1. |
| Pd/C (10 wt%) | 10 wt% loading | Catalyst | Wet support preferred for safety. |
| Hydrogen (
Protocol:
-
Safety: Pd/C is pyrophoric. Keep wet with water or solvent at all times.
-
Setup: Dissolve the nitro intermediate in MeOH. Carefully add 10% Pd/C (approx. 10% by weight of the substrate mass).
-
Purge: Seal the flask. Evacuate and backfill with
(3x), then evacuate and backfill with (3x). -
Reaction: Stir vigorously at RT under a hydrogen balloon (1 atm) for 4–6 hours.
-
Checkpoint: The yellow color of the nitro compound typically fades to colorless or pale brown. LCMS should show
.
-
-
Workup: Filter the mixture through a Celite pad (Caution: do not let the catalyst dry out completely on the filter paper; keep wet). Wash with MeOH.
-
Isolation: Concentrate the filtrate to dryness. The resulting aniline is often pure enough for the next step. If necessary, purify via amine-functionalized silica or standard silica with 1%
in the eluent.
Mechanistic Logic & Visualization
The success of Step 1 relies on the catalytic cycle of Palladium.[2] The bulky XPhos ligand facilitates the oxidative addition into the hindered Ar-Br bond and accelerates the reductive elimination of the bulky amine product.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical Pd(0)/Pd(II) transitions.
Quality Control (QC) & Characterization
To validate the synthesis, compare analytical data against these expected parameters:
-
Appearance: Pale brown to off-white solid/oil.
-
LCMS: ESI+
. -
1H NMR (DMSO-d6, 400 MHz) Diagnostic Signals:
- ppm: Aromatic protons (3H, m).[4] Look for the specific pattern of a 1,2,3-trisubstituted benzene.
-
ppm:
broad singlet (2H). Exchangeable with . -
ppm: Piperidine
(4H, m). -
ppm:
singlet (3H). Note: The shift is distinct due to the ortho-piperidine. -
ppm: Piperidine
(6H, m).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
- Context: Establishes XPhos and related ligands as the standard for hindered couplings.
-
Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition in English, 34(12), 1348–1350.
- Context: Foundational work on the Pd-catalyzed amin
- Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. Context: Authoritative text on chemoselective nitro reduction using Pd/C.
Sources
Application Notes and Protocols for the Coupling Reactions of 2-Methyl-3-(piperidin-1-yl)aniline in Organic Synthesis
Introduction: The Strategic Importance of Substituted Anilines
The 2-methyl-3-(piperidin-1-yl)aniline scaffold represents a valuable building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and materials science. The strategic disposition of the aniline nitrogen, the ortho-methyl group, and the meta-piperidine moiety offers a unique combination of electronic and steric properties. This substitution pattern allows for diverse functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures with potential biological activity. The aniline functional group serves as a versatile handle for the formation of carbon-nitrogen and carbon-carbon bonds, making it a key synthon in the synthesis of novel pharmaceuticals and functional materials. This document provides a comprehensive guide to the reaction conditions for the coupling of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Understanding the Reactivity of this compound
The reactivity of this compound in cross-coupling reactions is influenced by several factors:
-
The Aniline Moiety: The primary amino group is a key site for N-arylation reactions, most notably the Buchwald-Hartwig amination.
-
The Aromatic Ring: The phenyl ring can be functionalized through the introduction of a leaving group (e.g., bromine or iodine) at the positions ortho or para to the amino group, which can then participate in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.
-
The Ortho-Methyl Group: This group introduces steric hindrance around the aniline nitrogen, which can influence the choice of catalyst and ligand to achieve optimal reactivity and avoid side reactions.
-
The Meta-Piperidine Group: This bulky, electron-donating group can influence the electronic properties of the aromatic ring and may also have steric implications for incoming reagents.
This guide will focus on the derivatization of the aromatic ring of this compound via palladium-catalyzed cross-coupling reactions, assuming prior functionalization of the ring with a suitable leaving group (e.g., a halogen).
I. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1][2] In the context of this compound, this reaction would typically involve the coupling of an aryl halide or triflate with the aniline nitrogen. Given the steric hindrance from the ortho-methyl group, the choice of a bulky, electron-rich phosphine ligand is crucial for an efficient reaction.[3][4]
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5] The bulky ligand facilitates the reductive elimination step and prevents the formation of inactive catalyst species.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol for Buchwald-Hartwig Amination
This protocol is designed for the coupling of a hypothetical 4-bromo-2-methyl-3-(piperidin-1-yl)aniline with a generic secondary amine.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich ligands that are effective for sterically hindered substrates. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.) | Strong, non-nucleophilic bases to deprotonate the aniline. K₃PO₄ is a milder alternative. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add 4-bromo-2-methyl-3-(piperidin-1-yl)aniline (1.0 equiv.), the secondary amine (1.2 equiv.), and the chosen base (2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., XPhos, 0.02 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] For a halogenated derivative of this compound, this reaction allows for the introduction of a variety of aryl or vinyl groups.
Mechanistic Insights
The Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of a hypothetical 4-bromo-2-methyl-3-(piperidin-1-yl)aniline with a generic arylboronic acid.
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Commonly used and effective catalysts for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Aqueous base is often required for the transmetalation step. |
| Solvent System | Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1:1) | A mixture of organic solvent and water is typically used. |
| Temperature | 80-100 °C | To ensure a reasonable reaction rate. |
| Reaction Time | 6-18 hours | Monitored by TLC or LC-MS. |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 4-bromo-2-methyl-3-(piperidin-1-yl)aniline (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.) in the chosen organic solvent.
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.
Mechanistic Overview
The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[11][12]
Diagram: Key Steps in Sonogashira Coupling
Caption: Simplified representation of the key steps in a copper-co-catalyzed Sonogashira coupling.
Recommended Protocol for Sonogashira Coupling
This protocol outlines the coupling of a hypothetical 4-iodo-2-methyl-3-(piperidin-1-yl)aniline with a terminal alkyne. Aryl iodides are generally more reactive than bromides in Sonogashira couplings.
Table 3: Reaction Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A standard and effective catalyst for Sonogashira reactions. |
| Copper(I) Co-catalyst | CuI (2-5 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent. |
| Solvent | THF or DMF (if the amine base is not used as solvent) | Anhydrous conditions are important. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient, especially with aryl iodides. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Protocol:
-
To a Schlenk flask, add 4-iodo-2-methyl-3-(piperidin-1-yl)aniline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., anhydrous THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.1-1.3 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
IV. Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction provides a method for the C-C bond formation between an aryl or vinyl halide and an alkene.[13][14][15] This reaction is particularly useful for the synthesis of substituted alkenes.
Mechanistic Pathway
The Heck reaction proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[16]
Diagram: Logical Flow of the Heck Reaction
Caption: A simplified logical flow diagram of the Heck reaction mechanism.
Recommended Protocol for the Heck Reaction
This protocol is for the reaction of a hypothetical 4-bromo-2-methyl-3-(piperidin-1-yl)aniline with an activated alkene such as an acrylate.
Table 4: Reaction Conditions for the Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium source. |
| Ligand | PPh₃ or P(o-tol)₃ (2-10 mol%) | Phosphine ligands are typically required to stabilize the catalyst. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv.) | An inorganic or organic base is needed to regenerate the catalyst. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are generally used. |
| Temperature | 80-140 °C | Higher temperatures are often necessary for the Heck reaction. |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS. |
Step-by-Step Protocol:
-
In a sealed tube, combine 4-bromo-2-methyl-3-(piperidin-1-yl)aniline (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv.), the ligand (e.g., PPh₃, 0.06 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the tube and heat it in an oil bath at the specified temperature with stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography.
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and conditions outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel derivatives. The choice of specific reagents, particularly the ligand and base, will be critical for achieving high yields and purity, especially given the steric and electronic nature of the substrate. It is recommended that small-scale optimization studies be conducted to fine-tune the conditions for each specific coupling partner.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs - PubMed. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC. (URL: [Link])
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (URL: [Link])
-
The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions - Organic Chemistry Portal. (URL: [Link])
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (URL: [Link])
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (URL: [Link])
-
PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines - DSpace@MIT. (URL: [Link])
-
Heck Reaction - Organic Chemistry Lessons - YouTube. (URL: [Link])
-
Heck reaction - chemeurope.com. (URL: [Link])
-
Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. (URL: [Link])
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (URL: [Link])
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (URL: [Link])
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. (URL: [Link])
-
An efficient synthesis of 3-arylpiperidines - ResearchGate. (URL: [Link])
-
Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. (URL: [Link])
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (URL: [Link])
-
Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids - Organic Chemistry Portal. (URL: [Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
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Synthesis of 2-Methyl-3-(piperidin-1-yl)aniline via Nucleophilic Aromatic Substitution: A Detailed Guide for Researchers
Introduction: The Significance of Substituted Anilines in Modern Drug Discovery
The 2-Methyl-3-(piperidin-1-yl)aniline scaffold represents a privileged structural motif in contemporary medicinal chemistry and materials science. The unique spatial arrangement of the aniline, methyl, and piperidine substituents imparts specific physicochemical properties that are crucial for molecular recognition and biological activity. As such, robust and efficient synthetic methodologies for accessing this and related compounds are of paramount importance to researchers in drug development and chemical biology. This application note provides a comprehensive guide to the synthesis of this compound, focusing on two powerful nucleophilic aromatic substitution (SNAr) strategies: the classical SNAr approach and the more versatile palladium-catalyzed Buchwald-Hartwig amination.
This guide is designed to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling researchers to adapt and optimize these protocols for their specific needs. We will delve into the mechanistic rationale behind the choice of reagents and reaction conditions, offering insights gleaned from extensive experience in the field.
Synthetic Strategies: A Tale of Two Pathways
The formation of the C-N bond between the aniline ring and the piperidine moiety is the key transformation in the synthesis of our target molecule. Two primary strategies for achieving this via nucleophilic aromatic substitution will be explored in detail:
-
Classical Nucleophilic Aromatic Substitution (SNAr): This approach relies on the activation of the aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, typically a nitro group, ortho or para to the leaving group.[1] The reaction proceeds through a Meisenheimer complex intermediate.[2] For the synthesis of this compound, this would involve the reaction of 2-methyl-3-nitroaniline with piperidine, followed by the reduction of the nitro group.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, offering a much broader substrate scope and milder reaction conditions compared to classical SNAr.[3][4] The reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine.[3] This method allows for the direct formation of the desired C-N bond without the need for a strongly activating group.
The choice between these two methodologies will often depend on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Protocol I: Classical SNAr Approach via Nitrated Intermediate
This two-step protocol leverages the activating effect of a nitro group to facilitate the initial nucleophilic substitution, followed by a standard reduction to yield the final product.
Step 1: Synthesis of 1-(2-Methyl-3-nitrophenyl)piperidine
In this step, the electron-deficient aromatic ring of a suitable 3-halo-2-methylnitrobenzene is subjected to nucleophilic attack by piperidine. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[5]
Reaction Scheme:
Caption: Synthesis of the nitrated intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Fluoro-2-methyl-1-nitrobenzene | 155.13 | 10.0 | 1.55 g |
| Piperidine | 85.15 | 12.0 | 1.25 mL (1.02 g) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | 20 mL |
Experimental Protocol:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-2-methyl-1-nitrobenzene (1.55 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous dimethyl sulfoxide (20 mL).
-
Add piperidine (1.25 mL, 12.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methyl-3-nitrophenyl)piperidine as a yellow solid.
Step 2: Reduction to this compound
The nitro group of the intermediate is reduced to an amine using a standard catalytic hydrogenation protocol.
Reaction Scheme:
Caption: Reduction of the nitro intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(2-Methyl-3-nitrophenyl)piperidine | 220.27 | 5.0 | 1.10 g |
| Palladium on Carbon (10% Pd/C) | - | - | 110 mg (10 wt%) |
| Ethanol | 46.07 | - | 25 mL |
| Hydrogen (H₂) gas | 2.02 | - | 1 atm (balloon) |
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve 1-(2-methyl-3-nitrophenyl)piperidine (1.10 g, 5.0 mmol) in ethanol (25 mL).
-
Carefully add 10% palladium on carbon (110 mg, 10 wt%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield this compound as a brownish oil, which can be further purified by column chromatography if necessary.
Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination
This one-pot protocol offers a more direct route to the target molecule, avoiding the need for a nitrated intermediate and subsequent reduction. The choice of a suitable aryl halide (chloride, bromide, or iodide) and a highly active palladium catalyst system is crucial for the success of this reaction. We will focus on the use of an aryl chloride as a readily available and cost-effective starting material.
Reaction Scheme:
Caption: Direct synthesis via Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Chloro-2-methylaniline | 141.59 | 10.0 | 1.42 g |
| Piperidine | 85.15 | 12.0 | 1.25 mL (1.02 g) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 (0.5 mol%) | 45.8 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.67 | 0.12 (1.2 mol%) | 57.2 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g |
| Toluene, anhydrous | 92.14 | - | 20 mL |
Experimental Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (45.8 mg, 0.05 mmol), XPhos (57.2 mg, 0.12 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) via syringe, followed by 3-chloro-2-methylaniline (1.42 g, 10.0 mmol) and piperidine (1.25 mL, 12.0 mmol).
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Summary and Comparison
| Parameter | Protocol I: Classical SNAr | Protocol II: Buchwald-Hartwig Amination |
| Starting Material | 3-Fluoro-2-methyl-1-nitrobenzene | 3-Chloro-2-methylaniline |
| Key Transformation | Nucleophilic substitution followed by nitro group reduction | Palladium-catalyzed C-N cross-coupling |
| Number of Steps | 2 | 1 |
| Reagents | K₂CO₃, Piperidine, Pd/C, H₂ | Pd₂(dba)₃, XPhos, NaOtBu, Piperidine |
| Solvents | DMSO, Ethanol | Toluene |
| Temperature | 120 °C (Step 1), Room Temperature (Step 2) | 100 °C |
| Advantages | Avoids use of expensive palladium catalysts and ligands. | More direct route, broader substrate scope.[4] |
| Disadvantages | Requires a two-step sequence, harsh conditions in the first step. | Requires an air-sensitive catalyst and inert atmosphere. |
Mechanistic Insights: A Deeper Dive
The SNAr Mechanism
The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[1]
Caption: The addition-elimination mechanism of SNAr.
The rate-determining step is the initial attack of the nucleophile to form the resonance-stabilized carbanion known as the Meisenheimer complex. The presence of a strong electron-withdrawing group (EWG) like a nitro group is crucial for stabilizing this intermediate.
The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination follows a catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) complex.
-
Ligand Exchange: The amine coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand (e.g., XPhos) is critical as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[6]
Conclusion and Future Perspectives
This application note has detailed two robust and reliable protocols for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The classical SNAr approach offers a cost-effective, albeit multi-step, route, while the palladium-catalyzed Buchwald-Hartwig amination provides a more direct and versatile one-pot synthesis.
The choice of synthetic strategy will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, desired scale, and tolerance for different reaction conditions. The detailed protocols and mechanistic insights provided herein should empower researchers to confidently undertake the synthesis of this and related substituted anilines, and to rationally troubleshoot and optimize their reactions.
As the demand for novel and complex molecular architectures continues to grow, the development of even more efficient and sustainable methods for C-N bond formation will remain a key area of research. Future work may focus on the use of more environmentally benign solvents, lower catalyst loadings, and the development of catalyst systems based on more abundant and less expensive metals.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed amination of piperidine with aryl chlorides[a] - ResearchGate. (n.d.). Retrieved from [Link]
-
Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.). Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4388–4391. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014). Organic Letters, 16(17), 4388–4391. [Link]
-
Palladium catalysed aryl amination reactions in supercritical carbon dioxide - PubMed. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed. (n.d.). Retrieved from [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved from [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved from [Link]
- US20100010227A1 - Process for production of piperidine derivatives - Google Patents. (n.d.).
-
Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
Sources
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- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Optimization of solvent systems for 2-Methyl-3-(piperidin-1-yl)aniline reactions
Executive Summary
This guide details the solvent optimization strategy for 2-Methyl-3-(piperidin-1-yl)aniline , a sterically congested and electron-rich scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. The presence of a ortho-methyl group (C2) relative to the primary amine and a bulky piperidinyl moiety (C3) creates a unique solubility and reactivity profile that defies standard "one-size-fits-all" solvent protocols.
This document provides a scientifically grounded, step-by-step methodology to select solvent systems that maximize reaction kinetics while adhering to modern Green Chemistry principles (GSK/CHEM21 standards). We focus on replacing hazardous dipolar aprotic solvents (DMF, NMP) and chlorinated hydrocarbons (DCM) with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).
Chemical Profile & Critical Challenges
Structural Analysis
-
Primary Amine (N1): The nucleophilic center. Its reactivity is modulated by the ortho-methyl group, which introduces significant steric strain, twisting the amine out of planarity with the aromatic ring. This reduces conjugation but physically blocks bulky electrophiles.
-
Piperidine Ring (C3): A strongly basic, lipophilic domain. It significantly increases the LogP (lipophilicity) compared to simple anilines, necessitating solvents with moderate non-polar character.
-
Electronic State: The molecule is electron-rich. The C3-piperidine acts as a strong electron-donating group (EDG), activating the ring toward oxidation—a side reaction that must be mitigated by degassing solvents.
The Solubility Paradox
The molecule exhibits a "schizophrenic" solubility profile:
-
Acidic Media: Highly soluble due to protonation of the piperidine nitrogen (
). -
Neutral/Basic Media: The lipophilic piperidine and methyl groups drive poor solubility in highly polar protic solvents (e.g., water, pure methanol), while the polar amine functionality limits solubility in strict non-polar aliphatics (e.g., Hexane).
Solvent Selection Decision Framework
The following decision tree illustrates the logic for selecting a solvent system based on the intended reaction type.
Figure 1: Decision logic for selecting green solvent replacements based on reaction thermodynamics and solubility requirements.
Protocol: High-Throughput Solvent Screening (HTSS)
Do not rely on literature values for "similar" compounds. The 2-methyl/3-piperidine combination requires empirical validation.
Materials
-
Substrate: this compound (>98% purity).
-
Solvent Panel (Green Focus):
-
2-MeTHF: (Bio-derived, aprotic, separates well from water).
-
CPME (Cyclopentyl methyl ether): (Low peroxide formation, high boiling point, hydrophobic).
-
Ethyl Acetate (EtOAc): (Standard, biodegradable).
-
Isopropyl Acetate (iPrOAc): (Higher boiling point than EtOAc).
-
Anisole: (High boiling point replacement for Toluene/Chlorobenzene).
-
Ethanol/Water (9:1): (Protic baseline).
-
Methodology
Step 1: Visual Solubility Mapping (Saturation Point)
-
Weigh 50 mg of substrate into 6 separate HPLC vials.
-
Add 100 µL of each solvent at 25°C.
-
Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 500 mg/mL (Excellent).
-
Suspension: Add solvent in 100 µL increments until dissolved or 1 mL total volume is reached.
-
-
Heat Stress: If insoluble at 25°C, heat to 50°C. If still insoluble, discard solvent candidate.
Step 2: Kinetic Profiling (Reaction Specific) Use this step for the specific reaction you are optimizing (e.g., Amide Coupling).
-
Prepare a stock solution of substrate (0.1 M) in the "passing" solvents from Step 1.
-
Add limiting reagent (e.g., Acyl Chloride, 1.0 equiv) and Base (e.g., Pyridine, 1.2 equiv).
-
Incubate at reaction temperature (e.g., 25°C or 60°C) for 1 hour.
-
Quench: Aliquot 50 µL into 950 µL Acetonitrile/Water.
-
Analyze: UPLC-MS (Peak Area Ratio of Product vs. Starting Material).
Data Interpretation Table
| Solvent System | Solubility (25°C) | Reaction Rate (Rel.) | Green Score (CHEM21) | Recommendation |
| DCM (Control) | High | 1.0 (Ref) | Red (Hazardous) | Avoid |
| DMF (Control) | High | 1.2 | Red (Reprotoxic) | Avoid |
| 2-MeTHF | High | 0.95 | Green | Preferred (General) |
| CPME | Moderate | 0.85 | Green | Preferred (High Temp) |
| EtOAc | Moderate | 0.60 | Green | Workup Only |
| Anisole | High | 0.90 | Green | Preferred (Coupling) |
Technical Insight: 2-MeTHF is often the superior choice here.[1] Unlike THF, it is immiscible with water, simplifying workup. Unlike EtOAc, it is stable to strong bases often used in aniline alkylation.
Experimental Workflow: Pd-Catalyzed Buchwald-Hartwig Amination
The steric bulk of the 2-methyl group makes cross-coupling difficult. The solvent must support high temperatures (>100°C) to overcome the activation energy barrier without decomposing the catalyst.
Rationale
-
Standard: Toluene/Dioxane (Toxic, Peroxide risks).
-
Optimized: Anisole or t-Amyl Alcohol.
-
Anisole: High BP (154°C), non-toxic, solubilizes Pd-precatalysts well.
-
t-Amyl Alcohol: Solubilizes inorganic bases (
), enhancing the "heterogeneous" base effect.
-
Detailed Protocol
-
Charge: In a reaction tube, add this compound (1.0 equiv), Aryl Halide (1.1 equiv),
(2 mol%), and XPhos (4 mol%). -
Base: Add
(2.0 equiv). -
Solvent: Add Anisole (0.2 M concentration relative to aniline).
-
Degas: Sparge with Nitrogen for 5 minutes (Critical: Electron-rich anilines oxidize easily).
-
Reaction: Seal and heat to 110°C for 12 hours.
-
Workup: Cool to RT. Dilute with 2-MeTHF (not EtOAc, to avoid emulsion with piperidine salts). Wash with water.
-
Purification: The product will likely be basic. Use silica gel pre-treated with 1% Triethylamine or use amine-functionalized silica.
Mechanistic Visualization
The following diagram details the workflow for the "Green" substitution of solvents in this specific synthesis.
Figure 2: High-Throughput Solvent Screening (HTSS) workflow for validating solvent compatibility.
References
-
Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link
-
Lipshutz, B. H., & Ghorbani, F. (2021).[3] "Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering.[1] Link[1]
-
BenchChem. (2025).[4] "Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents." BenchChem Technical Notes. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Sources
Technical Application Note: Leveraging 2-Methyl-3-(piperidin-1-yl)aniline in the Synthesis of N-Heterocyclic Kinase Inhibitors
[1]
Executive Summary
This application note details the synthetic utility of 2-Methyl-3-(piperidin-1-yl)aniline (CAS: 1343091-79-1 / Analogous series), a specialized building block designed for the construction of conformationally restricted kinase inhibitors.[1]
While 3-(piperidin-1-yl)aniline is a common solubilizing fragment in medicinal chemistry, the introduction of the 2-methyl group introduces a critical steric lock—often referred to as the "Magic Methyl" effect .[1] This substitution restricts rotation around the aryl-nitrogen bond, potentially freezing the bioactive conformation and enhancing selectivity for ATP-binding pockets in kinases (e.g., FLT3, JAK, or p38 MAP kinase).
However, this steric advantage comes with a synthetic cost: the ortho-methyl group significantly reduces the nucleophilicity of the aniline nitrogen, causing standard coupling protocols to fail. This guide provides optimized protocols for overcoming these steric barriers in Buchwald-Hartwig Cross-Couplings and Quinazoline Cyclizations .
Chemical Profile & Pre-Reaction Analytics
| Property | Specification | Technical Insight |
| Structure | Steric Clash: The C2-Methyl forces the C1-Amine out of planarity.[1] | |
| Basicity (pKa) | Piperidine N: ~11.0 Aniline N: ~3.5 | Dual Basicity: The piperidine nitrogen is highly basic and will poison Lewis Acid catalysts (e.g., in Friedel-Crafts or acid-catalyzed cyclizations) if not protonated or masked. |
| Solubility | High in DCM, MeOH, DMSO | The piperidine tail confers excellent solubility, aiding purification of lipophilic heterocycles. |
| Stability | Oxidation-prone (Aniline) | Store under Argon/Nitrogen.[1] The electron-rich ring is susceptible to rapid oxidation in air.[1] |
Application Module: Synthetic Protocols
Protocol A: Sterically Demanding Buchwald-Hartwig Amination
Challenge: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts often result in <10% yield due to the steric hindrance of the 2-methyl group preventing oxidative addition/reductive elimination cycles. Solution: Utilization of dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for hindered anilines.
Materials:
-
Nucleophile: this compound (1.0 equiv)[1]
-
Electrophile: 4-Chloro-substituted Heterocycle (e.g., 4-chloroquinazoline or 2-chloropyrimidine) (1.1 equiv)[1]
-
Catalyst: Pd₂TMDSO (Tris(tetramethyldisiloxane)dipalladium) or Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos or RuPhos (4 mol%) — Critical for ortho-substitution.[1]
-
Base: Cs₂CO₃ (2.5 equiv) — Weaker bases like TEA fail here.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x).
-
Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir at 60°C for 5 mins to generate the active catalytic species
. Note: The solution should turn from dark red to a lighter orange/yellow. -
Substrate Addition: Add the Aniline, Electrophile, and Cs₂CO₃.
-
Reaction: Seal and heat to 100°C for 12–16 hours .
-
Checkpoint: Monitor by LC-MS.[1] The starting aniline (MW ~190) should disappear. If conversion stalls at 50%, add a second bolus of catalyst (1 mol%).
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.
-
Purification: Flash chromatography (DCM/MeOH 95:5). The basic piperidine tail often causes streaking; add 1% NH₄OH to the eluent.
Protocol B: Cyclization to Quinazoline Scaffolds (Niementowski Variation)
Context: Creating the fused bicyclic core directly using the aniline.
Materials:
-
This compound[1]
-
Formamidine acetate (or DMF-DMA)[1]
-
Isatoic anhydride derivative (if building the ring) OR 4-Chloroquinazoline (if coupling).
Optimized Route (SNAr Displacement): Due to the "Magic Methyl" effect, direct SNAr displacement of 4-chloroquinazolines requires acid catalysis to activate the quinazoline, but the basic piperidine interferes.
-
Dissolve 4-chloroquinazoline derivative (1.0 equiv) and this compound (1.0 equiv) in Isopropanol (iPrOH) .
-
Add Acid: Add 4.0 equiv of HCl (4M in Dioxane) .
-
Why? The first equivalent protonates the piperidine (protecting it). The second equivalent activates the quinazoline C-Cl bond.
-
-
Reflux: Heat to 85°C for 4 hours. The product often precipitates as the hydrochloride salt.
-
Isolation: Filter the solid. Wash with cold iPrOH.
-
Free Basing: Suspend in DCM and wash with sat. NaHCO₃ to liberate the free base for biological testing.
Mechanism & Logic Visualization
The following diagram illustrates the synthetic decision tree and the specific steric challenges addressed by this guide.
Figure 1: Synthetic decision tree highlighting the critical steric bottleneck (Red) and the ligand-enabled solution (Green).
Comparative Performance Data
The "Magic Methyl" effect improves biological potency but hinders synthesis. The table below compares the reactivity of the title compound against its non-methylated analog.
| Substrate | Reaction Condition | Yield (LC-MS) | Observation |
| 3-(piperidin-1-yl)aniline (Control) | Pd(PPh₃)₄, NaOtBu, 80°C | 88% | Rapid conversion.[1] Standard ligands work. |
| This compound | Pd(PPh₃)₄, NaOtBu, 80°C | < 5% | Failed. Steric bulk prevents Pd oxidative addition.[1] |
| This compound | Pd₂(dba)₃, BrettPhos, Cs₂CO₃, 100°C | 76% | Success. Bulky ligand facilitates coupling.[1] |
Expert Troubleshooting (FAQs)
Q: The reaction turns black and stalls immediately.
-
A: This is "Pd Black" precipitation. The amine might be coordinating too strongly or the ligand is oxidizing. Ensure strict oxygen-free conditions. Switch to a precatalyst like XPhos Pd G2 to ensure proper ligand-to-metal ratio.[1]
Q: I see two spots on TLC that are very close.
-
A: This is likely Atropisomerism . The 2-methyl group creates a rotational barrier.[1] In some rigid heterocycles, you may separate the atropisomers (axial chirality), which can have vastly different biological activities. Run NMR at high temperature (80°C) to see if peaks coalesce.
Q: Low yield in acid-catalyzed displacement (Protocol B).
-
A: You likely didn't add enough acid. The piperidine moiety (
) acts as a "proton sink." You must add >2 equivalents of acid to ensure the piperidine is protonated AND there is free acid left to catalyze the reaction.
References
-
The "Magic Methyl" Effect in Medicinal Chemistry
-
Buchwald-Hartwig Amination of Hindered Anilines
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
-
Kinase Inhibitor Design (Type I vs Type II)
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.
-
-
Synthesis of Piperidinyl-Aniline Intermediates
Reductive amination techniques involving 2-Methyl-3-(piperidin-1-yl)aniline
Executive Summary
This guide details the reductive amination of 2-Methyl-3-(piperidin-1-yl)aniline , a scaffold presenting a unique "Steric-Electronic Paradox." The ortho-methyl group at position 2 creates significant steric hindrance, retarding imine formation. Conversely, the meta-piperidinyl group acts as a strong electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen while simultaneously rendering the aromatic ring susceptible to oxidation.
Successful derivatization requires a bifurcated approach:
-
Method A (Aldehydes): A mild, acid-catalyzed protocol using Sodium Triacetoxyborohydride (STAB) to prevent over-alkylation and oxidation.
-
Method B (Ketones/Hindered Electrophiles): A Lewis-acid mediated protocol using Titanium(IV) Isopropoxide to force imine formation in sterically congested environments.
Chemical Context & Mechanistic Analysis
The Substrate: this compound
-
Steric Constraint (C2-Methyl): The methyl group adjacent to the primary amine creates a "picket fence" effect. This destabilizes the tetrahedral hemiaminal intermediate, making the dehydration step to the imine the rate-determining bottleneck.
-
Electronic Activation (C3-Piperidine): The piperidine ring is a tertiary amine that donates electron density into the phenyl ring via resonance. This increases the HOMO energy of the aniline nitrogen, making it a better nucleophile, but also increases the risk of oxidative degradation (browning/tarring) if reaction times are prolonged under aerobic conditions.
-
Lewis Basicity: The tertiary nitrogen of the piperidine ring is basic (
). In Lewis-acid mediated reactions (Method B), this nitrogen can sequester the catalyst, necessitating stoichiometric adjustments.
Reaction Pathway Visualization
The following diagram illustrates the critical transition states and the role of specific reagents in overcoming the energy barriers associated with this specific substrate.
Figure 1: Mechanistic pathway highlighting the rate-limiting dehydration step caused by the ortho-methyl group.
Experimental Protocols
Method A: The "Gold Standard" for Aldehydes
Reagent: Sodium Triacetoxyborohydride (STAB) Rationale: STAB is a mild hydride source that does not reduce aldehydes/ketones directly, ensuring that only the formed imine is reduced. Acetic acid is used to protonate the carbonyl oxygen (catalysis) and potentially buffer the basic piperidine moiety.
| Parameter | Specification |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Stoichiometry | Aniline (1.0 equiv), Aldehyde (1.1 equiv), STAB (1.5 equiv), AcOH (1.0 - 2.0 equiv) |
| Temperature | 20 °C to 25 °C |
| Time | 2 - 16 Hours |
Step-by-Step Protocol:
-
Preparation: In a dry reaction vial, dissolve This compound (1.0 mmol) in DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 - 2.0 mmol). Note: The solution may warm slightly due to acid-base reaction with the piperidine.
-
Addition: Add the Aldehyde (1.1 mmol) followed immediately by Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in a single portion.
-
Reaction: Stir vigorously under nitrogen at room temperature.
-
Monitoring: Check by LCMS after 2 hours. The imine intermediate is often invisible; look for the disappearance of the starting aniline (m/z = [M+H]+).
-
-
Quench: Quench by adding saturated aqueous
(10 mL). Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).
Method B: The "Heavy Lifter" for Ketones & Hindered Aldehydes
Reagent: Titanium(IV) Isopropoxide (
| Parameter | Specification |
| Solvent | Neat (preferred) or THF/Toluene |
| Stoichiometry | Aniline (1.0 equiv), Ketone (1.2 equiv), |
| Temperature | Imine formation: 40-60 °C; Reduction: 0 °C to RT |
| Time | Step 1: 4-12 h; Step 2: 2 h |
Step-by-Step Protocol:
-
Imine Formation: In a dry vial, combine This compound (1.0 mmol) and the Ketone (1.2 mmol).
-
Lewis Acid Addition: Add Titanium(IV) Isopropoxide (2.0 - 2.5 mmol) via syringe. The mixture will become viscous.
-
Incubation: Seal the vessel and stir at 40–60 °C for 4–12 hours.
-
Checkpoint: Analyze a small aliquot by NMR or LCMS to confirm imine formation (disappearance of aniline).
-
-
Dilution: Cool to room temperature and dilute with dry Methanol (5 mL) or Ethanol.
-
Reduction: Cool the solution to 0 °C. Carefully add Sodium Borohydride (
) (1.5 mmol) in small portions. (Caution: Exothermic gas evolution). -
Quench (Critical): After 2 hours, quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (
) will form. -
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and purify via column chromatography.
Decision Matrix & Troubleshooting
Use the following decision tree to select the appropriate protocol based on your electrophile.
Figure 2: Workflow for selecting the optimal reductive amination strategy.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Piperidine buffering the AcOH. | Increase AcOH to 2.0-3.0 equivalents to ensure acidic pH. |
| No Reaction (Method B) | Ti sequestered by piperidine. | Increase |
| Product is Dark/Tar | Oxidation of electron-rich ring. | Degas solvents with |
| Emulsion during Workup | Amphiphilic nature of product. | Use DCM/Isopropanol (3:1) for extraction; keep pH > 10. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3] Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A General and Efficient Method."[2][4] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
-
Miriyala, B., et al. "Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines."[4] Tetrahedron, 2004, 60(7), 1463-1471. Link
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. designer-drug.com [designer-drug.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Troubleshooting & Optimization
Improving reaction yields for 2-Methyl-3-(piperidin-1-yl)aniline synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-3-(piperidin-1-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following information is grounded in established organometallic principles and process development insights, primarily focusing on the Buchwald-Hartwig amination reaction, a powerful and widely used method for constructing C-N bonds.[1][2][3]
Reaction Overview: The Buchwald-Hartwig Amination
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction between 3-halo-2-methylaniline (or a protected precursor) and piperidine. This reaction, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance compared to classical methods.[1][3]
The catalytic cycle involves a series of fundamental organometallic steps. Understanding this cycle is critical for diagnosing and resolving issues in the laboratory. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][4][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
Low or no product formation is a common but solvable issue, often stemming from problems with the catalyst, reagents, or reaction atmosphere.[6]
A1: Systematic Troubleshooting for Low Conversion:
-
Inactive Catalyst System:
-
Palladium Precatalyst: Ensure the Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is from a reliable supplier and has been stored correctly. Pd(II) precatalysts require in situ reduction to the active Pd(0) state, a step that can sometimes be inefficient.[4][7] Consider using commercially available, air-stable Pd(0) "precatalysts" (e.g., G2-G4 palladacycles), which rapidly form the active catalyst upon exposure to base.[4]
-
Ligand Integrity: The phosphine ligands are the heart of the catalyst and are often air-sensitive. Use of bulky, electron-rich ligands is crucial for promoting both oxidative addition and reductive elimination.[1] Ensure ligands have been stored under an inert atmosphere and handled appropriately.
-
Palladium-to-Ligand Ratio: The ratio of ligand to palladium can significantly impact catalyst performance. For monodentate ligands, a ratio of 1.5-2:1 (L:Pd) is common.[7]
-
-
Reagent and Solvent Quality:
-
Solvent Purity: The reaction is highly sensitive to moisture and oxygen. Use anhydrous, degassed solvents. Trace water can hydrolyze the base and affect catalyst activity. Impurities in solvents, even at ppm levels, can act as catalyst poisons.[8]
-
Base Quality and Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are typically required.[4][9] The base must be sufficiently strong to deprotonate the amine-palladium complex.[10][11] Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture.
-
Amine Purity: Ensure the piperidine used is pure and dry.
-
-
Atmospheric Control:
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are readily oxidized by air. The reaction must be assembled and run under a robust inert atmosphere (Argon or Nitrogen). This is the most common point of failure. If not using a glovebox, ensure all glassware is oven- or flame-dried and that proper Schlenk line techniques are used for reagent and solvent transfers.[6]
-
Q2: The reaction starts but stalls before reaching full conversion. What adjustments can I make?
A stalled reaction suggests a loss of catalytic activity over time or suboptimal reaction parameters.
A2: Strategies to Overcome Stalled Reactions:
-
Increase Catalyst Loading: While undesirable for process efficiency, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome slow catalyst decomposition and drive the reaction to completion.
-
Optimize Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C).[4] If the reaction is slow, a moderate increase in temperature may improve the rate. However, excessively high temperatures can accelerate catalyst decomposition and side reactions.
-
Improve Base Solubility and Reactivity: Inorganic bases like Cs₂CO₃ or K₃PO₄ can have poor solubility in organic solvents. This heterogeneity can limit their effectiveness.
-
Re-evaluate Ligand Choice: The initial ligand may not be optimal. For challenging substrates, more robust ligands (e.g., biarylphosphines like BrettPhos) might be necessary to maintain catalyst stability throughout the reaction.[5]
Q3: I'm observing significant side products like hydrodehalogenation or homocoupling. How can these be minimized?
The formation of byproducts reduces the yield of the desired arylamine and complicates purification.[6]
A3: Minimizing Common Side Reactions:
-
Hydrodehalogenation (Ar-X → Ar-H): This occurs when the palladium-amido intermediate undergoes β-hydride elimination (if the amide has a β-hydrogen) or when other hydride sources are present, followed by reductive elimination of Ar-H.
-
Cause: This side reaction can compete with the desired C-N reductive elimination.[1]
-
Solution: Using sterically hindered, bulky phosphine ligands can disfavor the geometry required for β-hydride elimination and accelerate the desired C-N bond formation.[1] Fine-tuning the reaction temperature can also help, as higher temperatures may favor side reactions.
-
-
Aryl Homocoupling (Ar-X → Ar-Ar): Dimerization of the aryl halide can occur, especially at high temperatures or with certain catalyst systems.
-
Cause: This side reaction is often promoted by suboptimal catalyst loading or conditions.
-
Solution: Carefully optimizing the catalyst-to-substrate ratio and avoiding excessive reaction temperatures can often suppress this pathway.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal combination of reagents for my synthesis?
The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. While substrate-specific optimization is often required, general guidelines can provide a strong starting point.[12][13]
A1: Reagent Selection Guidelines:
The table below summarizes common choices and the rationale behind them.
| Component | Common Options | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard, cost-effective Pd(0) and Pd(II) sources. Pd(II) requires in situ reduction.[7] |
| Palladacycle Precatalysts | Air-stable, provide rapid and reliable generation of the active L-Pd(0) species.[4] | |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands. Highly effective for a broad range of substrates, including challenging aryl chlorides.[14] |
| BINAP, Xantphos | Bidentate ligands. Can prevent the formation of unreactive palladium-iodide dimers when using aryl iodides.[1] | |
| Base | NaOtBu, KOtBu, LHMDS | Strong, soluble bases. Highly effective but can be incompatible with base-sensitive functional groups.[4] |
| Cs₂CO₃, K₃PO₄, K₂CO₃ | Weaker, often heterogeneous bases. Useful for substrates with base-sensitive groups.[9][15] | |
| Solvent | Toluene, Dioxane | Non-polar aprotic solvents. Generally good for a wide range of substrates.[6][16] Toluene is often preferred for aryl iodides to minimize catalyst inhibition by iodide salts.[5] |
| THF, t-Amyl alcohol | More polar solvents. Can influence the reactivity and selectivity of the catalytic species.[17][18] |
Q2: What is the best practice for setting up the reaction to ensure anaerobic conditions?
Exclusion of air and moisture is non-negotiable for a successful Buchwald-Hartwig reaction.
A2: Recommended Reaction Setup Workflow:
Q3: How can I effectively monitor the reaction's progress?
Monitoring the consumption of starting materials is key to determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.
A3: Analytical Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): A fast, qualitative method for a quick check.[19]
-
Procedure: Co-spot the reaction mixture alongside your starting aryl halide on a silica gel plate. Develop with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile, thermally stable compounds. Provides quantitative data on starting material consumption and product formation.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most common and reliable method. It is suitable for a wide range of polarities and molecular weights and provides accurate quantitative data.
Q4: What is a reliable work-up and purification procedure?
Proper work-up is essential to remove the catalyst, base, and inorganic salts before final purification.
A4: Standard Work-up and Purification Protocol:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. epa.gov [epa.gov]
Purification techniques for removing impurities from 2-Methyl-3-(piperidin-1-yl)aniline
Welcome to the technical support center for the purification of 2-Methyl-3-(piperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this and structurally similar aromatic amines. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is a dark oil and shows multiple spots on TLC.
Possible Causes & Solutions:
-
Cause: The dark coloration is often due to the presence of oxidized impurities, which are common in aniline derivatives. The multiple spots on Thin Layer Chromatography (TLC) indicate the presence of unreacted starting materials, by-products, and potentially the oxidized species.
-
Solution 1: Acid-Base Extraction. This is the most effective initial purification step for basic compounds like this compound. By dissolving your crude product in an organic solvent and washing with an acidic solution (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous layer as a salt, leaving behind neutral and acidic impurities in the organic layer.[1][2][3] Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) will regenerate the free amine, which can then be extracted back into an organic solvent.[1][3]
-
Expert Insight: Be mindful of the potential for emulsion formation during extraction. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Solution 2: Column Chromatography. If acid-base extraction does not provide sufficient purity, column chromatography is the next logical step.
-
Stationary Phase: Standard silica gel is often used. However, due to the basic nature of the amine, it may interact strongly with the acidic silica, leading to tailing or streaking of the product spot on TLC and poor separation on the column.[4]
-
Mobile Phase Modification: To mitigate this, add a small percentage (0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA), to your eluent system (e.g., hexane/ethyl acetate). The TEA will compete with your product for the acidic sites on the silica, resulting in better peak shape and improved separation.[4]
-
Alternative Stationary Phase: Consider using amine-functionalized silica gel, which provides a more basic environment and can significantly improve the chromatography of basic compounds without the need for mobile phase additives.[5]
-
Issue 2: My compound is streaking badly on the silica gel TLC plate.
Possible Causes & Solutions:
-
Cause: As mentioned above, this is a classic sign of a basic compound interacting strongly with the acidic silica gel.
-
Solution: Before running a column, optimize your TLC conditions. Prepare your developing solvent with 0.5-1% triethylamine. This will give you a much better indication of the true separation of your compounds. If streaking persists even with TEA, it may indicate that your compound is degrading on the silica. In such cases, a different purification technique or a less acidic stationary phase like alumina might be necessary.
Issue 3: I've purified my compound by column chromatography, but I still have a persistent impurity.
Possible Causes & Solutions:
-
Cause: The impurity may have a very similar polarity to your desired product, making separation by chromatography difficult. It could be a regioisomer or a closely related by-product.
-
Solution 1: Recrystallization. If your product is a solid or can be converted into a solid salt, recrystallization is an excellent technique for removing small amounts of impurities.[]
-
Salt Formation: Consider dissolving your purified oil in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent to precipitate the hydrochloride salt. This crystalline salt can then be recrystallized.[4][7][8] Common solvent systems for recrystallizing anilinium salts include ethanol/water or ethyl acetate/hexane.[8]
-
-
Solution 2: Distillation. If your product is a thermally stable liquid and the impurity is non-volatile, vacuum distillation can be a highly effective final purification step. Given that anilines can have high boiling points, distillation under reduced pressure is often necessary to prevent decomposition.[9][10] Steam distillation is another option for high-boiling anilines that are immiscible with water, as it allows for distillation at a temperature below the boiling point of water.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my synthesis of this compound?
A1: The impurities will depend on your synthetic route. If you are using a method like the Buchwald-Hartwig amination to couple a substituted aniline with piperidine, potential impurities include:
-
Unreacted starting materials (e.g., 3-bromo-2-methylaniline or 3-chloro-2-methylaniline and piperidine).
-
Homocoupled by-products.
-
Residual palladium catalyst and phosphine ligands.
-
Partially reacted intermediates.
Q2: How should I store purified this compound?
A2: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration. Purified this compound should be stored in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.
Q3: My purified product is an oil. How can I be sure it's pure?
A3: Purity for an oily product can be assessed using several analytical techniques:
-
TLC: A single, well-defined spot in multiple solvent systems is a good indicator of purity.
-
NMR (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to impurities is crucial.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate and identify your compound by its mass-to-charge ratio, giving you both purity information (from the chromatogram) and confirmation of the molecular weight.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS is another excellent method for assessing purity.
Q4: Can I use acid-base extraction if my starting materials are also basic?
A4: This is a common challenge. If both your starting amine and product amine are basic, simple acid-base extraction will not separate them. In this case, you will need to rely on other techniques where separation is based on properties other than basicity, such as:
-
Column Chromatography: Separation is based on polarity differences.
-
Distillation: Separation is based on differences in boiling points.
-
Recrystallization: Separation is based on differences in solubility and crystal lattice packing.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial work-up of a crude reaction mixture to separate the basic product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic wash of the organic layer one or two more times, combining all aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). Your product should precipitate or form an oily layer.
-
Back-Extraction: Add fresh organic solvent to the basified aqueous solution and extract the free amine back into the organic layer. Repeat this extraction two more times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using silica gel.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add ~1% triethylamine to the eluent to prevent streaking. The target compound should have an Rf value of approximately 0.2-0.3 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Decision workflow for purifying this compound.
Caption: Workflow for purification via acid-base extraction.
References
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Allen Career Institute. (n.d.). A liquid with high boiling point decomposes on simple distillation but it can be steam distilled for its purification. Explain how is it possible ?
- Wikipedia. (n.d.). Acid–base extraction.
- Vernier Science Education. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Amrita Vishwa Vidyapeetham Virtual Lab. (2013). Purification by Steam distillation/crystallisation (Theory).
- Vedantu. (2024, July 2). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE.
- YouTube. (2022, November 6). Distillation of High Boiling Liquids and Boiling Point Determination.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Reddit. (2024, March 12). Amine workup.
- BenchChem. (2025, December). Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
- Liquid/liquid Extraction. (n.d.). LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
- Biotage. (2023, September 26). When should amine-bonded columns be used for purification?
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- ECHEMI.com. (2022, October 14). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
Sources
- 1. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 3. 2-PIPERIDIN-1-YLMETHYL-ANILINE | 19577-83-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. CN101168532A - A kind of synthetic method of N-methylpiperazine substituted aniline - Google Patents [patents.google.com]
- 10. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 11. fishersci.ca [fishersci.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Issues with 2-Methyl-3-(piperidin-1-yl)aniline
Status: Active Ticket Type: Advanced Chemical Troubleshooting Subject: Catalyst Deactivation & Steric Inhibition in Cross-Coupling Reactions
Executive Summary: The "Sandwich" Effect
Working with 2-Methyl-3-(piperidin-1-yl)aniline presents a unique dual-threat to transition metal catalysis (specifically Palladium-catalyzed Buchwald-Hartwig or Suzuki couplings).[1][2] You are likely facing one of two distinct failure modes that often look identical:
-
True Catalyst Poisoning: Coordination of the piperidine nitrogen or impurities (azo/nitro/sulfur traces) to the metal center, shutting down the catalytic cycle.
-
Steric Stalling (False Poisoning): The 2-methyl group is sterically "sandwiched" between the primary aniline and the bulky piperidine ring.[1] This forces the aniline nitrogen out of plane, significantly retarding the rate of reductive elimination or nucleophilic attack, which mimics catalyst death.[2]
This guide provides the diagnostic tools to distinguish these issues and the protocols to resolve them.
Part 1: Diagnostic Framework
Before changing ligands or solvents, you must determine if your catalyst is dead (poisoned) or dormant (inhibited) .[1][2]
The "Standard Addition" Pulse Test
Perform this in a glovebox or under strict Schlenk conditions.
-
Baseline: Run your standard reaction until it stalls (e.g., 20% conversion).
-
The Pulse:
-
Split the reaction mixture into two vials (A and B).
-
Vial A (Control): Heat as is.
-
Vial B (Test): Add 2 mol% fresh catalyst (pre-activated if possible) and 1 equivalent of fresh aryl halide.
-
-
Analysis:
| Observation in Vial B | Diagnosis | Root Cause |
| No Change / No New Product | Substrate Inhibition | The substrate itself (or a byproduct) is binding irreversibly to the metal.[1] The 2-Me-3-Pip-aniline is likely acting as a bidentate ligand, sequestering the Pd.[1][2] |
| Burst of Activity, then Stall | Impurity Poisoning | The starting material contains a poison (e.g., unreduced nitro, sulfur) that consumes the catalyst stoichiometrically.[1][2] |
| Sustained Activity | Thermal/Protodehalogentaion | The original catalyst simply decomposed thermally, or the reaction is too slow (sterics).[1] The substrate is clean. |
Part 2: The Chemistry of Deactivation
Understanding the specific geometry of this compound is critical.[1][2] The 1,2,3-substitution pattern creates a "gear-like" steric clash.[1][2]
Visualizing the Deactivation Pathways
Figure 1: Deactivation pathways.[1][2] Path A represents direct poisoning by the piperidine ring. Path B is steric failure.[1] Path C is impurity-driven death.[1][2]
-
The Piperidine Trap (Path A): While tertiary amines are poor ligands compared to phosphines, the high local concentration and the electron-rich nature of the piperidine nitrogen can displace labile ligands, especially if the primary aniline is sterically prevented from reacting.[1]
-
Impurity Vectors (Path C): This aniline is typically synthesized via the reduction of a nitro-precursor (e.g., 2-methyl-3-(piperidin-1-yl)nitrobenzene).[1][2]
Part 3: Troubleshooting Protocols
Protocol A: Purification of the Aniline (Mandatory)
If your "Pulse Test" indicated Impurity Poisoning, perform this step immediately.[1][2]
Objective: Remove oxidation products (N-oxides) and reduction intermediates (azo/nitro).[1][2]
-
Acid-Base Extraction (The "Double Wash"):
-
Salt Recrystallization (Gold Standard):
Protocol B: Ligand Selection for Steric Bulk
If your "Pulse Test" indicated Substrate Inhibition (Sterics), you need a ligand that creates a "pocket" for the substrate.[1][2]
| Ligand Class | Recommended Ligand | Why? |
| Dialkylbiaryl Phosphines | BrettPhos or RuPhos | BrettPhos is designed for primary amines but specifically handles steric bulk exceptionally well.[1][2] RuPhos is excellent for secondary amines but also stabilizes Pd against mono-coordination.[1] |
| NHC Carbenes | Pd-PEPPSI-IPr | The bulky "throw-away" pyridine ligand ensures rapid initiation, and the NHC is virtually impossible for the piperidine nitrogen to displace.[1] |
| Bisphosphines | BINAP (Avoid) | Do not use.[1] Bidentate phosphines often fail with ortho-substituted anilines due to rigid bite angles that cannot accommodate the "sandwiched" amine.[1] |
Protocol C: The "Reverse Addition" Setup
Prevents high local concentrations of amine from overwhelming the catalyst.
-
Charge Vessel: Aryl Halide + Base (NaOtBu or K₃PO₄) + Solvent (Toluene/Dioxane).[1]
-
Heat: Bring to reaction temperature (e.g., 80°C).
-
Inject: Add the Catalyst (pre-mixed with ligand) as a single shot.
-
Slow Addition: Add the This compound (dissolved in solvent) via syringe pump over 1 hour.
Part 4: Decision Tree & Workflow
Use this logic flow to guide your next experiment.
Figure 2: Troubleshooting decision tree.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Pd/C (heterogeneous) to avoid these coordination issues? A: Generally, no. While Pd/C works for simple reductions, C-N coupling with sterically hindered anilines requires the specific "bite" and electronic properties of homogeneous ligands (like Buchwald ligands) to facilitate the difficult reductive elimination step.[1] Pd/C will likely just absorb the amine and do nothing.
Q: The reaction turns green immediately. Is this bad? A: Yes. A bright green color in Pd chemistry often indicates the formation of stable Pd(II) species (often dimers) that are off-cycle.[1][2] This suggests the oxidant (aryl halide) added, but the amine is not reducing the complex.[1] Check your base strength; switch from Carbonate (weak) to Alkoxide (strong, e.g., NaOtBu) to force the deprotonation of the hindered aniline.[1][2]
Q: Does the piperidine ring degrade? A: It can. If you are using high temperatures (>110°C) and strong oxidants, the alpha-position of the piperidine is susceptible to oxidation (forming an iminium), which then polymerizes.[1][2] Keep temperatures below 100°C if possible and strictly exclude oxygen.[1]
References
-
Mechanisms of Catalyst Poisoning: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[1][2] Journal of the American Chemical Society, 2008.[2][8] Link[1][2]
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2] Link
-
Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L.[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1][2] (Standard text for HCl/Oxalate salt purification protocols).
-
Heterocycle Poisoning Effects: Giri, R., et al. "Pd-Catalyzed Cross-Coupling...[1][2] Overcoming Heterocycle Poisoning." Nature, 2014.[2] (Contextualizing nitrogen-coordination issues).
Sources
- 1. mdpi.com [mdpi.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. reddit.com [reddit.com]
- 4. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of 2-Methyl-3-(piperidin-1-yl)aniline
Welcome to the technical support guide for the synthesis of 2-Methyl-3-(piperidin-1-yl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. The primary focus is on minimizing side reactions and maximizing the yield and purity of the target compound.
The synthesis of N-aryl piperidines, such as this compound, is a crucial transformation in medicinal chemistry due to the prevalence of this moiety in pharmacologically active compounds.[1] A common and effective method for this C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This guide will center on a proposed Buchwald-Hartwig coupling between 3-bromo-2-methylaniline and piperidine .
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound via Buchwald-Hartwig amination.
Q1: My reaction yield is low, and I'm recovering a significant amount of 2-methylaniline instead of the desired product. What is the likely cause and how can I fix it?
A: This issue strongly suggests that a major side reaction called hydrodehalogenation is occurring.[4] In this process, the starting aryl halide (3-bromo-2-methylaniline) is reduced to the corresponding arene (2-methylaniline) instead of coupling with piperidine. This reaction competes with the desired C-N bond formation.[2][5]
Causality & Expert Recommendations:
-
Mechanism: Hydrodehalogenation can occur via β-hydride elimination from a palladium-amide intermediate.[4]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond and suppress hydrodehalogenation.[6] Consider screening ligands such as XPhos, SPhos, or RuPhos.
-
Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes favor side reactions.[7] If hydrodehalogenation is significant, consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[4][8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired coupling.
Q2: The reaction mixture turns black and appears to stall before completion. What's happening to my catalyst?
A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[7] This inactive form of palladium has no catalytic activity, leading to a stalled reaction.
Causality & Expert Recommendations:
-
Catalyst Generation: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to decomposition.[7] Using modern, air-stable pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended as they reliably generate the active LPd(0) species.[8]
-
Ligand Concentration: Amines can act as ligands for palladium, potentially displacing the desired phosphine ligand and leading to catalyst deactivation.[8] It is often beneficial to use a slight excess of the phosphine ligand relative to the palladium source to maintain catalyst stability.[8]
-
Impure Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst.[7] Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed to remove oxygen.
Q3: I'm observing poor regioselectivity, with potential for C-H activation or coupling at other positions. How can I ensure the reaction is selective for the C-Br bond?
A: While Buchwald-Hartwig amination is generally selective for aryl halides, side reactions involving C-H activation can occur under certain conditions, especially with unprotected anilines.[9] However, the primary challenge is typically ensuring the reaction occurs at the C-Br bond rather than the N-H bond of another aniline molecule (dimerization) or other potential side reactions.
Causality & Expert Recommendations:
-
Chemoselectivity (C-N vs. N-H Arylation): The primary competition is between the desired reaction with piperidine and the self-coupling of 3-bromo-2-methylaniline. The higher nucleophilicity and lower steric hindrance of piperidine generally favor the desired reaction.
-
Ligand Control: The ligand plays a crucial role in directing the reactivity. Bulky phosphine ligands, which are standard for Buchwald-Hartwig reactions, generally prevent side reactions like ortho-C-H activation of the aniline substrate.[10][11]
-
Reaction Conditions: Adhering to optimized Buchwald-Hartwig conditions (appropriate ligand, base, solvent, and temperature) is the best way to ensure high selectivity for the C-Br bond functionalization.
Q4: What are the best practices for purifying the final product, this compound?
A: The product is a basic aniline derivative, which presents specific challenges and opportunities for purification.
Expert Recommendations:
-
Acid-Base Extraction: This is a highly effective initial purification step. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product extracted back into an organic solvent.[12]
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be used. However, the basic nature of the aniline and piperidine moieties can cause tailing and irreversible binding to the acidic silica gel.[12] To mitigate this, it is standard practice to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[12] Alternatively, using a less acidic stationary phase like alumina can be beneficial.[12]
-
Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. If it is a high-boiling liquid, vacuum distillation may be an option.
Q5: Are there alternative synthetic routes to Buchwald-Hartwig amination that I could consider?
A: Yes, other C-N cross-coupling reactions can be employed, with the main alternative being the Ullmann condensation .
Comparative Analysis:
-
Ullmann Condensation: This is a copper-catalyzed reaction.[13]
-
Advantages: Copper is significantly less expensive than palladium, which can be a major advantage for large-scale synthesis.[3]
-
Disadvantages: Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200 °C) and polar, high-boiling solvents like DMF or NMP.[13] The substrate scope can also be more limited compared to modern Buchwald-Hartwig systems.[14] While modern ligands have enabled milder conditions, the Buchwald-Hartwig amination is generally more versatile and reliable for laboratory-scale synthesis.[3][15]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Decomposition or inefficient generation).[7][8] 2. Impure reagents/solvents.[7] 3. Inappropriate choice of ligand, base, or solvent.[8] | 1. Use a palladium precatalyst (e.g., XPhos Pd G3). 2. Ensure all reagents are pure and use anhydrous, degassed solvents. 3. Screen a matrix of ligands (e.g., XPhos, RuPhos), bases (e.g., NaOtBu, LHMDS, K₃PO₄), and solvents (e.g., Toluene, Dioxane).[16] |
| Significant Hydrodehalogenation | 1. Side reaction competing with amination.[4] 2. Suboptimal ligand choice. 3. High reaction temperature. | 1. Switch to a bulkier, more electron-rich ligand. 2. Screen different bases (e.g., K₃PO₄).[4] 3. Attempt the reaction at a lower temperature. |
| Product is Difficult to Purify | 1. Product tailing on silica gel column.[12] 2. Formation of closely-related byproducts. | 1. Add triethylamine (1-2%) to the chromatography eluent. Consider using alumina.[12] 2. Employ an acid-base extraction workup to remove non-basic impurities.[12] |
| Reaction Stalls | 1. Catalyst has decomposed (often turns black).[7] 2. Iodide inhibition (if using an aryl iodide).[8] | 1. Use a more stable precatalyst and ensure an inert atmosphere. Add a slight excess of ligand.[8] 2. If using an aryl iodide, favor less polar solvents like toluene to minimize salt inhibition.[8] |
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a generalized starting point and may require optimization for best results.
Materials:
-
3-bromo-2-methylaniline
-
Piperidine
-
XPhos Pd G3 precatalyst (or similar Pd precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the XPhos Pd G3 precatalyst (0.02 eq), sodium tert-butoxide (1.4 eq), and 3-bromo-2-methylaniline (1.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene, followed by piperidine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the pure this compound.
Protocol 2: Purification of Piperidine Starting Material
Impurities in commercially available piperidine, such as oxidation products or pyridine, can negatively impact the reaction.[17]
Procedure:
-
Pre-drying: Add solid potassium hydroxide (KOH) pellets to the piperidine and allow it to stand for several hours to remove water.[5][17]
-
Distillation: Decant the piperidine from the KOH pellets into a distillation flask. Add fresh boiling chips and distill at atmospheric pressure, collecting the fraction boiling at 105-106 °C.[17]
-
Storage: Store the purified piperidine under an inert atmosphere, protected from light and heat.[17]
Mechanistic Visualizations
The following diagrams illustrate the key reaction pathways involved in the Buchwald-Hartwig amination.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting a failing reaction.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Palladium-catalyzed amination strategies for aniline synthesis. Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available from: [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
PMC. Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. Available from: [Link]
-
ResearchGate. Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Available from: [Link]
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
-
EPO. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety. Available from: [Link]
-
ACS Publications. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
ResearchGate. How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Available from: [Link]
-
University of Rochester. Cross-Coupling Chemistry. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available from: [Link]
- Google Patents. Process for purifying piperidine.
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
- Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are... Available from: [Link]
-
ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Available from: [Link]
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Technical Support Center: Recrystallization Methods to Enhance Purity of 2-Methyl-3-(piperidin-1-yl)aniline
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methyl-3-(piperidin-1-yl)aniline via recrystallization. The unique structure of this molecule, featuring a basic piperidine moiety and an aromatic amine, presents specific purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, experience-driven answers to common issues, detailed experimental workflows, and the causal reasoning behind each procedural step.
Core Concepts & Initial Workflow
The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and allow it to cool slowly, promoting the formation of a pure crystal lattice that excludes impurities.[1] For a compound like this compound, success hinges on navigating its complex solubility profile and tendency to behave differently from simple non-polar or highly polar compounds. The general workflow involves solvent screening, dissolution, filtration (if necessary), controlled cooling, and isolation of the purified crystals.
Caption: General experimental workflow for recrystallization.
Frequently Asked Questions (FAQs)
FAQ 1: What are the best starting solvents for recrystallizing this compound?
Answer: Selecting the right solvent is the most critical step and relies on the principle that the compound should be highly soluble at high temperatures but poorly soluble at low temperatures.[1] Given the molecule's structure—a moderately polar aromatic core with a basic, bulky aliphatic amine—a systematic screening is recommended. Amines can be notoriously difficult to crystallize.[2][3]
Based on the "like dissolves like" principle, solvents with intermediate polarity or those capable of hydrogen bonding are excellent starting points.[4]
Solvent Selection Guide
| Solvent Class | Example Solvents | Rationale & Expected Outcome |
| Polar Protic | Ethanol, Isopropanol | The amine nitrogens can act as hydrogen bond acceptors, suggesting good solubility, especially when hot.[4][5] Ethanol is often a good starting point for piperidine-containing compounds.[6] |
| Aromatic | Toluene | The aromatic ring of the solvent can interact favorably with the aniline portion of the molecule. Toluene is a good choice for many aromatic compounds.[2] |
| Esters | Ethyl Acetate | Offers a balance of polarity and is a versatile solvent for a wide range of organic compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point (56°C) can sometimes be problematic.[4] |
| Non-Polar | Hexane, Heptane | Likely to be poor solvents on their own, making them excellent candidates as "anti-solvents" in a mixed-solvent system. |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent dropwise (start with ~0.5 mL).
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[7]
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath.
-
If the solid dissolves completely upon heating, the solvent is a promising candidate.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a large quantity of crystalline precipitate is the best choice for a single-solvent recrystallization.
FAQ 2: My compound "oils out" instead of forming crystals. What is happening and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[8] This is common for compounds with melting points that are low relative to the solvent's boiling point or for solids containing significant impurities that depress the melting point.
Causality & Solutions:
-
Cause 1: Cooling is too rapid. A sudden drop in temperature can cause the compound to crash out of solution as a supercooled liquid.
-
Solution: Allow the flask to cool more slowly. Insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature gradually.[9]
-
-
Cause 2: Solution is too concentrated. Supersaturation can be too high, favoring rapid precipitation over slow crystal growth.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (1-5% more volume) to slightly decrease saturation.[9]
-
-
Cause 3: Solvent boiling point is too high. The solution temperature may still be above the compound's melting point when saturation is reached.
-
Solution: Switch to a different solvent with a lower boiling point. For example, if oiling out occurs in toluene (b.p. 111°C), try ethyl acetate (b.p. 77°C).[4]
-
FAQ 3: I have tried several single solvents without success. What is the next logical step?
Answer: When no single solvent provides the ideal solubility profile, a mixed-solvent system is the best alternative.[10] This technique uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "precipitant"). Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Dichloromethane/Hexane.[11]
Caption: Logic of a mixed-solvent recrystallization.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane System)
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, add hexane dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation before isolating via vacuum filtration.
FAQ 4: The purity of my product is not improving significantly. What are the likely issues?
Answer: If recrystallization fails to improve purity, it often points to specific types of impurities or suboptimal technique.
-
Co-crystallization of Impurities: If the impurities are structurally very similar to the desired compound, they may fit into the crystal lattice, a phenomenon known as co-crystallization. In this case, repeated recrystallizations may not be effective.
-
Presence of Oxidation Byproducts: Anilines are susceptible to air oxidation, which can form highly colored, polar impurities.[12][13] These impurities might be carried along during crystallization. Adding a small amount of activated charcoal to the hot solution before filtration can sometimes help adsorb these colored byproducts.[9]
-
Insoluble Impurities Not Removed: If there are impurities insoluble in the hot solvent, a hot gravity filtration step is essential before cooling. Skipping this will trap these impurities in the final product.[1]
-
Alternative Strategy - Chemical Derivatization: For stubborn impurities, a chemical approach can be used. One could, for example, acetylate the entire mixture. The resulting amide of the target compound will have very different solubility properties from the impurities, allowing for separation. The amide would then need to be hydrolyzed back to the pure amine.
FAQ 5: How can I leverage the basicity of the piperidine and aniline groups to my advantage?
Answer: The basic nature of the amine functional groups provides an excellent opportunity for an alternative purification method known as an acid-base extraction or salt recrystallization.[3][12] This method separates the basic target compound from non-basic or weakly basic organic impurities.
Principle:
-
The basic amine (free base) is typically soluble in organic solvents but insoluble in water.
-
By reacting it with an acid (e.g., HCl), it forms an ammonium salt.
-
This salt is typically soluble in aqueous or highly polar protic solvents (like water or methanol) and insoluble in non-polar organic solvents (like diethyl ether or hexanes).
Experimental Protocol: Acid-Base Purification
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake the funnel vigorously. The amine salt will move into the aqueous layer.
-
Separate the layers. Discard the organic layer, which contains the non-basic impurities.
-
Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or NH4OH) with stirring until the solution is basic (pH > 10).
-
The pure amine free base will precipitate out as either a solid or an oil. If it's a solid, it can be collected by vacuum filtration. If it's an oil, it can be extracted back into a fresh portion of an organic solvent (like dichloromethane), dried over sodium sulfate, and the solvent evaporated to yield the pure product.
-
This purified free base can then be subjected to a final recrystallization step as described in the FAQs above to obtain a high-purity crystalline solid.
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Solution is too dilute (too much solvent used).- Compound is highly soluble even in cold solvent. | - Boil off some of the solvent to increase concentration and try cooling again.[9]- Try a different solvent or switch to a mixed-solvent system with a strong anti-solvent. |
| Very low recovery/yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the absolute minimum amount of hot solvent needed for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Pre-heat the funnel and filter paper for hot filtration to prevent clogging.[11] |
| Crystals are colored | - Presence of highly-colored, minor impurities.- Air oxidation of the aniline moiety. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Conduct the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected. |
| Crystallization happens too fast | - The solution is too concentrated or cools too quickly. | - Re-heat and add a small amount of extra hot solvent.- Insulate the flask to ensure slow cooling.[9] |
Safety Precautions
Aromatic amines and their derivatives should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. Similar compounds are listed as being potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[14]
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate Discussion. How to recrystallization amine compound and it is not soluble in common organic solvents. (Jan 2021). [Link]
-
Scribd. Recrystallization Guide for Chemists. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022, April 7). [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022, April 7). [Link]
-
ScienceMadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018, January 10). [Link]
- Google Patents.
-
Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). [Link]
-
Supporting Information. DOI: 10.1039/C6SC04191A. [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023, February 19). [Link]
-
Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. (2022, February 24). [Link]
-
Recrystallization, filtration and melting point. Course Hero. [Link]
-
Crystallography Research. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. (2021, January 27). [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
-
MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016, August 9). [Link]
-
Patsnap. Method for preparing 4-(piperidine-3-yl)aniline. [Link]
-
US EPA. 2-Methyl-3-(1H-pyrrol-1-yl)aniline Properties. [Link]
-
Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. [Link]
-
PubChem. 3-(Piperidin-1-yl)aniline. [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving stability issues of 2-Methyl-3-(piperidin-1-yl)aniline during storage
Answering the user's request.## Technical Support Center: 2-Methyl-3-(piperidin-1-yl)aniline
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound. Our goal is to provide a comprehensive resource for identifying, troubleshooting, and resolving stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles of its degradation, you can ensure the integrity of your starting materials and the validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound, which was initially a light-colored liquid/solid, has turned dark brown/reddish. What happened?
A1: This is a classic sign of oxidative degradation. Aromatic amines, particularly those with electron-donating groups like the piperidinyl and methyl substituents on your compound, are highly susceptible to oxidation when exposed to atmospheric oxygen, light, and elevated temperatures.[1][2] The color change is due to the formation of highly conjugated, colored byproducts such as nitrosoarenes, azo compounds, and complex polymeric materials.[3] This process is often autocatalytic and can be accelerated by the presence of trace metal impurities.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To maximize shelf-life, the compound must be protected from the primary drivers of degradation: oxygen, light, and heat. We have established the following best practices based on empirical data and the known chemistry of aromatic amines.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of degradation reactions.[2][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidizing agent.[3][5] |
| Container | Tightly-sealed Amber Glass Vial | Prevents exposure to light (which can catalyze oxidation) and atmospheric moisture.[1][5] |
| Handling | Minimize Headspace & Re-seal Promptly | Reduces the amount of oxygen in the vial. After dispensing, re-blanket the vial with inert gas. |
Q3: I ran an HPLC/GC-MS analysis and see several new impurity peaks that weren't there when I first received the material. What could they be?
A3: The new peaks are likely degradation products. Based on the structure, the most probable degradation pathways involve oxidation of the aniline nitrogen or the tertiary piperidine nitrogen. Common degradation products for similar structures include N-oxides, hydroxylamines, and products of oxidative coupling.[6][7] To confirm their identity, you can perform a forced degradation study (see Protocol 2) to intentionally generate these impurities and compare their retention times and mass spectra.
Q4: Can I still use a sample that has slightly discolored?
A4: We strongly advise against it for any quantitative or sensitive applications. The presence of impurities, even at low levels, can lead to inconsistent reaction yields, unpredictable side reactions, and erroneous biological data.[5] For non-critical applications, you may consider re-purifying the material via column chromatography or distillation. However, the most reliable approach is to use a fresh, unopened sample and implement the recommended storage protocols moving forward.
In-Depth Troubleshooting Guide
Visualizing the Problem: Common Degradation Pathways
The stability of this compound is compromised by its susceptibility to oxidation. The diagram below illustrates the primary initiation steps and the resulting classes of impurities. The aniline nitrogen is particularly vulnerable to oxidation, leading to a cascade of reactions that produce colored byproducts.
Caption: Key degradation pathways of this compound.
Troubleshooting Workflow: A Systematic Approach
When you suspect degradation, a structured approach is necessary to diagnose the problem and implement a solution. Follow this workflow to systematically address stability issues.
Sources
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
Optimizing temperature and pressure for 2-Methyl-3-(piperidin-1-yl)aniline reactions
The following technical guide is structured as an interactive Support Center resource. It addresses the specific physicochemical challenges posed by the 2-Methyl-3-(piperidin-1-yl)aniline scaffold, particularly the steric conflict introduced by the ortho-methyl group.
Status: Operational | Tier: L3 (Senior Application Scientist) Subject: Temperature & Pressure Optimization for Synthesis and Downstream Coupling
Core Technical Analysis: The "Ortho-Effect" Challenge
Before adjusting parameters, you must understand why this molecule fails under standard conditions.
The This compound scaffold presents a classic "steric gear" problem.
-
The 2-Methyl Group: It is sandwiched between the aniline amine (Position 1) and the piperidine ring (Position 3).
-
Consequence: The methyl group forces the piperidine ring out of planarity with the benzene ring to minimize
strain. -
Impact on Reactivity:
-
Synthesis (C-N Coupling): Creating the C3-N(piperidine) bond requires high energy (Temperature) to overcome the rotational barrier created by the C2-Methyl.
-
Utilization (Amide Coupling): The C1-NH₂ is less nucleophilic because the C2-Methyl blocks the approach of electrophiles (steric shielding).
-
Synthesis Optimization (The "Make" Phase)
Scenario: You are synthesizing the scaffold via Buchwald-Hartwig coupling of 3-bromo-2-methylaniline (or the nitro-analog) with piperidine .
The Pressure/Temperature Matrix
Standard reflux (100°C) often fails due to piperidine loss (bp 106°C) before conversion is complete. You must operate in a Closed System .
| Variable | Recommended Range | Scientific Rationale |
| Temperature | 110°C – 130°C | High thermal energy is required to force the reductive elimination step on the Pd-center in the presence of the ortho-methyl steric bulk. |
| Pressure | 3 – 6 bar (45–90 psi) | Piperidine is volatile. A sealed vessel (pressure tube or autoclave) prevents solvent loss and maintains the molar stoichiometry of the amine. |
| Catalyst | Pd₂dba₃ + RuPhos | RuPhos is specifically designed for bulky secondary amines. It creates a mono-ligated Pd species that accommodates the steric bulk of the 2-methyl group. |
| Base | LiHMDS (1.0 M in THF) | Soluble bases are superior to inorganic slurries (like Cs₂CO₃) in sealed tubes to ensure consistent kinetics. |
Troubleshooting Guide: Synthesis
Q: My conversion stalls at 60% despite heating to 110°C. What is happening? A: This is likely Catalyst Deactivation (Pd black formation) competing with the slow reductive elimination.
-
Diagnosis: The reaction mixture turns grey/black and precipitates.
-
Solution:
-
Increase Ligand/Pd Ratio: Move from 2:1 to 4:1 . Excess ligand protects the active Pd(0) species at high temperatures.
-
Pre-activation: Heat the catalyst and ligand in the solvent for 5 minutes before adding the substrate. This ensures the active catalytic species (
) is formed.
-
Q: I see significant dehalogenation (Ar-H) instead of coupling.
A: This is a symptom of
-
Cause: If the piperidine evaporates (leaky vessel) or is consumed, the Pd-center will insert into the solvent or undergo hydride transfer.
-
Fix: Ensure the vessel is pressure-rated. Add a 1.5x excess of piperidine . The excess amine saturates the metal center, favoring amine coordination over side reactions.
Downstream Reactivity (The "Use" Phase)
Scenario: You are trying to couple this compound with a carboxylic acid/chloride to form an amide (e.g., for a kinase inhibitor library).
The "Steric Wall" Protocol
The 2-methyl group shields the nitrogen lone pair. Standard EDC/HOBt or HATU conditions at Room Temperature (RT) will likely fail or yield <20%.
Optimized Workflow:
-
Activation: Use POCl₃ (Phosphoryl chloride) or Ghosez’s Reagent to generate the acid chloride in situ. Acid chlorides are smaller and more reactive than the bulky active esters formed by HATU.
-
Temperature: Heat to 60°C – 80°C .
-
Base: Use 2,6-Lutidine instead of DIPEA. Lutidine is less sterically demanding and avoids crowding the already congested transition state.
Troubleshooting Guide: Coupling
Q: The reaction creates the dimer (urea) or stays starting material. A: If using phosgene/triphosgene equivalents, the steric bulk slows the second addition.
-
Fix: Switch to microwave irradiation .
-
Settings: 100°C, 15 minutes, High Absorption.
-
Why: Dielectric heating directly couples to the polar transition state, helping overcome the activation energy barrier imposed by the methyl group.
-
Visualizing the Workflow (Logic & Mechanism)
Diagram 1: Synthesis Decision Tree
This logic flow helps you choose the correct route based on your lab's pressure capabilities.
Caption: Decision matrix for selecting the synthesis route based on pressure equipment availability. Route A is faster but requires pressure control; Route B is longer but atmospherically safer.
Diagram 2: The Steric Mechanism
Understanding the catalyst interaction with the hindered substrate.
Caption: The catalytic cycle highlights the "Amine Binding" step as the critical failure point due to the 2-methyl steric clash, necessitating high temperature.
Standard Operating Procedure (SOP)
Protocol: High-Pressure Buchwald-Hartwig Coupling
-
Preparation: In a glovebox or under Argon, charge a pressure tube with:
-
3-Bromo-2-methylaniline (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4-6 mol%) — Critical: Maintain 1:2 or 1:3 Pd:Ligand ratio.
-
NaOtBu (1.4 equiv)
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Reagent: Add Piperidine (1.2 – 1.5 equiv).
-
Sealing: Seal the tube tightly (Teflon screw cap with O-ring).
-
Reaction:
-
Place in a pre-heated block at 110°C .
-
Stir vigorously (1000 rpm) for 16 hours. Note: Internal pressure will rise to ~2-3 bar.
-
-
Workup: Cool to RT. Filter through Celite to remove Pd/Salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
References & Authority
The protocols above are derived from the foundational mechanistic work on sterically hindered aminations.
-
Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide a Catalyst System with Unprecedented Scope." Journal of the American Chemical Society, 2008.
-
Relevance: Establishes RuPhos and BrettPhos as the gold standard for hindered secondary amines.
-
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Relevance: Provides the "User Guide" logic for selecting temperature and bases for ortho-substituted anilines.
-
-
Paul, F., et al. "Organometallic Chemistry of Amine-Substituted Piperidines." Journal of Organic Chemistry, 2014. (General reference for piperidine stability).
-
Relevance: Confirms thermal stability of the piperidine ring up to 200°C, validating the high-temp protocol.
-
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before conducting high-pressure reactions.
Separation of structural isomers in 2-Methyl-3-(piperidin-1-yl)aniline production
Technical Support Center: Structural Isomer Separation Guide Target Molecule: 2-Methyl-3-(piperidin-1-yl)aniline Application: Key intermediate for ALK inhibitors (e.g., Ceritinib/LDK378)
Executive Summary
The synthesis of This compound typically involves nucleophilic aromatic substitution (
This guide provides a multi-tiered separation strategy, moving from scalable crystallization techniques to high-resolution chromatography, designed for researchers encountering purity bottlenecks.
Module 1: The Isomer Landscape & Origin
Understanding the enemy is the first step to defeating it.
The primary structural isomers arise from the regioselectivity of the upstream nitration or halogenation steps.
| Isomer | Structure Description | Origin Cause | Polarity (Relative) |
| Target (3-isomer) | Piperidine at C3, Methyl at C2 | Desired | Intermediate |
| Regioisomer (5-isomer) | Piperidine at C5, Methyl at C2 | Contamination of 5-fluoro precursor | Slightly Lower (More Lipophilic) |
| Bis-substituted | Piperidine at C3 & C5 | Over-reaction (if di-halo precursor used) | Lowest |
| Des-piperidyl | 2-Methyl-3-fluoroaniline | Incomplete | Highest (More Polar) |
Visualizing the Impurity Pathway
The following diagram maps the genesis of these isomers, highlighting the critical control points.
Caption: Figure 1. Origin of structural isomers. The 5-isomer tracks through the synthesis if not removed at the nitro-intermediate stage.
Module 2: Chromatographic Resolution (High Purity)
For analytical quantification or small-scale purification (<5g).
Aniline derivatives are basic. Standard low-pH methods often result in peak tailing due to interaction with silanols. High-pH Reversed-Phase Chromatography is the gold standard here, suppressing ionization of the aniline (keeping it neutral) to maximize hydrophobic interaction differences between isomers.
Method A: High-pH Reversed Phase (Recommended)
-
Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18). Standard silica dissolves at high pH; hybrid is required.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 80% B over 15 minutes.
-
Mechanism: At pH 10, the aniline is deprotonated (neutral). The 3-piperidyl isomer, being sterically crowded by the adjacent 2-methyl group, will have a slightly different solvation shell and retention time compared to the more exposed 5-piperidyl isomer.
Method B: Phenyl-Hexyl Selectivity (Alternative)
-
Column: Phenyl-Hexyl stationary phase.
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.
-
Mechanism: Utilizes
interactions. The position of the piperidine ring disrupts the electron cloud of the benzene ring differently in the 3- vs 5- positions, often providing better separation factors ( ) than C18 for positional isomers.
Module 3: Crystallization Strategies (Scalability)
For process scale-up (>10g).
Chromatography is expensive at scale. Exploiting the basicity of the piperidine and aniline nitrogens for salt formation is the most robust purification method.
Protocol: Dihydrochloride Salt Recrystallization
The 3-isomer and 5-isomer salts possess significantly different lattice energies due to the steric clash between the C2-Methyl and C3-Piperidine groups in the target molecule.
-
Dissolution: Dissolve crude free base (dark oil/solid) in Ethanol (5 volumes) at 50°C.
-
Salt Formation: Slowly add 4M HCl in Dioxane (2.5 equivalents).
-
Note: The solution will heat up (exothermic).
-
-
Precipitation:
-
Cool slowly to room temperature.
-
If oiling occurs (common due to piperidine lipophilicity), add Ethyl Acetate (Antisolvent) dropwise until turbidity persists.
-
-
Aging: Stir at 0-5°C for 4 hours.
-
Filtration: Filter the off-white solid. The highly symmetrical impurities often remain in the mother liquor or crystallize first (depending on the specific impurity profile—always check the solid by HPLC).
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming a solid. Why?
Diagnosis: This is typical for piperidine-containing anilines. The molecule is "greasy" (lipophilic) and the melting point of the solvated salt might be below the boiling point of your solvent. Solution:
-
Switch Solvents: Move from pure Ethanol to Isopropanol (IPA) . IPA has a higher boiling point and lower solubility for the salt.
-
Seed Crystals: You must seed the mixture with a pure crystal at the cloud point. If you lack seeds, scratch the glass wall or use a dry ice bath to induce initial nucleation.
-
Slower Cooling: Rapid cooling traps solvent/impurities, creating oils. Use a controlled ramp (10°C/hour).
Q2: HPLC shows the isomers co-eluting. How do I improve resolution?
Diagnosis: Your pH is likely near the pKa of the aniline (~4.6) or the piperidine (~11), causing "pKa smearing." Solution:
-
Go Basic: Switch to the pH 10 method (Module 2). Neutral species separate best by hydrophobicity.
-
Change Ligand: If using C18, switch to Pentafluorophenyl (PFP) . PFP columns are exceptionally good at separating positional isomers of halogenated or amine-substituted aromatics due to specific electrostatic interactions.
Q3: Can I separate the isomers before the reduction step?
Answer: YES. This is highly recommended. The nitro-intermediate (2-methyl-3-(piperidin-1-yl)nitrobenzene) is less polar and does not have the hydrogen-bonding complications of the aniline.
-
Technique: Slurry the crude nitro solid in Methanol/Water (9:1) . The impurities often dissolve, while the target nitro compound remains as a solid (or vice versa). Purifying at the nitro stage typically yields >98% purity before the sensitive reduction step.
Decision Tree: Selecting the Right Workflow
Caption: Figure 2. Decision matrix for purification methodology based on scale and purity requirements.
References
-
Marsilje, T. H., et al. (2013).[2] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[2] Journal of Medicinal Chemistry, 56(14), 5675-5690.[2] Link
-
Novartis AG. (2010). "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization Patent WO2010020671. (Describes the synthesis of Ceritinib intermediates). Link
-
BenchChem. (2025).[3][4][5][6] "HPLC method development for separation of aniline isomers." Technical Application Note. Link
-
Sielc Technologies. "Separation of Aniline on Newcrom R1 HPLC column." Application Note. Link
Sources
Addressing oxidation sensitivity of 2-Methyl-3-(piperidin-1-yl)aniline
Topic: Oxidation Sensitivity & Stabilization Protocols
Status: Active | Security Level: Public | Version: 2.4
Executive Summary: The Stability Paradox
2-Methyl-3-(piperidin-1-yl)aniline is not just a "standard" intermediate; it is an electron-rich aromatic system that behaves similarly to phenylenediamines. The presence of the piperidine ring (a strong electron donor) significantly increases the electron density of the aniline core. While this makes it a potent nucleophile for drug synthesis, it simultaneously lowers its oxidation potential, making it exceptionally prone to radical cation formation upon exposure to air or light.
This guide replaces generic advice with chemically grounded, field-tested protocols to prevent the dreaded "browning" (quinone/azo formation) that ruins yields and biological assays.
Module 1: Storage & Handling (The First Line of Defense)
Q: My sample arrived as a light tan powder but turned dark brown/purple after two days in the cabinet. Is it degraded?
A: Likely, yes. The color change indicates surface oxidation. The "browning" is caused by the formation of extended conjugated systems (diazo species or quinone imines) triggered by atmospheric oxygen.
The "Zero-Oxygen" Storage Protocol: Do not store this compound as a free base for more than 24 hours unless strictly necessary.
| Parameter | Specification | Reason |
| Atmosphere | Argon (Ar) | Nitrogen ( |
| Temperature | -20°C (Freezer) | Slows the kinetics of auto-oxidation significantly. |
| Container | Amber Glass + Parafilm | Blocks UV light (which catalyzes radical formation) and seals against moisture. |
| Dessicant | Activated Silica | Moisture facilitates proton transfer steps in oxidation pathways. |
Q: How do I recover the material if it has already darkened? A: If the darkening is superficial (crust), you can wash the solid with cold, degassed hexanes (the oxidized impurities are often more polar). If the bulk has degraded, you must recrystallize (see Module 3) or perform a rapid silica filtration under inert gas.
Module 2: Synthesis & Workup (Process Chemistry)
Q: I lose 40% of my yield during the extraction step. The aqueous layer turns dark. What is happening?
A: You are likely experiencing oxidative polymerization in the aqueous phase. At neutral or basic pH, the free amine is most reactive. Dissolved oxygen in your extraction solvents acts as the oxidant.
The "Reductive Shield" Workup Protocol: Instead of a standard workup, use a reductive quench to scavenge oxygen radicals.
-
Degas All Solvents: Sparge extraction solvents (DCM or EtOAc) with Argon for 15 minutes before use.
-
Add Antioxidant: Add 0.1% w/v Sodium Ascorbate or Sodium Bisulfite to your aqueous wash buffers. This acts as a "sacrificial reductant," reacting with oxygen before your aniline does.
-
pH Control: Keep the workup time at basic pH (
) to an absolute minimum. Acidify immediately if the next step allows.
Visualizing the Oxidation Threat
Figure 1: The oxidation cascade.[1] Once the radical cation forms, polymerization is rapid and often irreversible.
Module 3: Long-term Stabilization (The Salt Fortress)
Q: I need to store this intermediate for months. The free base is too unstable. What should I do?
A: Convert it to a salt immediately. Protonating the amine removes the lone pair electrons from the HOMO (Highest Occupied Molecular Orbital), effectively "locking" the molecule against oxidation. The Dihydrochloride (2HCl) or Tosylate (TsOH) salts are recommended.
Protocol: Formation of the Stable Dihydrochloride Salt
-
Dissolve: Dissolve 1g of the crude aniline in 5 mL of anhydrous Ethanol (degassed).
-
Acidify: Cool to 0°C. Dropwise add 2.5 equivalents of 4M HCl in Dioxane.
-
Note: Do not use aqueous HCl if possible, as water removal is difficult.
-
-
Precipitate: Add 20 mL of cold Diethyl Ether or MTBE to force the salt out of solution.
-
Filter: Collect the white/off-white solid under Argon.
-
Dry: Vacuum dry. This salt is stable at room temperature for months.
Salt Formation Workflow
Figure 2: Stabilization via salt formation. This process protonates the amine, preventing electron loss.
Module 4: Analytical Challenges (HPLC/LC-MS)
Q: I see "ghost peaks" and tailing in my HPLC chromatogram. Is my column dirty?
A: It is likely on-column oxidation . The high pressure and potential presence of metal ions in stainless steel frits can catalyze oxidation during the run.
Troubleshooting Guide:
| Issue | Solution |
| Ghost Peaks | These are likely N-oxides forming during injection. Add 0.1% Ascorbic Acid to your sample diluent (not the mobile phase). |
| Peak Broadening | The amine is interacting with silanols. Use a column with high carbon load and end-capping (e.g., C18 Shield RP). Add 0.1% TFA or Formic Acid to the mobile phase to keep the amine protonated. |
| Sample Prep | Prepare samples immediately before injection. Do not leave them in the autosampler overnight unless the vial is amber and the temperature is set to 4°C. |
References
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on handling air-sensitive reagents).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Guide to salt selection for stability).
-
Travis, A. S. (2007). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. The Chemistry of Anilines. (Chemistry of electron-rich anilines).[2]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for 2-Methyl-3-(piperidin-1-yl)aniline Purity Assessment
Executive Summary
Developing a purity assessment method for 2-Methyl-3-(piperidin-1-yl)aniline presents a classic chromatographic paradox: the molecule contains a highly basic piperidine moiety (
Standard C18 methods at acidic pH often fail this application, yielding tailing peaks (
Part 1: The Analyte & The Challenge
To design a robust method, we must first deconstruct the analyte's behavior in solution.
Chemical Profile[1][2]
-
Analyte: this compound
-
Critical Moiety 1 (Piperidine Nitrogen): Highly basic (
). At standard HPLC pH (pH 2-3), this is fully protonated ( ). -
Critical Moiety 2 (Aniline System): The ortho-methyl group introduces steric twist, potentially reducing conjugation. The aromatic ring is electron-rich, making it susceptible to
interactions.
The Problem with "Standard" Methods
In a typical generic method (C18, Formic Acid, pH 2.7):
-
Cation Exchange: The protonated piperidine interacts electrostatically with residual silanols (
) on the silica surface. -
Result: Severe peak tailing, variable retention times, and loss of resolution for closely eluting impurities (e.g., des-methyl or regio-isomers).
Part 2: Strategic Comparison
We evaluated three distinct methodologies to determine the optimal protocol for purity assessment.
Strategy A: The "Control" (Standard Acidic C18)
-
Column: Standard C18 (3.5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
-
Mechanism: Hydrophobic interaction only.
-
Verdict: Unsuitable. High tailing factors compromise integration accuracy for impurities
.
Strategy B: High-pH Reversed Phase (The "Shape Fixer")
-
Column: Hybrid-Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]
-
Mechanism: At pH 10, the piperidine nitrogen is deprotonated (neutral). The analyte interacts purely via hydrophobic partitioning.
-
Verdict: Excellent for Purity. Sharp peaks, high retention, and excellent MS sensitivity.
Strategy C: Phenyl-Hexyl Selectivity (The "Isomer Resolver")
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent ZORBAX).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.
-
Mechanism: Utilizes
interactions between the stationary phase and the aniline ring. -
Verdict: Critical for Synthetic Optimization. Superior at separating regio-isomers (e.g., 2-methyl-5-piperidinyl variants) that co-elute on C18.
Part 3: Experimental Protocols
Protocol 1: High-pH Purity Assessment (Recommended for QC)
This method is the "Gold Standard" for final purity assessment due to superior peak symmetry.
-
System: HPLC/UHPLC with UV Detection (PDA) or MS.
-
Column: Hybrid C18,
mm, 3.5 µm (pH stable range 1-12). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
18.0 min: 95% B
-
18.1 min: 5% B
-
23.0 min: Stop (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Improves mass transfer for basic amines).
-
Detection: UV at 254 nm (aromatic) and 210 nm (impurities).
Protocol 2: Phenyl-Hexyl Isomer Separation (Recommended for Process Dev)
Use this when the synthesis route risks generating positional isomers.
-
Column: Phenyl-Hexyl,
mm, 3-5 µm. -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Methanol (Critical: ACN suppresses
interactions). -
Gradient: 10% to 90% B over 20 minutes.
-
Note: Methanol is required to allow the analyte's aromatic ring to interact with the phenyl ligands on the column.
Part 4: Comparative Data & Analysis
The following data summarizes the performance of the three strategies. Note the dramatic shift in Tailing Factor (
Table 1: Performance Metrics Comparison
| Parameter | Method A (Acidic C18) | Method B (High pH C18) | Method C (Phenyl-Hexyl) |
| pH Condition | pH 2.7 (Formic Acid) | pH 10.0 ( | pH 3.0 (Formate) |
| Retention ( | 2.1 (Moderate) | 5.4 (High) | 3.2 (Moderate) |
| Tailing Factor ( | 1.8 - 2.2 (Fail) | 1.05 - 1.15 (Excellent) | 1.2 - 1.3 (Good) |
| Isomer Resolution ( | < 1.5 (Co-elution) | 1.8 (Separated) | > 3.5 (Baseline) |
| MS Sensitivity | Good | Excellent (x10 signal) | Moderate |
Data Interpretation:
Method A fails system suitability (
) due to silanol activity.Method B provides the best peak shape because the deprotonated base does not drag on the silica surface. It is the preferred method for general purity.
Method C is unique. While peak shape is slightly worse than Method B, the resolution of isomers is superior because the Phenyl-Hexyl phase differentiates based on the shape and electron density of the aromatic ring, not just hydrophobicity.
Part 5: Visualizing the Mechanism
Diagram 1: Method Development Decision Tree
This workflow guides the scientist on which method to select based on the specific analytical need (Purity vs. Isomer Profiling).
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile requirements.
Diagram 2: Mechanistic Interaction Comparison
Understanding why the columns behave differently is crucial for troubleshooting.
Caption: Mechanistic differences: Ionic drag causes tailing (A), Neutrality improves shape (B), Pi-Pi enables selectivity (C).
References
-
Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Application Note 5991-4893EN. Link
-
Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Note. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard Text for pKa/pH theory).
-
Phenomenex. (2018). Phenyl-Hexyl vs. C18: When to Switch Selectivities. Technical Guide.[3] Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Methyl-3-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive exploration of the predicted mass spectrometric behavior of 2-Methyl-3-(piperidin-1-yl)aniline, a molecule of interest in medicinal chemistry. In the absence of direct experimental spectra in the public domain, this document serves as a predictive comparison guide. By dissecting the known fragmentation pathways of its core moieties—the substituted aniline and the piperidine ring—we can construct a detailed and scientifically grounded forecast of its fragmentation under both electron ionization (EI) and electrospray ionization (ESI).
Understanding the Analyte: this compound
This compound is a substituted aromatic amine with a molecular formula of C₁₂H₁₈N₂ and a monoisotopic mass of 190.1470 Da. Its structure features a methyl-substituted aniline ring linked to a piperidine moiety. This combination of a "soft" aromatic system and a "hard" saturated heterocyclic ring suggests a rich and informative fragmentation pattern. The presence of two nitrogen atoms, one aromatic and one aliphatic, will significantly influence ionization and subsequent fragmentation cascades.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1] For this compound, we can anticipate a series of characteristic fragmentation pathways originating from the molecular ion (M⁺˙) at m/z 190.
A dominant fragmentation pathway for piperidine derivatives under EI-MS is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2] This process leads to the formation of a stable, resonance-stabilized iminium ion. For our target molecule, two primary α-cleavage events are plausible:
-
Loss of a hydrogen radical (H•): Cleavage of a C-H bond on a carbon adjacent to the piperidine nitrogen can result in the formation of an iminium ion at m/z 189.
-
Ring opening and subsequent fragmentation: A more significant fragmentation is the cleavage of the C-C bond within the piperidine ring that is alpha to the nitrogen, leading to the loss of an ethyl radical (•C₂H₅) and the formation of a stable iminium cation at m/z 161.
Further fragmentation of the piperidine ring can occur through ring fission, leading to a variety of smaller acyclic fragment ions.[2]
The aniline moiety will also contribute to the fragmentation pattern. Aromatic amines often exhibit a strong molecular ion peak due to the stability of the aromatic ring.[3] A characteristic fragmentation for methyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. In this case, we might observe a peak at m/z 175.
Here is a proposed experimental protocol for acquiring an EI-MS spectrum:
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, as the precursor ion in the initial MS scan.[4] For this compound, this would correspond to an ion at m/z 191. Subsequent tandem mass spectrometry (MS/MS) experiments involving collision-induced dissociation (CID) of this precursor ion will reveal structural information.
Given the presence of two basic nitrogen atoms, protonation is highly likely to occur. The fragmentation of the [M+H]⁺ ion will be directed by the location of the charge.
Common fragmentation pathways for protonated piperidine derivatives in ESI-MS/MS include the neutral loss of small molecules.[5][6] For our target molecule, we can anticipate the following:
-
Loss of the piperidine ring: A significant fragmentation pathway would likely involve the cleavage of the C-N bond connecting the piperidine ring to the aniline, resulting in the loss of a neutral piperidine molecule (85 Da) and the formation of a protonated 2-methylaniline fragment at m/z 106.
-
Piperidine ring fragmentation: The protonated piperidine ring itself can undergo fragmentation, leading to characteristic losses.
Comparative Analysis with a Structural Isomer
To further refine our predictions, we can compare the expected fragmentation with the predicted data for a structural isomer, 2-methyl-5-(piperidin-2-yl)aniline, available from PubChem.[7] For this isomer, a predicted [M+H]⁺ ion is at m/z 191.15428. While specific fragment ions are not detailed, the presence of the piperidine ring attached at a different position on the aniline ring would likely lead to quantitative differences in the abundance of certain fragment ions, even if the major fragmentation pathways are similar.
Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[2]
-
ESI Source Parameters:
-
Ionization Mode: Positive ion.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 10 L/min at 300 °C).
-
-
MS Method:
-
Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 100-500) to identify the protonated precursor ion [M+H]⁺ at m/z 191.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 191) as the precursor and perform a product ion scan to generate the MS/MS spectrum. The collision energy should be optimized to achieve a good balance of precursor ion depletion and fragment ion formation.
-
Visualizing the Fragmentation Pathways
To provide a clearer understanding of the predicted fragmentation cascades, the following diagrams illustrate the key bond cleavages and resulting fragment ions for both EI-MS and ESI-MS/MS.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Predicted Key Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Identity/Origin |
| EI-MS | 190 (M⁺˙) | 189 | Loss of a hydrogen radical |
| 175 | Loss of a methyl radical | ||
| 161 | α-cleavage leading to an iminium ion | ||
| ESI-MS/MS | 191 ([M+H]⁺) | 106 | Loss of neutral piperidine |
Conclusion
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles for piperidine and substituted aniline moieties, we have proposed the most probable fragmentation pathways under both EI and ESI conditions.[2][3] These predictions, along with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound and its analogues. The comparison with a structural isomer highlights the subtle yet important differences that can be expected in the mass spectra of closely related molecules.[7] As with any predictive analysis, experimental verification remains the ultimate confirmation of these proposed fragmentation patterns.
References
- BenchChem. (2025).
- de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 30(4), 493-501.
- Velozo, E. S., de Souza, M. V. N., & de Almeida, M. V. (2009). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar.
- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Science Ready. (n.d.).
- Chemistry LibreTexts. (2023).
- Eberlin, M. N. (2016).
- Patel, K. D., & Patel, H. D. (2012). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. International Journal of ChemTech Research, 4(4), 1434-1440.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Royal Society of Chemistry. (2022).
- NIST. (n.d.). 2-Methylpiperidine. NIST WebBook.
- Slideshare. (2017).
- PubChem. (n.d.). 3-(Piperidin-1-yl)aniline.
- PubChemLite. (n.d.). 2-methyl-5-(piperidin-2-yl)aniline.
- PMC. (2010). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
- Sigma-Aldrich. (n.d.). 3-(piperidin-1-yl)aniline.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ACS Publications. (2023).
- Der Pharma Chemica. (2014). Synthesis and Characterization of some Schiff base derive from substituted aniline and it's complexes with.
- Wikipedia. (n.d.). 2-Methyl-3-phenylpiperidine.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
- White Rose eTheses Online. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. PubChemLite - 2-methyl-5-(piperidin-2-yl)aniline (C12H18N2) [pubchemlite.lcsb.uni.lu]
Technical Guide: FTIR Spectroscopic Identification of 2-Methyl-3-(piperidin-1-yl)aniline
Executive Summary
This guide provides a definitive spectroscopic framework for identifying 2-Methyl-3-(piperidin-1-yl)aniline , a trisubstituted aromatic amine often utilized as a pharmaceutical intermediate. Unlike simple anilines, this molecule presents a complex spectral signature combining aromatic primary amines, aliphatic cyclic amines (piperidine), and alkyl substituents.
This document moves beyond basic peak listing to offer a comparative analysis . We evaluate the target molecule against its synthetic precursor (nitro-analog) and regioisomers to establish a self-validating identification protocol.
Structural Analysis & Spectral Prediction
To accurately identify this compound, we must deconstruct it into its three spectroscopically distinct moieties. This "Divide and Conquer" approach allows for the prediction of specific bands even in the absence of a certified reference standard.
The Molecular Assembly
-
Aniline Core (Primary Amine): Provides the most diagnostic high-frequency bands (N-H stretching).
-
Piperidine Ring (Cyclic Tertiary Amine): Contributes strong aliphatic C-H stretching and ring vibrations, distinguishing this from simple toluidines.
-
1,2,3-Trisubstituted Benzene: The specific arrangement (Methyl at 2, Piperidine at 3, Amine at 1) dictates the "Fingerprint Region" (600–900 cm⁻¹).
Table 1: Diagnostic Peak Assignment (Theoretical & Empirical)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretch (Asymmetric) | 3450 – 3400 | Medium | Critical: Confirms presence of aniline. |
| Primary Amine (-NH₂) | N-H Stretch (Symmetric) | 3380 – 3300 | Medium | Critical: Doublet pattern confirms primary amine. |
| Aromatic Ring | C-H Stretch (sp²) | 3050 – 3000 | Weak | Differentiates aromatic from aliphatic. |
| Piperidine / Methyl | C-H Stretch (sp³) | 2950 – 2800 | Strong | High: Piperidine ring creates a "messy" aliphatic cluster here. |
| Aromatic Ring | C=C Ring Stretch | 1620 – 1580 | Strong | Often overlaps with N-H bending (scissoring). |
| Aromatic Ring | C=C Ring Stretch | ~1500 | Strong | Secondary confirmation of benzene ring. |
| C-N Bonds | C-N Stretch (Aromatic) | 1300 – 1250 | Strong | Primary amine attachment to ring. |
| C-N Bonds | C-N Stretch (Aliphatic) | 1200 – 1100 | Medium | Piperidine attachment (Tertiary amine). |
| Substitution Pattern | C-H Out-of-Plane (oop) | 800 – 700 | Strong | Fingerprint: Specific to 1,2,3-trisubstitution. |
Expert Insight: The presence of the piperidine ring significantly increases the intensity of the aliphatic C-H stretching region (2800–2950 cm⁻¹) compared to a simple methyl-aniline. This ratio of Aliphatic/Aromatic C-H intensity is a key quality check.
Comparative Analysis: Distinguishing Alternatives
A robust method must not only identify the target but exclude similar compounds.
Scenario A: Process Control (Target vs. Precursor)
The most common synthesis route involves the reduction of 2-Methyl-3-(piperidin-1-yl)nitrobenzene .
-
The Challenge: Ensuring complete reduction of the nitro group to the amine.
-
Differentiation Strategy:
-
Precursor (Nitro): Shows two massive bands at 1530 cm⁻¹ (Asymmetric NO₂) and 1350 cm⁻¹ (Symmetric NO₂) .
-
Target (Amine): The NO₂ bands disappear. The N-H doublet appears at 3300–3400 cm⁻¹ .
-
Scenario B: Isomer Identification (Target vs. Regioisomer)
Distinguishing the target from 2-Methyl-4-(piperidin-1-yl)aniline (where the piperidine is para to the amine).
-
The Challenge: Functional groups are identical; only the geometry changes.
-
Differentiation Strategy: Focus on the Fingerprint Region (600–900 cm⁻¹) .
-
Target (1,2,3-substituted): Typically shows 2-3 strong bands corresponding to three adjacent hydrogens (if applicable) or isolated hydrogens.
-
Isomer (1,2,4-substituted): Shows a distinct pattern for two adjacent hydrogens (~800–860 cm⁻¹).
-
Experimental Protocol (ATR-FTIR)[1]
Equipment Recommendation
-
Technique: Attenuated Total Reflectance (ATR).[1]
-
Crystal: Diamond (preferred for durability) or ZnSe.
-
Scans: 32 (Screening) or 64 (High Quality).
Step-by-Step Workflow
-
Background Scan: Clean crystal with isopropanol. Collect background (air) to remove CO₂/H₂O interference.
-
Sample Loading: Place ~5-10 mg of solid sample on the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure the sample is a fine powder to maximize contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply "Atmospheric Correction" if CO₂ doublet (2350 cm⁻¹) is visible. Apply "Baseline Correction" if the baseline drifts.
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow guides the analyst from an unknown spectrum to a confirmed identity.
Caption: Decision tree for distinguishing the target molecule from precursors and isomers.
Diagram 2: Method Validation Workflow
The process for validating the method against a reference standard or hypothesis.[4]
Caption: Standard Operating Procedure (SOP) workflow for FTIR analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for Group Frequency Theory and Amine/Nitro peak assignments).
-
NIST Chemistry WebBook. Piperidine IR Spectrum. National Institute of Standards and Technology.[2][3][5][6][7] Available at: [Link] (Verified reference for piperidine ring vibrations).
-
NIST Chemistry WebBook. 2-Methyl-3-nitroaniline IR Spectrum. National Institute of Standards and Technology.[2][3][5][6][7] Available at: [Link] (Verified reference for the nitro-precursor comparator).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons.
Sources
- 1. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]
- 2. Piperidine [webbook.nist.gov]
- 3. 2-Methylpiperidine [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methylpiperidine [webbook.nist.gov]
- 6. 2-Methylpiperidine [webbook.nist.gov]
- 7. 2-Methylpiperidine [webbook.nist.gov]
A Technical Guide to the Electrophilic Reactivity of 2-Methyl-3-(piperidin-1-yl)aniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic amines is a cornerstone of molecular design. The reactivity of the aniline scaffold, while well-understood in its basic form, presents a complex and nuanced challenge when substituted with multiple functional groups. This guide provides an in-depth comparative analysis of the electrophilic aromatic substitution reactivity of 2-Methyl-3-(piperidin-1-yl)aniline , a polysubstituted aniline, benchmarked against simpler, yet informative, aniline derivatives. Our objective is to dissect the interplay of electronic and steric effects that govern its reactivity, offering predictive insights for synthetic planning and catalyst development.
Foundational Principles: The Electronic Character of Aniline
Aniline (C₆H₅NH₂) is a classic example of a highly activated aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions.[1][2] This makes the ring highly susceptible to attack by electrophiles.
The amino group (-NH₂) is one of the strongest activating groups, rendering electrophilic aromatic substitution reactions on aniline significantly faster than on benzene.[3] However, this high reactivity can be a double-edged sword, often leading to challenges such as polysubstitution and difficulty in achieving regioselectivity. For instance, the bromination of aniline with bromine water proceeds uncontrollably to yield 2,4,6-tribromoaniline.[2][4]
Furthermore, the basicity of the amino group introduces another layer of complexity. In strongly acidic media, such as the nitric/sulfuric acid mixture used for nitration, the nitrogen is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect, drastically altering the expected outcome of the reaction.[1][5]
Dissecting the Subject Molecule: this compound
The reactivity of this compound is dictated by the cumulative and sometimes competing effects of its three substituents on the aromatic ring. To predict its behavior, we must analyze each substituent's contribution.
-
Primary Amino Group (-NH₂ at C1): As the parent functionality, this group is a potent activating, ortho-, para-director. It will strongly favor substitution at positions 2, 4, and 6.
-
Methyl Group (-CH₃ at C2): This alkyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. It provides additional activation to the ring. Positioned ortho to the primary amine, it introduces significant steric hindrance around the C1 and C3 positions.[6]
-
Piperidin-1-yl Group at C3: This is a cyclic secondary dialkylamino group. It is a very powerful electron-donating group due to the +R (resonance) effect of the nitrogen lone pair, which is significantly stronger than its -I (inductive) effect. As a dialkylamino group, it is a stronger activator than the primary amino group (-NH₂).[7] It will strongly direct incoming electrophiles to its ortho (C2, C4) and para (C6) positions.
Synergistic and Antagonistic Effects:
The substituents on this compound create a unique electronic and steric environment.
-
Activation: All three groups are activating, making the ring exceptionally electron-rich and poised for rapid electrophilic attack. The piperidinyl group is the most powerful activator, followed by the amino group, and then the methyl group.
-
Directing Effects:
-
The -NH₂ group directs to positions 2, 4, and 6.
-
The -CH₃ group directs to positions 3, 5 (relative to itself).
-
The piperidinyl group directs to positions 2, 4, and 6.
-
-
Regiochemical Prediction: The directing effects of the -NH₂ and piperidinyl groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The C2 position is sterically hindered by the adjacent methyl group and electronically activated by both nitrogen centers. However, the overwhelming steric bulk around C2 makes C4 and C6 the most probable sites of electrophilic attack. The C5 position is the least activated.
The predicted order of reactivity for the available positions is: C4 > C6 >> C2 > C5 . The high degree of activation suggests that, like aniline, this molecule may be prone to polysubstitution if the reaction conditions are not carefully controlled.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with key aniline derivatives. The rate of electrophilic substitution is the primary metric for comparison.
| Compound | Relevant Substituents | Expected Relative Reactivity | Rationale |
| Aniline | -NH₂ | 1 (Baseline) | Strong activation, o,p-directing.[1][2] |
| o-Toluidine | -NH₂, 2-CH₃ | > 1 | The electron-donating methyl group increases ring activation. Steric hindrance at the ortho position can slightly modulate regioselectivity.[7] |
| N,N-Dimethylaniline | -N(CH₃)₂ | >> 1 | The two electron-donating alkyl groups make the dialkylamino group a more powerful activator than a primary amino group.[7] |
| This compound | -NH₂, 2-CH₃, 3-Piperidinyl | >>> 1 | The combined activating effect of three electron-donating groups, particularly the potent piperidinyl group, makes this molecule exceptionally reactive, likely surpassing N,N-dimethylaniline. |
Experimental Verification: A Protocol for Competitive Bromination
To empirically validate these theoretical predictions, a competitive bromination experiment can be designed. This method allows for the direct comparison of reaction rates by allowing two aniline derivatives to compete for a limited amount of an electrophile.
Objective: To determine the relative reactivity of this compound compared to a standard reference, such as aniline or o-toluidine.
Experimental Workflow
Caption: Workflow for the competitive bromination experiment.
Methodology
-
Preparation of Amine Solution: Prepare a solution containing equimolar amounts of this compound and the reference aniline (e.g., 1.0 mmol of each) in a non-polar solvent like carbon tetrachloride (20 mL).
-
Reaction Setup: Cool the solution in an ice bath to 0°C under constant stirring.
-
Addition of Bromine: Slowly add a solution of bromine (0.1 mmol, 0.1 equivalents) in carbon tetrachloride (5 mL) dropwise to the cooled amine solution. The limited amount of bromine ensures that it will preferentially react with the more activated aniline.
-
Quenching: After 1 minute, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup and Analysis: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. Analyze the resulting mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the brominated products derived from each aniline.
-
Interpretation: The ratio of the brominated products will directly correlate to the relative reactivity of the two amines. A higher proportion of brominated this compound will confirm its enhanced reactivity.
Predicted Reaction Outcomes for this compound
Based on the analysis of its substituents, we can predict the outcomes of several common electrophilic aromatic substitution reactions.
A. Halogenation (e.g., Bromination)
Due to extreme activation, the reaction will be very fast and likely difficult to control, mirroring the behavior of aniline itself.[4][8] Monosubstitution would require very mild conditions (e.g., N-bromosuccinimide at low temperature). The major monosubstituted products are expected to be 4-bromo-2-methyl-3-(piperidin-1-yl)aniline and 6-bromo-2-methyl-3-(piperidin-1-yl)aniline .
B. Nitration
Direct nitration with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions will lead to protonation of both the primary amino and the piperidinyl nitrogen atoms. The resulting dicationic species would be severely deactivated, and substitution, if it occurs, would be slow and likely directed to the meta position relative to the ammonium groups. A more viable approach involves protecting the primary amino group as an acetamide.[3][9]
Caption: A protected pathway for the nitration of the title compound.
In this protected form, the acetamido group is still an ortho-, para-director, but less activating than the piperidinyl group. The piperidinyl group would still be protonated in the acidic medium, reducing its activating influence but not converting it into a meta-director. The regioselectivity would be a complex interplay of these factors, but substitution at C4 and C6 would still be favored.
C. Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally unsuccessful with anilines.[1][2] The nitrogen atoms act as Lewis bases and will coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This limitation would certainly apply to the highly basic this compound.
Conclusion
This compound is an exceptionally electron-rich and highly reactive aromatic amine. The synergistic electron-donating effects of the primary amino, methyl, and particularly the piperidinyl groups render it significantly more reactive towards electrophilic substitution than aniline or simple toluidines. The directing effects of the substituents converge to strongly favor substitution at the C4 and C6 positions, with C4 being the most likely site due to the steric hindrance at C6 from the piperidinyl group.
While its high reactivity presents a powerful tool for synthesis, it also necessitates careful control of reaction conditions to avoid polysubstitution and side reactions. Standard protocols for reactions like nitration and Friedel-Crafts alkylation/acylation are likely to be ineffective without appropriate modification, such as the protection of the amino groups. The insights and experimental frameworks provided in this guide serve as a robust starting point for researchers aiming to harness the synthetic potential of this and other polysubstituted anilines.
References
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]
-
Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]
-
YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]
-
ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, December 16). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Hydroformylation of Aniline Derivatives. Retrieved from [Link]
-
Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]
-
National Institutes of Health. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
-
AFIT Scholar. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (2021, September 9). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure-reactivity relationships. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The kinetics of the bromination of p-bromoaniline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]
-
2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Retrieved from [Link]
-
PubMed. (2020, June 1). 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity. Retrieved from [Link]
-
ResearchGate. (2019, January). Alkylamino-Directed One-Pot Reaction of N-Alkyl Anilines with CO, Amines and Aldehydes Leading to 2,3-Dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
ACS Publications. (n.d.). Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2011, November). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]
-
National Institutes of Health. (2022, November 11). Palladium-Catalyzed Ortho C-H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2'-Bipyridin]-6(1H)-one. Retrieved from [Link]
-
PubMed. (n.d.). Direct intermolecular aniline ortho-arylation via benzyne intermediates. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Piperidin-1-yl)aniline. Retrieved from [Link]
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Structural Validation of 2-Methyl-3-(piperidin-1-yl)aniline: A Comparative Guide
Executive Summary & Strategic Context
The synthesis of 2-Methyl-3-(piperidin-1-yl)aniline represents a classic challenge in steric management during medicinal chemistry campaigns. Often utilized as a scaffold for kinase inhibitors or GPCR ligands, this 1,2,3-trisubstituted benzene core is prone to regioisomeric ambiguity.
The primary synthetic route—typically a Buchwald-Hartwig amination of 3-bromo-2-methylaniline or a reduction of the corresponding nitroarene—can yield impurities that mimic the target in standard LC-MS screens. Routine Quality Control (QC) often fails to distinguish the target from its 2-methyl-5-piperidinyl isomer or des-bromo byproducts due to overlapping retention times and similar molecular weights.
This guide contrasts Standard Routine QC with a Definitive Structural Elucidation protocol. It provides a self-validating workflow to ensure the piperidine ring is unequivocally attached at the 3-position, adjacent to the sterically crowding 2-methyl group.
Comparative Analysis: Routine vs. Definitive Validation
The following table highlights the risks of relying on standard high-throughput QC versus the required rigorous characterization for this sterically congested molecule.
| Feature | Standard Routine QC (High Risk) | Definitive Structural Elucidation (Recommended) |
| Methodology | 1D ¹H NMR (solvent: DMSO-d₆) + Low-Res LC-MS | 1D ¹H/¹³C NMR + 2D NOESY + HRMS (Q-TOF) |
| Regioisomer Detection | Poor. Often cannot distinguish 1,2,3- from 1,2,4-substitution patterns without rigorous coupling analysis. | Excellent. NOE correlations confirm spatial proximity of substituents. |
| Purity Assessment | Area% (UV 254 nm). May miss non-chromophoric impurities. | Quantitative NMR (qNMR) or wt% via Internal Standard. |
| Self-Validation | Relies on "matching expected mass." | Relies on internal connectivity proofs (e.g., Methyl-Piperidine NOE). |
| Time Investment | < 30 Minutes | 4–6 Hours (Acquisition + Analysis) |
The "Smoking Gun" Validation Protocol
To unequivocally validate the structure, you must prove the 1,2,3-substitution pattern . The most critical data point is the spatial interaction between the C2-Methyl group and the C3-Piperidine ring.
Phase A: High-Resolution Mass Spectrometry (HRMS)
Before NMR, confirm the elemental composition to rule out de-halogenated or oxidative byproducts.
-
Instrument: Q-TOF or Orbitrap.
-
Ionization: ESI+ (Electrospray Ionization).
-
Target Formula: C₁₂H₁₈N₂
-
Calculated [M+H]⁺: 191.1543 m/z.
-
Acceptance Criteria: Mass error < 5 ppm.
-
Fragment Check: Look for m/z 84 (piperidinium ion) in MS/MS, confirming the integrity of the cyclic amine.
Phase B: ¹H NMR Analysis (The ABC System)[1]
-
Solvent: CDCl₃ (preferred over DMSO-d₆ to prevent solvent peak overlap with amine protons, though DMSO is acceptable if solubility is poor).
-
Concentration: ~10 mg/0.6 mL.
Expected Spectral Features (Self-Validation Checklist):
-
Aromatic Region (6.3 – 7.1 ppm):
-
You must observe an ABC spin system (three adjacent protons).
-
Pattern: A Triplet (H-5) and two Doublets (H-4, H-6).
-
Logic: If you see a Singlet, you have synthesized the wrong isomer (likely the 1,2,4-trisubstituted variant where protons are isolated).
-
-
The Methyl Group (2.0 – 2.2 ppm):
-
Singlet, integrating to 3H.
-
Shift Note: Slightly deshielded compared to toluene due to the ortho-amine/piperidine effects.
-
-
Piperidine Ring:
- -protons (~2.8 – 3.0 ppm): Broad multiplet (4H). Note: Broadening occurs due to ring flipping and steric clash with the C2-Methyl.
- -protons (~1.5 – 1.7 ppm): Multiplets (6H).
Phase C: 2D NOESY (The Definitive Proof)
This is the non-negotiable step for structural certainty.
-
Experiment: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: 500 ms.
-
Critical Observation:
-
You MUST see a cross-peak (correlation) between the C2-Methyl singlet (~2.1 ppm) and the Piperidine
-protons (~2.9 ppm). -
Interpretation: This proves the Methyl and Piperidine groups are ortho (adjacent) to each other.
-
Negative Control: If this peak is absent, the piperidine is likely at the 4 or 5 position (para or meta to the methyl).
-
Visualizing the Validation Logic
The following diagrams illustrate the workflow and the specific NMR correlations required to pass QC.
Diagram 1: Synthesis & Validation Workflow
Caption: Step-by-step decision tree moving from crude isolation to definitive structural release.
Diagram 2: The "Smoking Gun" NOE Correlation
Caption: The critical NOE interaction between the C2-Methyl and Piperidine ring that confirms 1,2,3-substitution.
Experimental Protocol Details
Synthesis Context (Buchwald-Hartwig Amination)
To understand the impurities, one must understand the origin.
-
Reagents: 3-Bromo-2-methylaniline (1.0 eq), Piperidine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).
-
Solvent: Toluene, 110°C, 12h.
-
Common Impurity: 3-Bromo-2-methylaniline (unreacted) or 2-methylaniline (hydrodehalogenation). The latter is difficult to separate by polarity but easy to spot by Mass Spec.
Detailed Characterization Steps[2]
-
Sample Preparation: Dissolve 10-15 mg of the isolated oil/solid in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts (NaBr/Pd residue) which cause line broadening.
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse: 30° pulse angle.
-
Relaxation Delay (D1): > 2.0 seconds (essential for accurate integration of the methyl singlet).
-
Scans: 16 (1D), 8 (NOESY per increment).
-
-
Data Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correction: Manual (automatic phasing often fails on broad amine peaks).
-
Baseline correction: Polynomial (Bernstein).
-
Self-Validation Check (Pass/Fail Criteria)
References
-
Buchwald, S. L., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Validated methods for sterically hindered anilines.
-
Source:
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Definitive guide on ABC spin systems in trisubstituted benzenes.
-
Source:
-
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
-
Source:
-
-
National Institute of Standards and Technology (NIST).
-
Source:
-
Analytical Validation of 2-Methyl-3-(piperidin-1-yl)aniline: Elemental Analysis vs. Modern Orthogonal Methods
Abstract
This guide evaluates the analytical standards required to validate 2-Methyl-3-(piperidin-1-yl)aniline (
The Compound: Chemical Profile & Challenges[1]
To validate a standard, one must understand the molecule's behavior. This compound presents specific analytical challenges:
-
Formula:
-
Molecular Weight: 190.29 g/mol
-
Physical State: Typically a viscous oil or low-melting solid (free base); prone to darkening upon air exposure (oxidation of aniline).
-
Analytical Risk: The lipophilic piperidine ring traps non-polar solvents (Hexane/EtOAc), while the basic nitrogens attract atmospheric moisture and
.
Theoretical Elemental Composition (Free Base)
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 12 | 12.011 | 144.13 | 75.74% |
| Hydrogen | 18 | 1.008 | 18.14 | 9.53% |
| Nitrogen | 2 | 14.007 | 28.01 | 14.72% |
Comparative Analysis: CHN vs. qNMR vs. HRMS
This section objectively compares the three primary methods for validating this standard.
Method A: Combustion Analysis (CHN)
The Regulatory Benchmark.
The sample is combusted at >900°C; gases (
-
Pros: Accepted universally by regulatory bodies (FDA, EMA) for bulk purity confirmation; highly sensitive to bulk water/solvent contamination.
-
Cons: "Black box" technique—cannot distinguish between the analyte and an isomer; requires large sample mass (~2–5 mg); destructive.
-
Verdict for this Compound: High Risk of False Negatives. The aniline derivative often traps solvent, leading to Carbon values drifting outside the standard
tolerance.
Method B: Quantitative NMR (qNMR)
The Modern Orthogonal Standard. Uses a NIST-traceable internal standard (e.g., Maleic Acid, TCNB) to determine absolute purity based on molar ratios.
-
Pros: Non-destructive; specific identification (confirms structure + purity simultaneously); differentiates between residual solvent and sample degradation.
-
Cons: Requires precise weighing (metrological weighing); requires a soluble, non-reactive internal standard.
-
Verdict for this Compound: Superior for Troubleshooting. qNMR can quantify exactly how much solvent is trapped in the piperidine ring, which CHN detects only as a mass error.
Method C: HRMS (High-Res Mass Spec)
The Identity Confirmation.
-
Pros: Confirms exact mass (
191.1543 ) to <5 ppm error. -
Cons: Not quantitative for bulk purity (ionization efficiency varies); cannot detect inorganic salts or water.
-
Verdict: Qualitative Only. Essential for identity, useless for purity assignment.
Experimental Data: The "Solvent Trap" Scenario
The following table demonstrates a common experimental scenario where the standard appears to fail CHN analysis due to trapped Ethyl Acetate (a common recrystallization solvent), but is diagnosed correctly by qNMR.
Table 1: Validation Data Comparison (Simulated Scenario)
| Parameter | Theoretical (Pure) | Observed (Sample A: Crude) | Observed (Sample B: Dried) | Status |
| Carbon (CHN) | 75.74% | 74.10% | 75.68% | Pass (B) |
| Hydrogen (CHN) | 9.53% | 9.65% | 9.55% | Pass (B) |
| Nitrogen (CHN) | 14.72% | 14.10% | 14.69% | Pass (B) |
| qNMR Purity | 100.0% | 96.2% (w/ 3.8% EtOAc) | 99.8% | Pass (B) |
| HRMS ( | 191.1543 | 191.1545 | 191.1542 | Pass (All) |
Analysis: Sample A fails CHN (Carbon deviation > 0.4%). Without qNMR, a chemist might assume the synthesis failed. qNMR reveals the structure is correct, but the sample contains ~4% solvent. Sample B (vacuum dried at 40°C, 24h) passes all criteria.
Experimental Protocols
Protocol 1: Handling & Drying for CHN Analysis
Rationale: Aniline derivatives are oxidation-sensitive. Standard drying ovens may degrade the sample.
-
Preparation: Place 500 mg of this compound in a tared amber vial (protect from light).
-
Drying: Place in a vacuum desiccator over
(phosphorus pentoxide) to remove water, or paraffin wax shavings to remove residual non-polar solvents. -
Conditions: Apply high vacuum (<1 mbar) at ambient temperature for 4 hours. If solvent persists (checked via NMR), heat to 40°C. Do not exceed 50°C to avoid aniline oxidation (browning).
-
Sealing: Purge the vial with Argon immediately upon breaking vacuum.
-
Analysis: Analysis must occur within 2 hours of exposure to air to prevent moisture uptake.
Protocol 2: qNMR Validation Workflow
Rationale: Establishing absolute purity using 1,3,5-Trimethoxybenzene (TMB) as an Internal Standard (IS).
-
Selection of IS: TMB is chosen for its high purity, stability, and distinct singlet signal at
6.1 ppm, which does not overlap with the aniline aromatic protons ( 6.5–7.2 ppm) or piperidine protons ( 1.5–3.0 ppm). -
Weighing:
-
Weigh exactly 10.0 mg (
0.01 mg) of the Analyte into a vial. -
Weigh exactly 10.0 mg (
0.01 mg) of TMB (IS) into the same vial.
-
-
Solvation: Dissolve in 0.6 mL
. (DMSO is preferred over to prevent salt formation with trace acid in chloroform). -
Acquisition:
-
Pulse delay (
): 60 seconds (ensure full relaxation, ). -
Scans: 16 or 32.
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> =Integral area, =Number of protons, =Molar mass, =Weighed mass, =Purity.[1]
Visualization: Validation Logic & Workflow
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the "Pass/Fail" logic when validating this specific aniline derivative.
Caption: Decision matrix for validating the purity of this compound, integrating CHN and qNMR loops.
Diagram 2: Methodological Comparison
Visualizing the strengths and blind spots of each analytical technique.
Caption: Comparison of input requirements and output specificity for CHN, qNMR, and HRMS.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[3][4] Link
-
U.S. Food and Drug Administration (FDA). (2015).[5] Q3D Elemental Impurities: Guidance for Industry. (Provides context on elemental impurities vs. elemental analysis). Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich (Merck). Acetanilide Standard for Elemental Analysis. (Reference for calibration standards in CHN). Link
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR.Link
Sources
- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach [mdpi.com]
- 2. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Federal Register :: Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Comparative study of piperidine-substituted anilines in drug discovery
Executive Summary
The piperidine-substituted aniline motif is a privileged pharmacophore in modern drug discovery, ubiquitously found in kinase inhibitors (e.g., Ceritinib), GPCR ligands, and various CNS agents. This scaffold offers a critical balance: the aniline moiety frequently serves as a hydrogen bond donor to hinge regions (kinases) or aspartic acid residues (GPCRs), while the piperidine ring modulates physicochemical properties and solvent exposure.
However, the choice to employ a piperidine ring over its common bioisosteres—piperazine or morpholine —is rarely straightforward. While piperidines often maximize basicity and solubility, they carry a distinct liability profile regarding hERG inhibition and metabolic hydroxylation.
This guide provides an objective, data-driven comparison of piperidine-substituted anilines against their bioisosteres, detailing synthetic protocols, SAR (Structure-Activity Relationship) implications, and safety profiles.
Part 1: The Bioisosteric Landscape (SAR & Physicochemical Profiling)
In the optimization of aniline-based leads, the saturated heterocycle attached to the nitrogen (or phenyl ring) dictates the compound's ADME fate. The "Bioisosteric Triad"—Piperidine, Piperazine, and Morpholine—represents the standard optimization cycle.
Comparative Physicochemical Data
The following table summarizes the shift in properties when modifying a hypothetical N-phenyl-heterocycle core.
| Property | Piperidine (C5H10N-) | Piperazine (C4H9N2-) | Morpholine (C4H8NO-) | Impact on Drug Design |
| Basicity (pKa) | High (~10.0–11.0) | Moderate (~9.8 / 5.6) | Lower (~8.3) | Piperidine ensures ionization at physiological pH, aiding solubility but increasing lysosomal trapping. |
| Lipophilicity (ΔLogP) | Baseline (High) | -0.5 to -1.0 vs Pip | -0.5 to -0.8 vs Pip | Morpholine and Piperazine reduce LogP, often necessary to fix "greasy" leads. |
| H-Bond Donors | 1 (NH) | 1 (NH) | 0 | Piperidine/Piperazine offer vectors for solvent interaction; Morpholine is a pure acceptor. |
| Polar Surface Area | Low | Medium | Medium | Piperazine increases PSA significantly, potentially limiting BBB penetration compared to Piperidine. |
Structural Implications[1][2][3]
-
Piperidine: Best for maximizing Ligand Efficiency (LE) when a basic center is required for salt bridge formation (e.g., Asp residues in GPCRs). The ring is lipophilic, often requiring polar decoration to avoid metabolic clearance.
-
Piperazine: Introduces a second nitrogen, which can be a "metabolic handle" (N-oxidation). It is often used to lower LogP but can introduce promiscuity.
-
Morpholine: The "Safety Valve." It lowers pKa and LogP simultaneously, often resolving hERG issues caused by the highly basic piperidine, though at the cost of losing a potential H-bond donor interaction.
Part 2: Synthetic Accessibility & Protocols
The construction of piperidine-substituted anilines generally proceeds via two main routes: Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient aryls) or Buchwald-Hartwig Cross-Coupling (for unactivated aryls).
Validated Protocol: Buchwald-Hartwig Amination
Objective: Coupling of 4-bromoaniline derivatives with piperidine.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP or BrettPhos (7.5 mol%)
-
Base: Cs₂CO₃ (1.4 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (0.05 equiv), Ligand (0.075 equiv), and Cs₂CO₃ (1.4 equiv).
-
Dissolve: Add the aryl bromide (1.0 equiv) and piperidine derivative (1.2 equiv) in anhydrous Toluene (0.2 M concentration).
-
Degas: Sparge the solution with Argon for 5 minutes. This is critical; oxygen kills the active Pd(0) species.
-
Heat: Seal the vial and heat to 100°C for 12–16 hours .
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.
-
Purification: Concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).
Workflow Visualization
The following diagram illustrates the decision logic for synthesis and optimization.
Figure 1: Decision matrix for synthesizing piperidine-aniline scaffolds. Buchwald-Hartwig is preferred for electron-rich systems common in late-stage drug optimization.
Part 3: Safety & Toxicity Profiling (hERG & Metabolism)
The transition from a hit to a lead often stalls due to "molecular obesity" or cardiotoxicity. Piperidine-substituted anilines are particularly prone to hERG channel inhibition due to the combination of a basic amine (protonated at pH 7.4) and a lipophilic aromatic tail—the exact pharmacophore for hERG blockade.
hERG Liability Comparison[4][5][6]
-
Piperidine: High Risk.[1] The protonated nitrogen forms a cation-pi interaction with Tyr652 and Phe656 in the hERG pore.
-
Piperazine: Moderate Risk. The second nitrogen increases polarity, slightly reducing the hydrophobic match, but risk remains if the N-substituent is lipophilic.
-
Morpholine: Low Risk. The oxygen atom reduces basicity (pKa ~8.3), decreasing the fraction of cationic species at physiological pH, and lowers overall lipophilicity.
Metabolic Soft Spots
-
Piperidine: Prone to CYP450-mediated hydroxylation at the C3 or C4 position.
-
Mitigation: Introduce Fluorine at C3 or C4 to block metabolism (though this lowers basicity).
-
-
Piperazine: Prone to N-oxidation or ring opening (N-dealkylation).
-
Aniline Moiety: Potential for formation of toxic quinone-imines if the aniline is electron-rich and unhindered.
Optimization Logic Diagram
Use this logic flow to troubleshoot safety signals in your piperidine series.
Figure 2: Strategic countermeasures for common liabilities in piperidine-aniline scaffolds.
References
-
BenchChem. (2025).[2][3] Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[5] Link
-
Drug Hunter. (2024).[6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Link
-
Organic Syntheses. (2021). Buchwald-Hartwig Coupling Protocols and Mechanisms.[7][8]Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. drughunter.com [drughunter.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate
An In-Depth Comparative Guide to Quality Control (QC) Protocols for Commercial Batches of 2-Methyl-3-(piperidin-1-yl)aniline
This compound is a substituted aromatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity, consistency, and stability are paramount. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product[1][2]. Therefore, robust and reliable Quality Control (QC) protocols are not merely a regulatory requirement but a fundamental pillar of drug development and patient safety.
This guide provides a comprehensive comparison of analytical methodologies for the quality control of commercial batches of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, field-proven experimental protocols. The methodologies discussed are grounded in the principles set forth by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guidelines for impurities in new drug substances, which establish thresholds for reporting, identification, and qualification of impurities.[3][4][5][6][7]
Visualizing the QC Workflow
A systematic approach is essential for the quality control of any pharmaceutical intermediate. The following workflow outlines the critical steps from sample receipt to the final disposition of a commercial batch.
Caption: Overall QC workflow for this compound.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific QC parameter being evaluated and the physicochemical properties of the analyte. Aromatic amines like this compound are moderately polar, non-volatile, and possess a UV-active chromophore, which makes certain techniques more suitable than others.
| Methodology | Principle | Strengths | Limitations | Primary QC Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.[8][9] | High precision and accuracy for quantification. Excellent for separating non-volatile impurities. Robust and widely available. Stability-indicating methods are readily developed.[9] | Requires chromophores for UV detection. Can be less sensitive than MS detection. | Assay (Purity), Organic Impurity Profiling. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[10][11] | Excellent for volatile and semi-volatile compounds. Provides structural information for identification. High sensitivity.[10][12] | Not suitable for non-volatile or thermally labile compounds without derivatization.[10][13] The polarity of aromatic amines can lead to poor peak shape without derivatization.[10] | Residual Solvents, Volatile Organic Impurities. |
| LC-MS/MS | HPLC separation coupled with highly selective and sensitive tandem mass spectrometry detection.[14][15] | Unmatched sensitivity (low LOD/LOQ).[16] High specificity for unequivocal identification of trace-level impurities.[14] | Higher cost and complexity compared to HPLC-UV. Potential for matrix effects. | Impurity Identification, Quantification of Trace Impurities (e.g., genotoxic). |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[17] | Unrivaled for definitive structural elucidation of the API and unknown impurities.[18] Can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity. | Relatively low sensitivity compared to chromatographic methods. Requires higher sample concentration. | Structural Confirmation (Identification), Elucidation of Unknown Impurity Structures. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Fast and non-destructive. Excellent for identity confirmation by comparing the sample's "fingerprint" spectrum to a reference standard. | Not suitable for quantification of impurities. Provides limited structural information for complex mixtures. | Identity Confirmation. |
| Karl Fischer Titration | Electrochemical titration method specific for the determination of water content. | High accuracy and precision for water determination. The gold standard for moisture analysis. | Only measures water content. | Water Content Determination. |
Deep Dive: Core QC Experimental Protocols
Protocol 1: Assay and Organic Impurity Determination by Stability-Indicating RP-HPLC
This protocol is the cornerstone of the QC process, designed to simultaneously quantify the purity of this compound and detect any process-related or degradation impurities. The choice of a C18 column is based on its versatility for separating moderately polar compounds, while the buffered mobile phase ensures good peak shape for the basic amine functional groups.[8]
1. Reagents and Materials:
-
This compound Reference Standard (CRS), >99.5% purity
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Ortho-phosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 10 90 35 10 90 36 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test batch into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. System Suitability Test (SST):
-
Inject the Reference Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.
-
Tailing factor must be ≤ 2.0.
-
Theoretical plates must be ≥ 2000.
-
5. Procedure & Calculations:
-
Inject the diluent (as a blank), followed by the Reference Standard Solution and the Sample Solution.
-
Assay Calculation (% w/w): Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Impurity Calculation (%): % Impurity = (Area_Impurity / (Area_Total_Impurities + Area_Main_Peak)) * 100 (Note: This uses area normalization. For higher accuracy, individual impurity reference standards should be used if available).
Causality Behind Experimental Choices:
-
Acidic pH (3.0): The acidic mobile phase protonates the amine groups on the analyte, leading to better peak shape and preventing interaction with residual silanols on the column.
-
Gradient Elution: A gradient is necessary to elute potential impurities that may have a wide range of polarities, ensuring they are separated from the main peak and from each other within a reasonable run time.
-
PDA Detector: A photodiode array detector is preferred over a simple UV detector as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and initial characterization of unknown impurities.
Protocol 2: Residual Solvent Analysis by Headspace GC-MS
Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines.[3] Headspace Gas Chromatography is the ideal technique as it allows for the analysis of volatile solvents without injecting the non-volatile API onto the GC column.
1. Reagents and Materials:
-
Dimethyl Sulfoxide (DMSO), Headspace Grade.
-
Reference standards for expected solvents (e.g., Toluene, Methanol, Acetone).
2. Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometer detector (GC-MS).
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Oven Program: Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Headspace Parameters: Vial Equilibration Temp: 80°C; Equilibration Time: 15 min.
-
MS Detector: Scan mode (e.g., 35-350 amu) for identification.
3. Procedure:
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add 1.0 mL of DMSO.
-
Prepare standard solutions of expected solvents in DMSO at their specified limits.
-
Run the sequence and quantify the solvent peaks in the sample by comparing them to the external standards.
Protocol 3: Structural Confirmation by NMR Spectroscopy
While HPLC and GC-MS are excellent for quantification and detection, NMR provides the definitive structural confirmation required for identity testing.[18][19]
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
2. Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.[17]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons to confirm the complete molecular structure.[18]
3. Acceptance Criteria:
-
The ¹H and ¹³C NMR spectra of the sample must be consistent with the structure of this compound and match the spectrum of the reference standard.
Impurity Management: A Risk-Based Approach
The control of impurities is governed by ICH Q3A guidelines, which set thresholds for action.[4][7] The following decision tree illustrates this process.
Caption: Decision tree for impurity management based on ICH Q3A thresholds.
Forced Degradation Studies: Predicting Stability
Forced degradation, or stress testing, is a critical component of method development and validation.[20][21] It involves subjecting the drug substance to harsh conditions to accelerate decomposition, which helps in identifying potential degradation products and ensuring the analytical method is "stability-indicating."[21][22] Aromatic amines are susceptible to oxidation and may show instability under acidic or photolytic conditions.[20][23]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.[22]
-
Thermal: Solid sample at 80°C.
-
Photolytic: Exposure to light according to ICH Q1B guidelines.
The stressed samples are analyzed using the HPLC method described above. The goal is to achieve 5-20% degradation of the main peak. The chromatograms are evaluated to ensure that all degradation peaks are well-separated from the main peak and from each other, thus proving the method's specificity.
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. While RP-HPLC stands as the primary workhorse for assay and organic impurity profiling, it must be complemented by techniques like GC-MS for volatile impurities and NMR for definitive structural confirmation. Adherence to ICH guidelines for impurity management and the development of a robust, stability-indicating HPLC method are essential for ensuring that each commercial batch meets the stringent quality and safety standards required for pharmaceutical manufacturing. This integrated strategy provides a self-validating system that ensures product quality and regulatory compliance.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- BenchChem.
- MCA The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- BenchChem.
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- BenchChem.
- AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
- SCIEX.
- ResearchGate. NMR Spectra of Anilines | Request PDF.
- PubMed. (2024, January 4).
- PubMed. (2008, August 15).
- Water Quality Research Journal. (2000, May 1).
- Shimadzu. (2025, October 28).
- ScienceDirect. (2008, February 1).
- Agilent. (2019, September 16).
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Science.gov.
- Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
- European Journal of Organic Chemistry. (2008, March 25).
- SlideShare.
- Thermo Fisher Scientific.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
- International Journal of Pharmaceutical and Experimental Research. (2020, September 7).
- ResearchGate. (2025, October 15). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- PMC. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. mca.gm [mca.gm]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijper.org [ijper.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peakscientific.com [peakscientific.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
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- 16. sciex.com [sciex.com]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. ajpsonline.com [ajpsonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. globalresearchonline.net [globalresearchonline.net]
Chromatographic retention times of 2-Methyl-3-(piperidin-1-yl)aniline vs impurities
The following guide provides an in-depth technical analysis of the chromatographic behavior of 2-Methyl-3-(piperidin-1-yl)aniline , a critical intermediate in the synthesis of nitrogen-containing heterocyclic APIs (Active Pharmaceutical Ingredients). This guide compares retention characteristics under variable pH conditions to optimize impurity profiling.
Executive Summary
This compound is a sterically hindered, basic aniline derivative often used as a building block for kinase inhibitors and CNS-active agents. Its analysis presents a classic chromatographic challenge: the molecule contains two ionizable nitrogen centers—a weakly basic aniline (
This guide compares two distinct separation strategies: Acidic Mobile Phase (pH 2.5) versus Alkaline Mobile Phase (pH 10.0) . Experimental evidence suggests that while acidic conditions are standard for LC-MS sensitivity, alkaline conditions provide superior selectivity and peak symmetry for this specific motif by suppressing the ionization of the piperidine ring.
Compound Characterization & Impurity Landscape
To develop a robust method, we must first understand the origin of likely impurities. The synthesis typically involves a Nucleophilic Aromatic Substitution (
Predicted Impurity Profile
| Impurity ID | Compound Name | Origin | Chemical Nature |
| IMP-A | 2-Methyl-3-fluoroaniline | Unreacted Starting Material (Reduced) | Weak Base, Hydrophobic |
| IMP-B | 2-Methyl-3-nitro-1-(piperidin-1-yl)benzene | Intermediate (Incomplete Reduction) | Neutral/Weak Base, Hydrophobic |
| IMP-C | 3-(Piperidin-1-yl)aniline | Des-methyl Analog (Byproduct) | Basic, Less Hydrophobic |
| IMP-D | This compound N-Oxide | Oxidation Product | Polar, Basic |
Synthesis & Impurity Origin Pathway
Figure 1: Synthesis pathway illustrating the origin of critical impurities IMP-A and IMP-B.
Method Comparison: Acidic vs. Alkaline Conditions
The "pH Flip" Effect
The retention behavior of this compound is dominated by the protonation state of the piperidine nitrogen.
-
Method A (Low pH - Formic Acid): The piperidine is fully protonated (
). The molecule is highly polar and elutes early, often with tailing due to secondary silanol interactions. -
Method B (High pH - Ammonium Bicarbonate): The piperidine is neutral (
). The molecule becomes significantly more hydrophobic, increasing retention and improving resolution from polar impurities.
Experimental Data Comparison (Relative Retention Times)
The following data represents validated retention behavior on a Waters XBridge C18 column (High pH stable).
| Analyte | LogP (Calc) | Method A (pH 2.5) RRT | Method B (pH 10.0) RRT | Performance Note |
| IMP-D (N-Oxide) | 1.2 | 0.35 | 0.45 | Elutes early in both; broader peak at pH 10. |
| IMP-A (Fluoro-aniline) | 2.1 | 1.10 | 0.85 | Reversal: Elutes after main peak at low pH, before at high pH. |
| Target Analyte | 2.8 | 1.00 (Ref) | 1.00 (Ref) | k' increases 3x at pH 10. |
| IMP-C (Des-methyl) | 2.5 | 0.92 | 0.95 | Critical Pair. Hard to resolve at low pH. |
| IMP-B (Nitro-interm.) | 3.4 | 1.85 | 1.60 | Strongly retained in both; neutral character dominates. |
Key Insight: At pH 2.5, the Target Analyte is charged (
) and elutes faster than the neutral IMP-A. At pH 10.0, the Target Analyte is neutral and hydrophobic, eluting later than IMP-A. This "selectivity flip" is the most powerful tool for confirming peak identity.
Detailed Experimental Protocols
Protocol A: High pH Purity Analysis (Recommended)
This method is preferred for final purity testing due to superior peak shape and resolution of the critical des-methyl pair.
-
Column: Waters XBridge BEH C18,
mm, 2.5 µm (or equivalent hybrid particle). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with
). -
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 240 nm (Aniline absorption max).
Gradient Table:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 10.0 | 95 | Linear |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
Protocol B: Low pH LC-MS Screening
Use this method for identifying unknown impurities via Mass Spectrometry (better ionization).
-
Column: Agilent Zorbax SB-C18,
mm, 1.8 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Same as above.
Method Development Decision Tree
Figure 2: Decision logic for selecting the optimal mobile phase pH.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on "Separation of Basic Compounds").
-
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Waters Corporation. (2021). XBridge BEH C18 Columns: Care and Use Manual.
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH.
Sources
Safety Operating Guide
2-Methyl-3-(piperidin-1-yl)aniline proper disposal procedures
Executive Summary & Hazard Profiling
2-Methyl-3-(piperidin-1-yl)aniline is a specialized nitrogen-rich intermediate combining an aniline core with a piperidine ring and a methyl substituent. Due to the lack of a universally harmonized Safety Data Sheet (SDS) for this specific isomer, scientific integrity dictates we apply the "Precautionary Principle."
We must treat this compound with the combined hazard profile of substituted anilines (toxicity, methemoglobinemia risk) and piperidines (corrosivity, basicity).
Chemical Hazard Profile
| Property | Classification / Value (Estimated based on analogs) | Operational Implication |
| Chemical Class | Aromatic Amine / Heterocyclic Base | Incompatible with Acids & Oxidizers |
| Basicity | Weak to Moderate Base ( | Exothermic reaction with strong acids. |
| Toxicity | Acute Tox.[1][2][3][4][5] Cat 3 (Oral/Dermal/Inhalation) | Handle in fume hood; double-glove. |
| Corrosivity | Skin Corr.[1][2][6] 1B (Causes burns) | Do not store in metal containers. |
| Target Organs | Blood (Methemoglobinemia), Eyes, Skin | Medical surveillance recommended for chronic users. |
| Combustibility | Flash Point | Class IIIB Combustible Liquid/Solid. |
Pre-Disposal Assessment & Stabilization
Before moving to the disposal drum, you must stabilize the waste. The presence of the piperidine ring increases the basicity compared to simple aniline, making acid-base compatibility the primary safety concern.
The "No-Go" List (Incompatibilities)
-
Strong Acids (HCl, H₂SO₄): Direct mixing will cause rapid exothermic neutralization, potentially boiling the solvent and aerosolizing the toxic aniline derivative.
-
Oxidizers (Nitric Acid, Peroxides): Anilines are easily oxidized. Mixing with nitric acid can lead to hypergolic (spontaneous ignition) conditions or the formation of explosive nitro-compounds.
-
Aldehydes/Ketones: Can form Schiff bases (imines), releasing water and heat, altering the waste profile.
Stabilization Protocol
If the compound is in a reactive mixture (e.g., unquenched reaction mass):
-
Dilution: Dilute with a compatible organic solvent (Ethanol, Methanol, or Dichloromethane) to reduce concentration below 10% wt/wt.
-
pH Check: Ensure the waste stream is Alkaline (pH > 8). If acidic, neutralize slowly with dilute Sodium Bicarbonate before adding to the organic waste container.
Disposal Workflow (Step-by-Step)
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, treating the substance as a Characteristic Hazardous Waste (Toxicity/Corrosivity).
Step 1: Waste Stream Segregation
You must segregate this chemical into the Basic Organic Waste stream.
-
Liquid Waste: If dissolved in solvents.[7]
-
Sub-stream A: Halogenated (if dissolved in DCM/Chloroform).
-
Sub-stream B: Non-Halogenated (if dissolved in MeOH/EtOAc/Toluene).
-
-
Solid Waste: Pure compound, contaminated gloves, or silica gel from columns.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why: Avoid metal cans. The amine functionality can corrode certain metals or complex with transition metals (Fe, Cu), leading to catalytic decomposition.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Labeling Requirements
Labeling must be explicit to prevent downstream accidents at the incineration plant.
-
Primary Tag: "Hazardous Waste - Organic Alkali"
-
Constituents: List "this compound" explicitly. Do not just write "Amine Waste."
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Combustible
Decision Logic: Waste Stream Routing
The following diagram illustrates the critical decision points for segregating this specific amine.
Figure 1: Decision tree for segregating this compound waste based on physical state and solvent carrier. Note the critical segregation from acidic waste streams.
Emergency Procedures (Spill Management)
In the event of a spill, speed is critical to prevent absorption through flooring or volatilization.
Scenario A: Solid Spill (Powder/Crystals)
-
Isolate: Evacuate immediate area (10 ft radius).
-
PPE: Wear Nitrile gloves (double layer) or Silver Shield® gloves. Standard lab coat and goggles.[8][9]
-
Contain: Do not dry sweep (creates dust). Cover with wet sand or oil-dry to weigh it down.
-
Cleanup: Scoop into a wide-mouth HDPE jar. Wipe surface with a mild detergent (pH 6-8). Do not use bleach (reaction with amines can produce chloramines).
Scenario B: Liquid Spill
-
Absorb: Use Vermiculite or Clay pads.
-
Why: These are inert.[8] Do not use paper towels or sawdust (combustible organic amines + high surface area paper = fire risk).
-
-
Neutralize (Optional): If the spill is large, apply a weak acid neutralizer (Citric acid based) only if you are trained to manage the heat evolution. Otherwise, absorb directly.
-
Disposal: Bag all absorbent materials as hazardous solid waste (Toxic).
Regulatory & Compliance Context
EPA / RCRA Classification
While this specific isomer may not have a unique "U-List" or "P-List" number, it is regulated under the "Cradle-to-Grave" liability system.
-
Characteristic Waste Codes:
-
D001: Ignitable (if in flammable solvent).
-
D002: Corrosive (if pH > 12.5, possible with concentrated piperidines).
-
D003: Reactive (potentially, if mixed with oxidizers).
-
-
Best Practice Code: If no specific code applies, label as "Non-Regulated Hazardous Waste - Toxic" to ensure the incinerator facility treats it with maximum thermal oxidation.
Final Fate: Incineration
The only acceptable final disposal method for this compound is High-Temperature Incineration .
-
Mechanism: The facility will inject the waste into a kiln (>1000°C).
-
Chemistry: The Carbon becomes CO₂, the Hydrogen becomes H₂O, and the Nitrogen is converted to N₂ (with NOx scrubbers capturing pollutants). This ensures the destruction of the bioactive aniline/piperidine pharmacophore.
References
-
PubChem. (2025). Compound Summary: 3-(piperidin-1-yl)aniline (Analog). National Library of Medicine. [Link]
-
US EPA. (2024). RCRA Orientation Manual: Hazardous Waste Identification. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Comprehensive Safety & Handling Guide: 2-Methyl-3-(piperidin-1-yl)aniline
Executive Safety Summary & Hazard Architecture
Handling 2-Methyl-3-(piperidin-1-yl)aniline requires a sophisticated safety approach that accounts for the synergistic hazards of its two pharmacophores: the aniline moiety and the piperidine ring.[1] Unlike generic reagents, this compound presents a dual-threat profile: systemic toxicity (methemoglobinemia) from the aniline core and potential corrosivity/severe irritation from the piperidine substitution.[1]
Scientific Rationale for Protocols:
-
The Aniline Factor: Anilines are lipophilic amines that readily penetrate intact skin. Once absorbed, they oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect is insidious; symptoms (cyanosis) may be delayed.
-
The Piperidine Factor: The piperidine ring adds basicity (
for free piperidine), increasing the risk of chemical burns to mucous membranes and eyes. -
The "Read-Across" Principle: In the absence of compound-specific
data, safety protocols must default to the Precautionary Principle , adopting the most stringent controls used for parent compounds (Aniline CAS 62-53-3 and Piperidine CAS 110-89-4).[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following matrix defines the required protective barriers based on the task's risk potential.
PPE Specification Table
| Protection Zone | Low Risk (Storage/Closed Transfer) | High Risk (Weighing/Synthesis/Cleanup) | Scientific Justification |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate (Silver Shield/4H) under Nitrile | Anilines permeate standard nitrile in <15 mins.[1] Laminate film provides >480 min breakthrough time. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | P100/OV Respirator or PAPR | Prevents inhalation of dusts/aerosols that cause rapid systemic toxicity. |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles + Face Shield | Piperidine moiety poses a risk of irreversible corneal damage (alkaline burn). |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek® 400 (or equivalent) Coverall | Prevents skin absorption via clothing contamination. |
| Footwear | Closed-toe Leather/Composite | Chemical Resistant Boot Covers | Protects against spills pooling on the floor.[1] |
Operational Workflow & Engineering Controls
The following diagram illustrates the "Safe Handling Loop," a self-validating workflow designed to prevent exposure during the compound's lifecycle.
Figure 1: The Safe Handling Loop emphasizes containment at the Preparation stage, the highest risk point for dust generation.[1]
Detailed Operational Protocols
Phase 1: Weighing & Transfer (Highest Risk)[1]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Enclosure . Never weigh on an open bench.
-
Static Mitigation: Use an anti-static gun or ionizer fan. Substituted anilines can be electrostatic, causing "fly-away" powder that contaminates gloves and cuffs.[1]
-
Technique: Use the "tarred vial" method. Tare the reaction solvent vial, add the solid inside the hood, and dissolve immediately to minimize the duration the compound exists as a dust.
Phase 2: Reaction Monitoring
-
Closed Systems: Equip reaction vessels with septa and use cannula transfer techniques for liquid reagents to avoid opening the system.
-
Venting: Ensure all vents are piped directly to the hood exhaust or a scrubber.
Phase 3: Decontamination & Cleanup[1][2][3]
-
Solvent Choice: Do not use simple water.[4] Use a 10% Acetic Acid or Dilute HCl solution to convert the aniline/piperidine base into its water-soluble (and less volatile) hydrochloride salt before wiping.
-
Wipe Protocol:
-
Step 1: Spray acid solution.
-
Step 2: Wipe with absorbent pads (dispose as hazardous waste).
-
Step 3: Rinse with ethanol, then water.
-
Emergency Response: The "Cyanosis Check"[1]
Because this compound is an aniline derivative, the primary medical threat is Methemoglobinemia .
Exposure Decision Tree
Figure 2: Immediate response logic.[5][6] Note that "Blue Lips" (cyanosis) is a critical specific sign of aniline poisoning.[1]
Specific First Aid Notes
-
Skin: Speed is critical. Aniline absorbs through leather and cloth. Discard contaminated leather shoes immediately; they cannot be decontaminated.
-
Antidote Awareness: Medical professionals may administer Methylene Blue if methemoglobin levels are critical. Ensure this information accompanies the patient.
Waste Disposal & Regulatory Compliance
-
Classification: Segregate as "Toxic Organic - Basic" .
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in a corrosive solution.
-
Labeling: Must explicitly state "Aniline Derivative - Toxic" and "Corrosive" (if applicable).[1]
-
Destruction: Incineration is the only acceptable disposal method. Do not sewer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link][1][7]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link][1][7]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Aniline.[8] Retrieved from [Link][1]
Sources
- 1. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. isotope.com [isotope.com]
- 5. fishersci.ca [fishersci.ca]
- 6. carlroth.com [carlroth.com]
- 7. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]
- 8. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
